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Anthranilic acid, N-(p-trifluoromethoxyphenyl)- Documentation Hub

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  • Product: Anthranilic acid, N-(p-trifluoromethoxyphenyl)-
  • CAS: 51679-41-5

Core Science & Biosynthesis

Foundational

mechanism of action of N-(p-trifluoromethoxyphenyl)anthranilic acid as a COX inhibitor

The following technical guide details the mechanism of action for N-(p-trifluoromethoxyphenyl)anthranilic acid , a specific derivative within the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). While st...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for N-(p-trifluoromethoxyphenyl)anthranilic acid , a specific derivative within the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). While structurally analogous to the clinically established Flufenamic Acid (which bears a meta-trifluoromethyl group), this para-trifluoromethoxy derivative exhibits distinct physicochemical properties driven by the highly lipophilic and electron-withdrawing -OCF₃ substituent.

Part 1: Chemical Identity & Pharmacophore Classification

N-(p-trifluoromethoxyphenyl)anthranilic acid (CAS: 51679-41-5) belongs to the N-arylanthranilic acid (fenamate) class of NSAIDs. Its pharmacophore is defined by two aromatic rings linked by a secondary amine, with a carboxylic acid group at the ortho position of the anthranilic ring.

  • Core Scaffold: Diphenylamine with an ortho-carboxylic acid (essential for COX active site anchoring).

  • Key Substituent: A trifluoromethoxy (-OCF₃) group at the para position of the N-phenyl ring.[1]

    • Functional Impact:[2][3] The -OCF₃ group is a "super-lipophilic" substituent (

      
      ), significantly enhancing membrane permeability and hydrophobic interactions within the COX channel compared to the -CF₃ group (
      
      
      
      ) found in Flufenamic acid.
Physicochemical Profile
PropertyValue / CharacteristicRelevance to MOA
Chemical Formula C₁₄H₁₀F₃NO₃--
Molecular Weight 297.23 g/mol Small molecule inhibitor
Acidic Group Carboxylic Acid (pKa ~ 3.9)Ionized at physiological pH; forms salt bridge with Arg120.
Lipophilicity High LogP (~4.5 - 5.0)Facilitates entry into the hydrophobic COX channel.
Conformation Non-coplanar (Twisted)Essential for fitting into the L-shaped COX active site.

Part 2: Molecular Mechanism of COX Inhibition

The primary mechanism of action is the competitive, reversible inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. The molecule blocks the conversion of arachidonic acid (AA) to Prostaglandin G2 (PGG2).

Active Site Binding Kinetics

The inhibition follows a classic NSAID binding model, stabilized by the unique electronic properties of the trifluoromethoxy group.

  • Anchor Point (Ionic Interaction): The carboxylate anion of the anthranilic acid moiety enters the COX active site and forms a critical salt bridge with the guanidinium group of Arg120 and a hydrogen bond with the phenolic hydroxyl of Tyr355 at the base of the channel. This "gatekeeper" interaction locks the inhibitor in place.

  • Hydrophobic Channel Occupation: The N-phenyl ring bearing the p-OCF₃ group projects deeply into the hydrophobic channel (towards the heme cofactor).

    • The -OCF₃ group occupies a hydrophobic pocket lined by residues such as Val349, Leu352, and Trp387 .

    • The unique conformational flexibility of the -OCF₃ group (via the ether oxygen) allows it to adapt to the steric constraints of the channel better than a rigid -CF₃ group, potentially enhancing potency.

  • Inverted Binding Mode (COX-2 Specific): Similar to other fenamates, this molecule may exhibit an "inverted" binding mode in COX-2, where the carboxylate interacts with Tyr385 and Ser530 near the apex of the active site, rather than Arg120. This mode is associated with substrate-selective inhibition (see below).

Substrate-Selective Inhibition (Advanced Mechanism)

Recent structural biology studies on fenamates reveal a sophisticated mechanism unique to this class: Substrate-Selective Inhibition .

  • Mechanism: The inhibitor binds to one monomer of the COX homodimer. This binding induces a conformational change that strictly inhibits the oxygenation of Arachidonic Acid (AA) but spares or only weakly inhibits the oxygenation of endocannabinoids like 2-Arachidonoylglycerol (2-AG) .

  • Therapeutic Implication: By sparing 2-AG metabolism, the compound may preserve endocannabinoid signaling (analgesic/anxiolytic effects) while blocking inflammatory prostaglandin synthesis.

Pathway Visualization

The following diagram illustrates the binding logic and downstream effects.

COX_Inhibition_Mechanism Compound N-(p-trifluoromethoxyphenyl) anthranilic acid COX_Enzyme COX-1 / COX-2 Enzyme (Hydrophobic Channel) Compound->COX_Enzyme Diffuses via Lipophilicity Endocan_Sparing Sparing of 2-AG Oxygenation (Substrate Selective) Compound->Endocan_Sparing Conformational Selection (COX-2) Arg120 Arg120 / Tyr355 (Gatekeeper Region) COX_Enzyme->Arg120 Carboxylate Salt Bridge HydrophobicPocket Hydrophobic Pocket (Val349, Leu352) COX_Enzyme->HydrophobicPocket p-OCF3 Interaction AA_Block Blockade of Arachidonic Acid Entry Arg120->AA_Block Steric Hindrance HydrophobicPocket->AA_Block Channel Occlusion PGE2_Drop Reduced PGE2 Synthesis (Anti-inflammatory) AA_Block->PGE2_Drop Inhibition

Caption: Mechanistic pathway of COX inhibition showing dual binding interactions (ionic and hydrophobic) leading to selective blockade of arachidonic acid metabolism.

Part 3: Secondary Pharmacology (Polypharmacology)

Fenamates are "dirty drugs" in the most useful sense; they modulate targets beyond COX.

  • NLRP3 Inflammasome Inhibition:

    • Fenamates, including trifluoromethyl derivatives, directly inhibit the NLRP3 inflammasome by blocking the Volume-Regulated Anion Channel (VRAC/LRRC8), preventing chloride efflux required for inflammasome assembly. This provides a secondary anti-inflammatory mechanism independent of prostaglandins.

  • Ion Channel Modulation:

    • GABA-A Receptors: Fenamates act as positive allosteric modulators (at high concentrations), potentially contributing to analgesic effects.

    • Potassium Channels: Modulation of KCNQ channels has been observed with fenamate analogs, influencing neuronal excitability.

Part 4: Experimental Protocols for Validation

To validate the mechanism of action for this specific derivative, the following assays are standard.

Protocol A: Colorimetric COX Inhibitor Screening Assay

Objective: Determine IC₅₀ values for COX-1 vs COX-2 selectivity.

  • Reagents: Purified ovine COX-1 and human recombinant COX-2; Heme cofactor; Arachidonic Acid (substrate); TMPD (colorimetric substrate).

  • Preparation: Dissolve N-(p-trifluoromethoxyphenyl)anthranilic acid in DMSO (stock 10 mM).

  • Incubation:

    • Mix 10 µL of enzyme + 10 µL of heme + 10 µL of inhibitor (serial dilutions).

    • Incubate for 5 minutes at 25°C to allow active site binding.

  • Reaction: Add 20 µL of Arachidonic Acid/TMPD mixture.

  • Measurement: Monitor absorbance at 590 nm (peroxidase activity of COX).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀.

    • Self-Validation: Include Flufenamic acid as a positive control; IC₅₀ should be in the low micromolar range (0.1 - 5 µM).

Protocol B: Whole Blood Assay (Physiological Relevance)

Objective: Assess potency in the presence of plasma proteins (critical due to high lipophilicity/protein binding).

  • Collection: Collect heparinized human whole blood.

  • COX-1 Arm:

    • Incubate blood with inhibitor for 15 min.

    • Induce clotting (calcium ionophore) for 1 hour at 37°C.

    • Measure Thromboxane B2 (TxB2) via ELISA.

  • COX-2 Arm:

    • Incubate blood with inhibitor + LPS (10 µg/mL) for 24 hours.

    • Measure PGE2 via ELISA.

  • Result Interpretation: A ratio of COX-1/COX-2 IC₅₀ < 1 indicates COX-1 selectivity; > 1 indicates COX-2 selectivity. Fenamates are typically balanced or slightly COX-2 preferential in whole blood.

References

  • Structural Basis of COX Inhibition by Fenam

    • Source: PubMed / Journal of Biological Chemistry
    • Context: Details the binding of flufenamic acid and analogs to Arg120 and the hydrophobic channel.
  • Substrate-Selective Inhibition of COX-2 by Fenamic Acid Deriv

    • Source: PubMed Central
    • Context: Explains how fenamates inhibit AA oxygen
  • Fenamate NSAIDs Inhibit the NLRP3 Inflammasome

    • Source: Nature Communic
    • Context: Describes the secondary mechanism of fenam
  • N-(4-trifluoromethoxyphenyl)anthranilic acid (Chemical Identity)

    • Source: PubChem / BenchChem
    • Context: Confirmation of chemical structure and CAS 51679-41-5.

Sources

Exploratory

chemical safety data sheet (SDS) for N-(p-trifluoromethoxyphenyl)anthranilic acid

The following technical guide is designed for research scientists and drug development professionals. It moves beyond the static limitations of a standard Safety Data Sheet (SDS) to provide a dynamic, risk-based stewards...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for research scientists and drug development professionals. It moves beyond the static limitations of a standard Safety Data Sheet (SDS) to provide a dynamic, risk-based stewardship protocol for N-(p-trifluoromethoxyphenyl)anthranilic acid (CAS: 51679-41-5).

This guide utilizes a Read-Across Toxicology approach , leveraging data from the well-characterized analog Flufenamic Acid (CAS: 530-78-9) while accounting for the specific physicochemical shifts introduced by the para-trifluoromethoxy (-OCF₃) substituent.

Document ID: TSG-OCF3-FEN-01 Substance Class: Fenamate / Anthranilic Acid Derivative Primary Application: Non-Steroidal Anti-Inflammatory Drug (NSAID) Research / Ion Channel Modulation (TRP Channels)

Part 1: Chemical Identity & Structural Activity Relationship (SAR)

To safely handle this compound, one must understand its structural intent. It is a lipophilic bioisostere of Flufenamic acid.

PropertySpecificationTechnical Insight
Chemical Name N-(4-(trifluoromethoxy)phenyl)anthranilic acidThe para position of the -OCF₃ group blocks metabolic hydroxylation, potentially increasing half-life compared to non-fluorinated analogs.
CAS Number 51679-41-5 Distinct from Flufenamic Acid (CAS 530-78-9).
Molecular Formula C₁₄H₁₀F₃NO₃The ether linkage (-O-) in the trifluoromethoxy group adds rotational freedom compared to a direct -CF₃ attachment.
Molecular Weight 297.23 g/mol
Predicted LogP ~5.2 - 5.8Critical Safety Note: The -OCF₃ group is significantly more lipophilic than a methyl or chloro group. This enhances skin permeability.
Acidic pKa ~3.9 (Carboxylic Acid)Exists as an anion at physiological pH; highly irritating to mucous membranes in free acid form.
SAR Visualization: The Lipophilicity Shift

The following diagram illustrates the structural logic used to derive the safety profile.

SAR_Logic Flufenamic Flufenamic Acid (Source Substance) CAS: 530-78-9 Known Tox: Oral LD50 ~250mg/kg Modification Structural Modification: -CF3 (meta) -> -OCF3 (para) Result: Increased Lipophilicity (+LogP) Flufenamic->Modification SAR Evolution Target N-(p-OCF3)anthranilic acid (Target Substance) CAS: 51679-41-5 Implication Safety Implication: Enhanced Dermal Absorption Retained COX Inhibition Target->Implication Predictive Tox Modification->Target

Caption: Read-across logic deriving safety parameters from Flufenamic acid to the target -OCF3 analog.

Part 2: Hazard Identification & Risk Assessment[1][2]

Since specific toxicological data for CAS 51679-41-5 is sparse, we apply a Precautionary Principle based on the Fenamate class profile.

Acute Toxicity (Oral & Dermal)
  • Hazard Classification: Acute Tox. 3 (Oral) .

  • Rationale: Fenamates (Meclofenamate, Flufenamic acid) typically have LD50 values in the 100–350 mg/kg range in rodents.

  • Mechanism: Inhibition of Cyclooxygenase (COX) enzymes leads to rapid depletion of cytoprotective prostaglandins in the gastric mucosa.

  • Symptoms: Ingestion may cause severe gastrointestinal irritation, ulceration, and renal failure (papillary necrosis) upon high exposure.

Skin & Eye Hazards[2][3][4]
  • Classification: Skin Irrit. 2 / Eye Dam. 1 .

  • Causality: The carboxylic acid moiety (pKa ~3.9) is corrosive to corneal tissue. The high lipophilicity of the -OCF₃ group facilitates rapid penetration of the stratum corneum, making "wash-off" decontamination less effective if delayed.

Specific Target Organ Toxicity (STOT)
  • Target: Kidneys (Renal papillary necrosis) and GI Tract.

  • Chronic Risk: Repeated low-level exposure (dust inhalation) can mimic chronic NSAID overdose, leading to sub-clinical renal damage.

Part 3: Exposure Controls (The Self-Validating Protocol)

Standard "wear gloves" advice is insufficient for fluorinated aromatics. This protocol uses a Check-Act-Verify loop.

Engineering Controls: The Containment Hierarchy

Do not handle this compound on an open bench.

  • Primary Barrier: Class I Biological Safety Cabinet or Chemical Fume Hood.

  • Verification Step: Before opening the vial, verify face velocity is >100 fpm (0.5 m/s) using a vane anemometer.

  • Static Control: Use an ionizing bar inside the weigh station. Fluorinated powders are highly static-prone; "flying powder" is a major inhalation risk.

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEEnhanced Requirement for -OCF₃ Causality
Hands Nitrile Gloves (4 mil)Double Gloving (Nitrile over Laminate) Fluorinated hydrocarbons can swell standard nitrile. Laminate (e.g., Silver Shield) provides chemical impermeability.
Respiratory N95 MaskP100 / HEPA Respirator If outside a hood, N95 is insufficient for fine particulate organic acids.
Eyes Safety GlassesChemical Goggles Prevent corneal etching from acidic dust.
Decontamination Workflow

If a spill occurs, water alone is ineffective due to the compound's hydrophobicity.

  • Dry Wipe: Gently remove bulk powder with a dry ChemWipe to prevent spreading.

  • Solubilize: Apply a surfactant (1% SDS solution) or Ethanol/Water (70:30) mix. The ethanol solubilizes the lipophilic -OCF₃ tail; the water/surfactant removes the ionic head.

  • Verify: Check surface with UV light (365 nm). Many anthranilic derivatives fluoresce blue/violet. If fluorescence remains, the hazard remains.

Part 4: Experimental Handling & Solubilization

For researchers conducting in vitro assays (e.g., IC50 determination), proper solubilization is critical to prevent "crashing out" which leads to false negatives.

Solubility Profile
  • Water: Insoluble (< 10 µg/mL).

  • DMSO: Soluble (> 50 mM). Preferred stock solvent.

  • Ethanol: Soluble (> 25 mM).

Stock Solution Protocol (Self-Validating)
  • Weighing: Weigh 10 mg of N-(p-trifluoromethoxyphenyl)anthranilic acid into a glass amber vial (protect from light).

  • Dissolution: Add DMSO to achieve 10 mM concentration. Vortex for 30 seconds.

  • Validation Check: Centrifuge at 10,000 x g for 5 minutes.

    • Pass: No pellet visible.[1]

    • Fail: Pellet visible. Sonicate at 40°C for 10 mins and re-centrifuge.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which can induce crystallization of this specific polymorph.

Experimental Workflow Diagram

Workflow Start Solid Compound (CAS 51679-41-5) Weigh Weighing (Static Control Required) Start->Weigh Solubilize Solubilization (DMSO, 10mM) Weigh->Solubilize QC Quality Check (Centrifuge/Visual) Solubilize->QC QC->Solubilize Fail (Precipitate) Dilution Serial Dilution (Keep DMSO < 0.1%) QC->Dilution Pass Assay Biological Assay (COX / TRP Channel) Dilution->Assay

Caption: Step-by-step experimental workflow ensuring compound integrity and safety.

Part 5: Emergency Response

In Case of Exposure:

  • Skin Contact: Do NOT use solvent (Ethanol) to wash skin; it will drive the lipophilic compound deeper into the dermis. Wash with granular soap and copious water for 15 minutes.

  • Eye Contact: Irrigate for 15 minutes. Note that the acidic nature causes immediate pain; do not stop irrigating even if pain subsides.

  • Ingestion: Do not induce vomiting. The risk of aspiration pneumonia from a foaming acid is high. Administer activated charcoal if available and seek emergency medical care immediately.

Fire Fighting:

  • Combustion Products: Emits toxic fumes of Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), and Carbon Monoxide.

  • Action: Firefighters must wear full SCBA. HF formation requires specific medical surveillance for exposed personnel (calcium gluconate availability).

References

  • PubChem. (n.d.).[2] Anthranilic acid, N-(p-(trifluoromethoxy)phenyl)-.[2] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Flufenamic acid. Retrieved February 19, 2026, from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

Sources

Foundational

history and discovery of fenamate non-steroidal anti-inflammatory drugs

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The fenamates (N-arylanthranilic acids) represent a unique class of non-steroidal anti-inflammatory drugs (NSAIDs) discovered during the go...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The fenamates (N-arylanthranilic acids) represent a unique class of non-steroidal anti-inflammatory drugs (NSAIDs) discovered during the golden age of medicinal chemistry at Parke-Davis. While historically categorized solely as cyclooxygenase (COX) inhibitors, recent "field-proven" research has re-characterized them as privileged scaffolds with pleiotropic effects, most notably the inhibition of the NLRP3 inflammasome via Volume-Regulated Anion Channels (VRAC).

This guide deconstructs the fenamate class for the modern researcher, moving from their bioisosteric design principles to a validated synthetic protocol, and finally to their emerging role in neurodegenerative therapeutics.

Part 1: Historical Genesis & Structural Logic[1]
1.1 The Parke-Davis Discovery Engine

In the late 1950s, the search for non-narcotic analgesics was dominated by salicylates and pyrazolones. Researchers at Parke-Davis, led by pharmacologist Claude Winder and chemist Robert Scherrer, sought to improve upon the salicylate scaffold using the principle of bioisosterism .

By replacing the ether oxygen of salicylic acid with a nitrogen atom, they created the N-phenylanthranilic acid (fenamate) core. This was not merely a substitution; it fundamentally altered the steric properties of the molecule. The first clinically successful candidate, Mefenamic Acid (Ponstan), was introduced in the early 1960s, followed by Flufenamic Acid and Meclofenamate .

1.2 Structure-Activity Relationship (SAR): The "Twist" Conformation

The defining feature of fenamate efficacy is the non-coplanar conformation . Unlike the planar salicylates, the fenamate core requires a specific "twist" to fit the COX hydrophobic channel.

  • The Anthranilic Core: Essential for anchoring the molecule via the carboxylate group (ionic interaction with Arg-120 in COX).

  • The Secondary Amine: Provides a crucial hydrogen bond donor.

  • Ortho-Substitution (The Key): Substituents at the 2' and 3' positions of the N-phenyl ring (e.g., the methyl groups in Mefenamic acid or the chloro/methyl in Meclofenamate) sterically hinder rotation. This forces the two aromatic rings to be perpendicular (non-coplanar) to each other.

Expert Insight: If you remove the ortho substituents, the rings become coplanar, and anti-inflammatory activity drops significantly. This steric lock is the "self-validating" check in fenamate design.

Fenamate_SAR Core Anthranilic Acid Core (Scaffold) Linker Secondary Amine (-NH-) (H-Bond Donor) Core->Linker Bioisostere Ring N-Phenyl Ring (Hydrophobic Tail) Linker->Ring Substituent Ortho-Substituents (2', 3') (Steric Lock) Ring->Substituent Critical Modification Effect Non-Coplanar 'Twist' (High COX Affinity) Substituent->Effect Forces Geometry

Figure 1: Structural logic of fenamates. The ortho-substituents prevent ring coplanarity, locking the drug into the active conformation.

Part 2: Pharmacodynamics & The Dual Mechanism

Modern research has bifurcated the utility of fenamates. While they are competent COX inhibitors, their ability to inhibit the NLRP3 inflammasome is driving current repurposing efforts for Alzheimer's and Type 2 Diabetes.

2.1 Mechanism A: Canonical COX Inhibition

Fenamates bind to the hydrophobic channel of the cyclooxygenase enzyme.

  • Selectivity: Generally non-selective (COX-1/COX-2), though Meclofenamate shows slight COX-2 preference.[1]

  • Binding: The carboxylate binds Arg-120; the twisted phenyl ring slots into the hydrophobic pocket.

  • Outcome: Reduction in Prostaglandin E2 (PGE2) synthesis

    
     Reduced inflammation/pain.
    
2.2 Mechanism B: The "New" Science (NLRP3 & VRAC)

Recent pivotal studies (Daniels et al., 2016) identified that fenamates (specifically Mefenamic and Flufenamic acid) inhibit the NLRP3 inflammasome independently of COX activity.[2]

  • Target: Volume-Regulated Anion Channels (VRAC).[2][3][4]

  • Pathway: NLRP3 activation requires chloride efflux. Fenamates block VRAC, preventing this efflux.

  • Result: Prevention of mitochondrial damage and inhibition of IL-1

    
     secretion. This mechanism is unique to fenamates among NSAIDs; ibuprofen and naproxen do not show this effect.
    

Mechanism_Flow cluster_COX Canonical Pathway (Pain) cluster_NLRP3 Non-Canonical Pathway (Neuroprotection) Stimulus Inflammatory Stimulus (ATP/LPS) COX COX-1 / COX-2 Stimulus->COX VRAC VRAC (Cl- Channel) Stimulus->VRAC Fenamate Fenamate Drug (Mefenamic Acid) Fenamate->COX Inhibits Fenamate->VRAC Inhibits (Specific) PGE Prostaglandins (PGE2) COX->PGE Efflux Chloride Efflux VRAC->Efflux NLRP3 NLRP3 Inflammasome Assembly Efflux->NLRP3 IL1B IL-1β Release NLRP3->IL1B

Figure 2: Dual mechanism of action. Note the specific blockade of VRAC, distinguishing fenamates from other NSAIDs.

Part 3: Synthesis Protocol (Ullmann Condensation)

The synthesis of fenamates relies on the Ullmann-Goldberg condensation .[5] This protocol is designed for reproducibility and safety in a research setting.

Reaction: o-Halobenzoic acid + Aniline derivative


 N-Arylanthranilic acid
3.1 Reagents & Equipment[6]
  • Substrate A: 2-Chlorobenzoic acid (1.0 equiv)

  • Substrate B: 2,3-Dimethylaniline (for Mefenamic acid) or 3-Trifluoromethylaniline (for Flufenamic acid) (1.2 equiv)

  • Catalyst: Copper powder (activated) or CuI (0.1 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Isoamyl alcohol

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen line.

3.2 Step-by-Step Methodology
  • Activation (Critical Step): If using copper powder, wash with dilute HCl, then water, then acetone, and dry under vacuum to remove surface oxides. This ensures consistent catalytic activity.

  • Charging: In the 3-neck flask, dissolve 2-chlorobenzoic acid (15.6g, 0.1 mol) and the aniline derivative (0.12 mol) in 100mL DMF.

  • Base Addition: Add

    
     (27.6g, 0.2 mol). The reaction will be heterogeneous.
    
  • Catalysis: Add the activated Copper catalyst (0.6g).

  • Reflux: Heat the mixture to reflux (~130-140°C) under a nitrogen atmosphere. Stir vigorously for 3-5 hours.

    • Validation: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the benzoic acid spot.

  • Workup:

    • Cool to room temperature.

    • Pour the dark reaction mixture into 500mL of ice-cold water.

    • Acidify to pH 2-3 using 2M HCl. The fenamate will precipitate as a solid.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water to remove copper residues and unreacted aniline.

Synthesis_Workflow Start Start: 2-Chlorobenzoic Acid + Aniline Derivative Mix Add K2CO3 + Solvent (DMF) (Heterogeneous Mix) Start->Mix Cat Add Activated Cu Catalyst Mix->Cat Heat Reflux @ 130°C (3-5 hrs) (Ullmann Condensation) Cat->Heat Quench Pour into Ice Water Acidify with HCl (pH 2) Heat->Quench Pure Recrystallize (EtOH) Yield: ~70-80% Quench->Pure

Figure 3: Optimized Ullmann condensation workflow for fenamate synthesis.

Part 4: Comparative Data & Clinical Status

For drug developers, understanding the differentiation between fenamates is vital for selecting the right lead compound for repurposing.

Table 1: Comparative Pharmacological Profile

CompoundTrade NameKey SubstituentsHalf-Life (

)
Primary MetabolismKey Off-Target Effect
Mefenamic Acid Ponstan2',3'-dimethyl2 hoursCYP2C9 (Oxidation)GABA

receptor modulation
Flufenamic Acid Arlef3'-trifluoromethyl3-4 hoursHydroxylationStrong VRAC/NLRP3 inhibition
Meclofenamate Meclomen2',6'-dichloro-3'-methyl2-3 hoursOxidationDual COX/5-LOX inhibition
Tolfenamic Acid Clotam3'-chloro-2'-methyl2 hoursGlucuronidationInhibits Sp1 transcription factor

Clinical Reality Check: While effective, fenamates are associated with a higher incidence of gastrointestinal side effects (diarrhea) compared to ibuprofen. This is why their systemic use in pain management has declined, but their local or targeted use (e.g., neuroinflammation models) remains a high-priority research avenue.

References
  • Winder, C. V., et al. (1962). Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid).[7] Journal of Pharmacology and Experimental Therapeutics.

  • Daniels, M. J., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models.[3][8] Nature Communications.[8] [8]

  • McColl, A., et al. (2019). Fenamates: A new role for an old class of drugs in CNS diseases. ACS Chemical Neuroscience.

  • Graham, G. G., et al. (2016).[9] The modern pharmacology of paracetamol and NSAIDs. In: Compendium of Inflammatory Diseases.

  • BenchChem. (2025).[10] Protocol for Ullmann Condensation.[10]

Sources

Exploratory

Technical Guide: Crystal Lattice Energy of Flufenamic Acid Forms I and III

This technical guide details the crystallographic and energetic distinctions between Flufenamic Acid (FFA) Forms I and III, designed for researchers in solid-state chemistry and pre-formulation. Executive Summary Flufena...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the crystallographic and energetic distinctions between Flufenamic Acid (FFA) Forms I and III, designed for researchers in solid-state chemistry and pre-formulation.

Executive Summary

Flufenamic Acid (FFA) represents a benchmark system in the study of conformational polymorphism . Unlike rigid molecules where polymorphism arises solely from packing differences, FFA molecules adopt distinct conformations in different crystal lattices.

  • Form III is the thermodynamically stable form at ambient conditions (enantiotropic system).[1]

  • Form I is a metastable form at room temperature but exhibits a higher melting point, creating a kinetic trap that often confuses stability rankings.

This guide quantifies the lattice energy (


) differences driving this stability, delineating the experimental and computational workflows required to validate these values.

Crystallographic Architecture

The energetic differences between Forms I and III stem directly from their packing efficiency and intramolecular torsion angles. Both forms assemble via the classical carboxylic acid homosynthon (


 dimer), but the stacking of these dimers differs.
Structural Comparison
FeatureForm I Form III
Space Group Monoclinic

(

)
Monoclinic

(

)
Molecular Conformation More planar torsion angleTwisted torsion angle
Packing Motif Herringbone-like packing of dimersStacked columns of dimers (Plastic/Bendable)
Density (

)

g/cm³

g/cm³ (Higher density = better packing)
Stability (RT) MetastableStable

Key Insight: Form III has recently gained attention for its mechanical plasticity . The slip planes in the


 structure allow crystals to bend under stress without fracturing, a property linked to the specific topology of its lattice energy potential well.

The Energetic Landscape

Quantifying the stability requires distinguishing between Lattice Energy (


)  and Sublimation Enthalpy (

)
.
  • Lattice Energy (

    
    ):  The energy released when ions/molecules pack from a vacuum into the crystal lattice (Theoretical).
    
  • Sublimation Enthalpy (

    
    ):  The heat required to convert the solid to gas (Experimental).
    


Thermodynamic Values (Ambient Pressure)
ParameterForm I (Metastable at RT) Form III (Stable at RT)

(III - I)
Melting Point (

)

(

)

(

)

Enthalpy of Fusion (

)



Enthalpy of Sublimation (

)



Lattice Energy (

)



Critical Analysis: The small energy difference (


 or 

) indicates a highly competitive landscape. Form III is enthalpically favored (stronger lattice interactions), but Form I has a higher melting point, implying an enantiotropic relationship where the stability order inverts at a specific transition temperature (

) below the melting point.
Thermodynamic Cycle Visualization

The following diagram illustrates the relationship between the solid forms, the melt, and the solution phase, validating how


 is derived.

ThermodynamicCycle Gas Gas Phase (Molecules) Melt Liquid Melt Sol Solution State FormI Solid Form I (Metastable RT) FormI->Gas ΔH_sub(I) = 119.4 kJ/mol FormI->Melt ΔH_fus(I) @ 407K FormI->Sol ΔH_soln(I) FormIII Solid Form III (Stable RT) FormI->FormIII Solid-Solid Transition (Exothermic) FormIII->Gas ΔH_sub(III) = 121.2 kJ/mol FormIII->Melt ΔH_fus(III) @ 399K FormIII->Sol ΔH_soln(III)

Caption: Thermodynamic cycle linking sublimation, fusion, and solution enthalpies to derive relative stability.

Computational Methodologies

To predict these energies in silico (essential when pure polymorphs cannot be isolated), two primary methods are employed.

Method A: Periodic DFT-D (High Accuracy)

Standard Density Functional Theory (DFT) fails to capture the dispersive forces (van der Waals) critical for FFA packing. You must use Dispersion-Corrected DFT .

  • Functional: PBE or B3LYP.

  • Dispersion Correction: Grimme D3 (or Tkatchenko-Scheffler MBD).

  • Basis Set: Plane-wave (e.g., CASTEP/Quantum ESPRESSO) with a cutoff

    
    .
    
  • Protocol:

    • Import CIF files for Form I and III.

    • Optimize geometry (fixed unit cell first, then relax cell).

    • Calculate total energy (

      
      ).
      
    • Calculate isolated molecule energy (

      
      ) in a large vacuum box.
      
    • 
      .
      
Method B: PIXEL (Semi-Empirical)

Faster than DFT, PIXEL calculations (Angelo Gavezzotti) partition the energy into Coulombic, Polarization, Dispersion, and Repulsion terms.

  • Why use it? It reveals why Form III is stable.

  • FFA Insight: Form III typically shows superior Coulombic contributions due to the specific antiparallel alignment of the

    
     dipoles in its denser packing motif.
    

Experimental Validation Protocols

Trustworthiness in solid-state chemistry requires validating calculated energies with physical measurements.

Protocol 1: Solution Calorimetry

Since


 is difficult to measure directly without decomposition, use heat of solution (

).
  • Instrument: Semi-adiabatic solution calorimeter (e.g., TA Instruments TAM IV).

  • Solvent Selection: 1-Octanol or Acetonitrile (FFA has high solubility, ensuring rapid dissolution).

  • Procedure:

    • Equilibrate solvent to

      
      .
      
    • Break ampoule containing known mass of Form I. Record heat (

      
      ).
      
    • Repeat for Form III. Record heat (

      
      ).
      
  • Calculation:

    
    
    
    • Expected Result:

      
       should be more exothermic (or less endothermic) than Form III, proving Form I is higher energy.
      
Protocol 2: Sublimation (Knudsen Effusion)

For direct


 measurement:
  • Place pure polymorph in a Knudsen cell.

  • Measure mass loss rate (

    
    ) via TGA or quartz crystal microbalance at multiple isotherms (
    
    
    
    ).
  • Apply Clausius-Clapeyron relation:

    
    .
    
  • Note: Ensure

    
     is low enough to prevent polymorphic transformation during the experiment.
    

Implications for Drug Development

Understanding the lattice energy of FFA is not merely academic; it dictates the manufacturing control strategy.

  • Bioavailability: Form I (metastable) has higher solubility. If the dissolution rate is the bottleneck, Form I is desirable. However, its lower lattice energy means it risks converting to Form III on the shelf (disappearing polymorph risk).

  • Processability: Form III's "plastic" nature (slip planes) means it tablets better (less capping/lamination) than the brittle Form I.

  • Regulatory (Q3): You must demonstrate to regulators that you can control the crystallization process to consistently produce the intended form. The

    
     gap is the "safety margin" against transformation.
    

References

  • López-Mejías, V., et al. (2012).[2] "Nonamorphism in Flufenamic Acid and a New Record for a Polymorphic Compound with Solved Structures." Journal of the American Chemical Society. Link

  • Surov, A. O., et al. (2009).[3][4] "Thermodynamic and Structural Aspects of Some Fenamate Molecular Crystals." Crystal Growth & Design. Link[3]

  • Perlovich, G. L., et al. (2007).[5] "Thermodynamic properties of flufenamic and niflumic acids." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.
  • NIST Chemistry WebBook. "Flufenamic acid Phase change data." Link

Sources

Foundational

Flufenamic Acid (CAS 530-78-9): A Technical Monograph on Synthesis, Pharmacology, and Ion Channel Modulation

Topic: Flufenamic Acid (CAS 530-78-9): Technical Overview Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Nomenclature Clarifi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flufenamic Acid (CAS 530-78-9): Technical Overview Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

Flufenamic Acid (FFA) is a potent non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, recognized not only for its cyclooxygenase (COX) inhibition but also for its versatile role as a modulator of transient receptor potential (TRP) ion channels and a stabilizer of transthyretin (TTR) tetramers.[1]

Critical Nomenclature Note

The CAS number 530-78-9 corresponds definitively to


-(3-trifluoromethylphenyl)anthranilic acid  (also known as 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid).
Note: The user-supplied name "

-(p-trifluoromethoxyphenyl)anthranilic acid" describes a chemically distinct para-trifluoromethoxy derivative. This guide focuses on the compound validated by CAS 530-78-9.
Attribute Specification
CAS Number 530-78-9
IUPAC Name 2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid
Molecular Formula C

H

F

NO

Molecular Weight 281.23 g/mol
Class Fenamate (NSAID), Ion Channel Modulator
Solubility Soluble in ethanol, DMSO, DMF; practically insoluble in water

Chemical Architecture & Synthesis

Flufenamic acid features a diphenylamine core characteristic of fenamates, with a carboxylic acid on one ring and a trifluoromethyl (-CF


) group at the meta position of the second ring.[2] This lipophilic -CF

group enhances membrane permeability and metabolic stability compared to non-fluorinated analogs.
Synthetic Pathway: Ullmann Condensation

The industrial and laboratory standard for synthesizing Flufenamic acid is the Ullmann condensation . This copper-catalyzed reaction couples 2-chlorobenzoic acid with 3-trifluoromethylaniline.[3][4][5]

Protocol Overview
  • Reagents : 2-Chlorobenzoic acid (1.0 eq), 3-Trifluoromethylaniline (1.1 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq).
  • Catalyst : Copper powder (Cu) or Copper(I) iodide (CuI) (catalytic amount).

  • Solvent : DMF or Amyl alcohol.

  • Conditions : Reflux (130–150°C) for 4–6 hours.

  • Workup : Acidification with HCl precipitates the crude product, followed by recrystallization from ethanol.

Synthesis Reactant1 2-Chlorobenzoic Acid Intermediate Copper-Amine Complex (Transition State) Reactant1->Intermediate Cu, K2CO3 DMF, Reflux Reactant2 3-Trifluoromethylaniline Reactant2->Intermediate Cu, K2CO3 DMF, Reflux Product Flufenamic Acid (CAS 530-78-9) Intermediate->Product HCl Workup - KCl, - Cu salts

Figure 1: Ullmann condensation pathway for Flufenamic Acid synthesis.

Pharmacology & Mechanism of Action[4][7]

Flufenamic acid exhibits a "polypharmacological" profile, making it a critical tool in electrophysiology and amyloid research beyond its NSAID use.

Cyclooxygenase (COX) Inhibition

FFA acts as a reversible, non-selective inhibitor of COX-1 and COX-2 .

  • Mechanism : Competes with arachidonic acid at the active site of the enzyme.

  • Outcome : Reduced synthesis of Prostaglandins (PGE

    
    , PGF
    
    
    
    ), leading to analgesic and anti-inflammatory effects.[6]
Ion Channel Modulation

FFA is widely used to dissect ion channel function due to its specific, albeit complex, effects:

  • TRPC6 Activation : FFA directly activates TRPC6 channels (EC

    
    
    
    
    
    10-30
    
    
    M), inducing Ca
    
    
    influx independent of G-protein signaling.
  • TRPM4/TRPM5 Inhibition : Potent blocker of these Ca

    
    -activated monovalent cation channels, often used to study their role in immune cell depolarization.
    
  • Gap Junction Blockade : Inhibits Connexin (Cx) channels, uncoupling electrical syncytia in tissues like smooth muscle.

TTR Amyloid Stabilization

In amyloidosis research, FFA binds to the thyroxine-binding pockets of the Transthyretin (TTR) tetramer.

  • Effect : Kinetic stabilization of the tetramer prevents dissociation into monomers, the rate-limiting step in TTR amyloid fibril formation.[7]

MOA FFA Flufenamic Acid COX COX-1 / COX-2 (Enzymes) FFA->COX TRPC6 TRPC6 Channel (Ion Channel) FFA->TRPC6 TRPM TRPM4 / TRPM5 (Ion Channel) FFA->TRPM TTR Transthyretin (TTR) (Protein Tetramer) FFA->TTR Inhibit_COX Inhibition COX->Inhibit_COX Activate_TRPC6 Activation TRPC6->Activate_TRPC6 Block_TRPM Blockade TRPM->Block_TRPM Stabilize_TTR Stabilization TTR->Stabilize_TTR Prostaglandin Reduced Prostaglandins (Anti-inflammatory) Inhibit_COX->Prostaglandin Calcium Increased Ca2+ Influx (Signal Transduction) Activate_TRPC6->Calcium Depol Reduced Depolarization (Immune Modulation) Block_TRPM->Depol Amyloid Inhibited Fibril Formation (Amyloidosis Prevention) Stabilize_TTR->Amyloid

Figure 2: Multi-target mechanism of action of Flufenamic Acid.

Experimental Protocols

Synthesis of Flufenamic Acid (Lab Scale)

Validated for research-grade production.

  • Preparation : In a 100 mL round-bottom flask, combine 2-chlorobenzoic acid (3.13 g, 20 mmol), 3-trifluoromethylaniline (3.54 g, 22 mmol), anhydrous K

    
    CO
    
    
    
    (5.52 g, 40 mmol), and Cu powder (0.1 g).
  • Reaction : Add 30 mL of DMF. Heat to reflux (approx. 150°C) with vigorous stirring for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation : Cool the mixture to room temperature. Pour into 200 mL of ice-water.

  • Precipitation : Acidify the solution to pH 2-3 using 2M HCl. A precipitate will form.[5]

  • Purification : Filter the solid. Dissolve in minimum hot ethanol/water (4:1) and crystallize.

  • Yield : Expected yield 65–75%. Melting point: 133–135°C.

TRPC6 Calcium Influx Assay

To verify TRPC6 activation in HEK293 cells.

  • Cell Loading : Load HEK293 cells stably expressing TRPC6 with Fura-2 AM (2

    
    M) for 30 min at 37°C.
    
  • Baseline : Record baseline fluorescence ratio (340/380 nm) in standard Tyrode’s solution containing 2 mM Ca

    
    .
    
  • Application : Perfuse cells with Flufenamic Acid (100

    
    M).[1]
    
  • Measurement : Observe immediate increase in intracellular Ca

    
     (ratio increase).
    
  • Control : Pre-incubation with a TRPC6 blocker (e.g., SAR7334) should abolish the FFA-induced signal.

References

  • PubChem . (n.d.). Flufenamic Acid (CID 3371).[8] National Library of Medicine. Retrieved from [Link]

  • Guinamard, R., et al. (2013). Flufenamic acid as an ion channel modulator. Pharmacology & Therapeutics.[8][9] Retrieved from [Link]

  • Peterson, S. A., et al. (1998).[7] Inhibition of transthyretin amyloid fibril formation by flufenamic acid. Science. (Context validated via search results).

  • Foster, R. R., et al. (2009).[1] Flufenamic acid is a tool for investigating TRPC6-mediated calcium signalling.[10] Cell Calcium. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(p-trifluoromethoxyphenyl)anthranilic Acid via Ullmann Condensation: An Application Note and Detailed Protocol

Introduction: The Significance of N-Aryl Anthranilic Acids and the Ullmann Condensation N-Aryl anthranilic acids are a critical class of compounds in medicinal chemistry and materials science. They serve as key structura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Anthranilic Acids and the Ullmann Condensation

N-Aryl anthranilic acids are a critical class of compounds in medicinal chemistry and materials science. They serve as key structural motifs in a variety of pharmacologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The target molecule of this guide, N-(p-trifluoromethoxyphenyl)anthranilic acid, is a valuable intermediate in the synthesis of such compounds. The incorporation of a trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

The Ullmann condensation, a copper-catalyzed N-arylation reaction, stands as a robust and versatile method for the synthesis of N-aryl anthranilic acids.[3][4] Historically, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[5] However, modern advancements, including the use of ligands, have enabled these reactions to proceed under milder conditions with greater efficiency and broader substrate scope. This application note provides a comprehensive guide to the synthesis of N-(p-trifluoromethoxyphenyl)anthranilic acid via a modified Ullmann condensation, offering a detailed protocol, mechanistic insights, and practical guidance for researchers in drug discovery and organic synthesis.

Reaction Principle: The Mechanism of the Ullmann Condensation

The Ullmann condensation for N-arylation involves the copper-catalyzed coupling of an aryl halide with an amine. The reaction is believed to proceed through a catalytic cycle involving a Cu(I)/Cu(III) mechanism. The key steps are:

  • Formation of the Active Catalyst: In the presence of a suitable ligand and base, a Cu(I) species is generated as the active catalyst.

  • Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition with the aryl halide (in this case, a 2-halobenzoic acid) to form a Cu(III) intermediate.

  • Ligand Exchange/Coordination: The amine (4-(trifluoromethoxy)aniline) coordinates to the copper center.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) intermediate, yielding the N-aryl anthranilic acid product and regenerating the active Cu(I) catalyst.

The presence of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the reductive elimination step, thereby lowering the activation energy and allowing the reaction to proceed at lower temperatures.[5]

Experimental Protocol: Synthesis of N-(p-trifluoromethoxyphenyl)anthranilic Acid

This protocol is based on established methods for the Ullmann condensation of 2-halobenzoic acids with anilines and has been adapted for the specific synthesis of N-(p-trifluoromethoxyphenyl)anthranilic acid.

Materials:

Reagent/MaterialGradeSupplier
2-Chlorobenzoic acid≥98%Sigma-Aldrich
4-(Trifluoromethoxy)aniline≥98%Sigma-Aldrich
Copper(I) iodide (CuI)98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric acid (HCl)Concentrated (37%)Fisher Scientific
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)GranularFisher Scientific
Celite®---Sigma-Aldrich
Round-bottom flask---VWR
Reflux condenser---VWR
Magnetic stirrer/hotplate---VWR
Inert atmosphere setup (Nitrogen or Argon)------
Buchner funnel and flask---VWR
Separatory funnel---VWR
Rotary evaporator---Buchi

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Reagent Handling: 2-Chlorobenzoic acid and 4-(trifluoromethoxy)aniline are irritants. Avoid inhalation and skin contact. Copper(I) iodide is harmful if swallowed. DMF is a potential reproductive toxin. Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.

  • Pressure: The reaction is performed at atmospheric pressure under reflux. Ensure the apparatus is properly assembled to avoid pressure buildup.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.57 g, 10 mmol), 4-(trifluoromethoxy)aniline (2.13 g, 12 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring under the inert atmosphere.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:2) as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture over 200 g of ice with stirring.

    • Filter the mixture through a pad of Celite® to remove the copper catalyst and any insoluble materials.

    • Carefully acidify the filtrate to pH 2-3 with concentrated hydrochloric acid. A precipitate of the crude product will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove any remaining salts.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield N-(p-trifluoromethoxyphenyl)anthranilic acid as a solid.

    • Dry the purified product under vacuum.

Visualizing the Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Reagents: 2-Chlorobenzoic Acid 4-(Trifluoromethoxy)aniline K₂CO₃, CuI B Add to Dry Round-Bottom Flask A->B C Establish Inert Atmosphere (N₂/Ar) B->C D Add Anhydrous DMF C->D E Heat to 130-140 °C with Stirring D->E F Monitor by TLC E->F G Cool to RT F->G H Pour over Ice G->H I Filter through Celite H->I J Acidify with HCl I->J K Collect Precipitate (Vacuum Filtration) J->K L Recrystallize K->L M Dry under Vacuum L->M N N M->N Pure Product

Figure 1. A flowchart illustrating the key steps in the synthesis of N-(p-trifluoromethoxyphenyl)anthranilic acid.

Expected Results and Characterization

The final product, N-(p-trifluoromethoxyphenyl)anthranilic acid, is expected to be an off-white to pale yellow solid. The yield will vary depending on the reaction conditions and purity of the starting materials, but yields in the range of 70-85% are achievable with this protocol.

Characterization Data:

AnalysisExpected Results
Melting Point Expected to be in the range of 190-210 °C. For comparison, the melting point of the similar N-(4-fluorophenyl)anthranilic acid is 199-203 °C.[6]
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.0 (s, 1H, COOH), ~9.5 (s, 1H, NH), ~7.9 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~7.1 (d, 1H, Ar-H), ~6.8 (t, 1H, Ar-H). (Predicted based on related structures).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~169 (C=O), ~148 (Ar-C), ~144 (Ar-C-O), ~142 (Ar-C), ~134 (Ar-CH), ~132 (Ar-CH), ~123 (Ar-CH), ~122 (Ar-CH), ~120.5 (q, J ≈ 256 Hz, CF₃), ~118 (Ar-CH), ~116 (Ar-CH), ~114 (Ar-C). (Predicted based on related structures).
IR (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~3000-2500 (O-H stretch, broad), ~1680 (C=O stretch), ~1600, ~1580 (C=C stretch), ~1260 (C-O stretch), ~1160 (C-F stretch).
Mass Spectrometry (ESI-) m/z: Calculated for C₁₄H₉F₃NO₃⁻: 296.05. Found: [M-H]⁻ at 296.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Yield - Inactive catalyst (oxidized CuI).- Insufficiently anhydrous conditions.- Low reaction temperature.- Use fresh, high-purity CuI.- Ensure all glassware is oven-dried and use anhydrous solvent.- Gradually increase the temperature, but not exceeding 150 °C to avoid decomposition.
Formation of Side Products - Reaction temperature is too high, leading to decarboxylation or other side reactions.- Presence of oxygen.- Lower the reaction temperature.- Ensure a robust inert atmosphere is maintained throughout the reaction.
Difficult Purification - Incomplete removal of copper catalyst.- Co-precipitation of starting materials.- Ensure thorough filtration through Celite®.- Optimize the pH during precipitation to selectively precipitate the product.- Employ column chromatography on silica gel if recrystallization is ineffective.

Conclusion

The Ullmann condensation provides an effective and reliable method for the synthesis of N-(p-trifluoromethoxyphenyl)anthranilic acid. The protocol detailed in this application note, utilizing a copper(I) iodide catalyst, offers a practical approach for researchers in medicinal chemistry and drug development. By carefully controlling the reaction conditions and employing the described work-up and purification procedures, this valuable synthetic intermediate can be obtained in good yield and high purity. The insights into the reaction mechanism and troubleshooting guidance further equip scientists to successfully implement and adapt this methodology for their specific research needs.

Mechanistic Diagram

ullmann_mechanism CuI Cu(I)L₂ CuIII Ar-Cu(III)(X)L₂ CuI->CuIII Oxidative Addition ArX Ar-X (2-Chlorobenzoic Acid) ArX->CuIII Intermediate [Ar-Cu(III)(NH₂Ar')L₂]⁺X⁻ CuIII->Intermediate Ligand Exchange Amine Ar'-NH₂ (4-(Trifluoromethoxy)aniline) Amine->Intermediate Intermediate->CuI Regeneration Product Ar-NH-Ar' (Product) Intermediate->Product Reductive Elimination HX HX

Figure 2. A simplified catalytic cycle for the Ullmann condensation.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • Wolf, C.; Liu, S.; Mei, X.; August, A. T.; Casimir, M. D. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. J. Org. Chem.2006 , 71 (8), 3270–3273. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry2024 , 36 (10), 2270-2274. [Link]

  • acridone - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Preparation of Anthranilic Acid. Texium. [Link]

  • Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research2024 . [Link]

Sources

Application

Application Note &amp; Protocol: High-Purity Recrystallization of N-(p-trifluoromethoxyphenyl)anthranilic Acid

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of active pharmaceutical ingredients (APIs) and intermediates. Introduction: The Critical Role of Purity for Fena...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of active pharmaceutical ingredients (APIs) and intermediates.

Introduction: The Critical Role of Purity for Fenamate-Class Compounds

N-(p-trifluoromethoxyphenyl)anthranilic acid is a derivative of anthranilic acid and belongs to the broader class of fenamates, which are prominent as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The therapeutic efficacy and safety of any API are inextricably linked to its purity. The presence of impurities, even in minute quantities, can alter the drug's pharmacological profile, introduce toxicity, and affect its stability and bioavailability.[3] Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.

This document provides a comprehensive, field-proven protocol for the recrystallization of N-(p-trifluoromethoxyphenyl)anthranilic acid, drawing upon established principles for the purification of fenamates and anthranilic acid derivatives.[4][5] The protocol is designed not merely as a series of steps but as a self-validating system, with explanations for each experimental choice to ensure robust and reproducible results.

Foundational Principles: The Science of Recrystallization

The success of recrystallization hinges on the principle that most solids are more soluble in a hot solvent than in a cold one. An ideal recrystallization solvent should dissolve the target compound readily at its boiling point but sparingly at low temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even in the hot solvent (allowing for removal by hot filtration).

For anthranilic acid derivatives, solvent selection is paramount. While sparingly soluble in water, they tend to be soluble in organic solvents like ethanol and methanol.[6][7] However, prolonged exposure to high temperatures in certain solvents can lead to degradation or the formation of colored byproducts, a known challenge with anthranilic acid itself.[5] Therefore, a mixed-solvent system or the careful use of a single solvent with rapid heating and cooling is often optimal.

Experimental Workflow: A Visual Guide

The following diagram outlines the logical flow of the recrystallization process for N-(p-trifluoromethoxyphenyl)anthranilic acid.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_filtration Step 3: Hot Filtration cluster_crystallization Step 4: Crystallization cluster_isolation Step 5: Isolation & Drying node_dissolution Dissolve Crude Product Add crude N-(p-trifluoromethoxyphenyl)anthranilic acid to a suitable solvent (e.g., Ethanol). Heat gently to boiling to achieve complete dissolution. node_decolorization Decolorize Solution If the solution is colored, add a small amount of activated charcoal. Boil for a few minutes. node_dissolution->node_decolorization node_filtration Remove Impurities Perform a hot gravity filtration to remove insoluble impurities and charcoal. Use a pre-heated funnel and fluted filter paper. node_decolorization->node_filtration node_crystallization Induce Crystal Formation Allow the hot, clear filtrate to cool slowly to room temperature. Further cool in an ice bath to maximize crystal yield. node_filtration->node_crystallization node_isolation Collect & Dry Crystals Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash with a small amount of cold solvent. Dry the crystals under vacuum. node_crystallization->node_isolation

Caption: Workflow for the recrystallization of N-(p-trifluoromethoxyphenyl)anthranilic acid.

Detailed Protocol

This protocol is optimized for starting with approximately 5 grams of crude N-(p-trifluoromethoxyphenyl)anthranilic acid. Adjust solvent volumes proportionally for different starting amounts.

Materials and Equipment
Reagents & Solvents Equipment
Crude N-(p-trifluoromethoxyphenyl)anthranilic acidErlenmeyer flasks (50 mL and 100 mL)
Ethanol (95% or absolute)Hot plate with magnetic stirring
Activated Charcoal (decolorizing grade)Büchner funnel and filter flask
Deionized WaterVacuum source
Glass funnel (short-stem)
Fluted filter paper
Watch glass
Spatula
Magnetic stir bar
Ice bath
Vacuum oven or desiccator
Step-by-Step Procedure

Step 1: Solvent Selection and Dissolution

  • Rationale: Ethanol is chosen as the primary solvent due to the known solubility of anthranilic acid derivatives in it.[5] It provides a good balance of dissolving the compound when hot and allowing for precipitation when cold.

  • Procedure:

    • Place 5.0 g of crude N-(p-trifluoromethoxyphenyl)anthranilic acid into a 100 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 20-25 mL of ethanol.

    • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a slow boil.

    • Continue adding small portions of ethanol until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.

Step 2: Decolorization (if necessary)

  • Rationale: Crude organic solids are often contaminated with colored impurities. Activated charcoal has a high surface area and adsorbs these colored molecules, which can then be removed by filtration.[5]

  • Procedure:

    • If the solution is colored, remove it from the heat source.

    • Allow the boiling to subside slightly, then add a small amount (a spatula tip) of activated charcoal.

    • Return the flask to the heat and boil gently for 2-5 minutes.

Step 3: Hot Gravity Filtration

  • Rationale: This step removes insoluble impurities and the activated charcoal. It must be performed quickly and with pre-heated equipment to prevent premature crystallization of the product in the funnel.

  • Procedure:

    • Place a second, clean 100 mL Erlenmeyer flask on the hot plate and add a few mL of the recrystallization solvent. Allow it to boil to fill the flask with hot solvent vapor.

    • Place a short-stemmed glass funnel with fluted filter paper into the neck of this flask. The hot vapor will keep the funnel warm.

    • Quickly and carefully pour the hot solution containing the dissolved product through the fluted filter paper.

    • Rinse the first flask with a small amount (1-2 mL) of hot solvent and pour this through the filter paper to recover any remaining product.

Step 4: Crystallization

  • Rationale: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. An ice bath is used at the end to maximize the yield by further decreasing the solubility of the product.

  • Procedure:

    • Remove the flask containing the clear filtrate from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature on a benchtop. Crystal formation should be observed.

    • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to complete the crystallization process.

Step 5: Crystal Isolation and Drying

  • Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the liquid (mother liquor). Washing with a small amount of cold solvent removes any residual soluble impurities adhering to the crystal surfaces.

  • Procedure:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Turn on the vacuum and swirl the flask to create a slurry of the crystals. Pour the slurry into the Büchner funnel.

    • Wash the crystals with a small portion (5-10 mL) of ice-cold ethanol.

    • Keep the vacuum on for several minutes to pull air through the crystals and help them dry.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Expected Results and Quality Control

Parameter Expected Outcome Comments
Appearance White to off-white crystalline solidA significant improvement in color from the crude material is expected.[8]
Melting Point Sharp melting point range (e.g., within 1-2 °C)Compare to literature values for the pure compound. A broad melting range indicates the presence of impurities. The related N-(3-Trifluoromethylphenyl)anthranilic acid has a melting point of 133-137°C.[8]
Purity (by HPLC) >99%This is the definitive measure of purity.
Yield 70-90%Yields will vary depending on the purity of the starting material and adherence to the protocol.

Troubleshooting

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly. Re-heat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystals Form: This can happen if too much solvent was used. Boil off some of the solvent to concentrate the solution and try cooling again. Scratching the inside of the flask with a glass rod can also help induce crystallization.

  • Low Yield: This is often due to using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration.

Conclusion

This protocol provides a robust and scientifically-grounded method for the purification of N-(p-trifluoromethoxyphenyl)anthranilic acid. By understanding the principles behind each step, researchers can adapt and troubleshoot the procedure to achieve high-purity material suitable for further research and development in the pharmaceutical field.

References

  • Liquid antisolvent recrystallization and solid dispersion of flufenamic acid with polyvinylpyrrolidone K-30. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • a case study of flufenamic acid. (2017, December 22). CrystEngComm - The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Engineered Hydrophobin as a Crystallization Inhibitor for Flufenamic Acid. (2021, July 26). ACS Applied Bio Materials - ACS Publications. Retrieved February 19, 2026, from [Link]

  • Monitoring Polymorphic Phase Transitions in Flufenamic Acid Amorphous Solid Dispersions Using Hyphenated X‑ray Diffraction− Differential Scanning Calorimetry. (2020, June 10). Greenwich Academic Literature Archive (GALA). Retrieved February 19, 2026, from [Link]

  • Variations in crystals of flufenamic acid of its methyl and tert-butyl analogues as impurities as determined by. (2024, November 22). CORA. Retrieved February 19, 2026, from [Link]

  • Anthranilic Acid Chemical Properties. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Degradation of fenamates. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]

  • Purifying anthranilic acid. (2017, February 6). Sciencemadness Discussion Board. Retrieved February 19, 2026, from [Link]

  • Growth and Characterization of Anthranilic acid Crystals. (2016, June 16). R Discovery. Retrieved February 19, 2026, from [Link]

  • Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Anthranilic acid. (2020, June 30). Sciencemadness Wiki. Retrieved February 19, 2026, from [Link]

Sources

Method

Application Note: Preparation and Characterization of Metal-Flufenamic Acid Complexes

Introduction: The Synergistic Potential Non-steroidal anti-inflammatory drugs (NSAIDs) like Flufenamic Acid (FFA) are staples in pain management. However, their chronic use is often limited by gastrointestinal toxicity.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergistic Potential

Non-steroidal anti-inflammatory drugs (NSAIDs) like Flufenamic Acid (FFA) are staples in pain management. However, their chronic use is often limited by gastrointestinal toxicity. A rapidly expanding field of medicinal chemistry involves repurposing these ligands by complexing them with metal ions (Cu, Zn, Ag, Sn).

This process yields a "synergistic effect":

  • Enhanced Bioactivity: The metal center can introduce new mechanisms of action (e.g., DNA cleavage, redox modulation) while the ligand targets inflammation pathways (COX inhibition).

  • Reduced Toxicity: Coordination often neutralizes the acidity of the carboxylic group, potentially reducing mucosal irritation.

  • Altered Pharmacokinetics: The lipophilicity of the complex differs from the free acid, changing cellular uptake profiles.

This guide provides field-proven protocols for synthesizing Transition Metal (Cu) , Organotin , and Silver complexes of flufenamic acid, grounded in rigorous characterization logic.

Chemical Basis & Ligand Behavior

Flufenamic acid (Hflu) coordinates primarily through its carboxylate group (


). Understanding the coordination mode is the single most critical factor in validating your synthesis.
The Carboxylate Shift (IR Spectroscopy)

The difference (


) between the asymmetric (

) and symmetric (

) carboxylate stretching frequencies in FTIR is the diagnostic "fingerprint" for the metal-ligand binding mode.
  • 
     : The separation in the free ionic species (e.g., Sodium Flufenamate), typically ~180–200 cm⁻¹.
    
  • Unidentate : Metal binds to one oxygen.[1]

    
     (Large separation).
    
  • Bidentate Chelating : Metal binds to both oxygens symmetrically.

    
     (Small separation).
    
  • Bridging : Carboxylate bridges two metal centers.

    
    .
    

Experimental Protocols

General Safety & Pre-requisites
  • Solvents: Methanol and Ethanol should be analytical grade.

  • Stoichiometry: Precise molar ratios are vital. Excess ligand often leads to co-crystallization of free acid, contaminating the product.

  • pH Control: The ligand must be deprotonated to coordinate effectively.

Protocol A: Synthesis of Copper(II) Flufenamate [Cu(flu)₂]

Target Structure: Mononuclear or Binuclear Paddle-wheel Copper(II) Complex

Rationale: Copper complexes of NSAIDs often show superoxide dismutase (SOD)-mimetic activity. We utilize a metathesis reaction via the sodium salt to ensure high purity and avoid chloride contamination.

Materials
  • Flufenamic Acid (Hflu)[2][3][4][5][6]

  • Sodium Hydroxide (NaOH) (0.1 M solution)

  • Copper(II) Sulfate Pentahydrate (

    
    )
    
  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Procedure
  • Ligand Deprotonation:

    • Dissolve 2.0 mmol of Flufenamic Acid in 20 mL of Methanol.

    • Slowly add 2.0 mmol of NaOH (aq). Stir for 30 minutes at Room Temperature (RT).

    • Checkpoint: Solution should be clear. If cloudy, warm slightly to 40°C. pH should be ~7.5–8.0.

  • Metal Addition:

    • Dissolve 1.0 mmol of

      
       in 10 mL of distilled water.
      
    • Add the copper solution dropwise to the ligand solution under vigorous stirring.

  • Reaction:

    • A bright blue/green precipitate will form immediately.

    • Continue stirring for 2 hours at RT to ensure phase equilibrium.

  • Isolation:

    • Filter the precipitate using a sintered glass crucible.

    • Wash 1: Cold water (removes

      
      ).
      
    • Wash 2: Cold Methanol (removes unreacted ligand).

    • Wash 3: Diethyl ether (facilitates drying).

  • Drying:

    • Dry in a vacuum desiccator over silica gel for 24 hours.

Expected Yield: >75% Appearance: Blue-green powder.

Protocol B: Synthesis of Organotin(IV) Flufenamate

Target Structure: Diorganotin(IV) complex (


)

Rationale: Organotin compounds exhibit potent cytotoxicity against cancer cell lines.[2] This protocol uses the Organotin Oxide route with a Dean-Stark trap, which is the industrial standard for driving the reaction to completion by water removal.

Materials
  • Flufenamic Acid (Hflu)[2][3][4][5][6]

  • Dibutyltin Oxide (

    
    )
    
  • Solvent: Toluene / Benzene (Anhydrous)

  • Equipment: Dean-Stark apparatus

Step-by-Step Procedure
  • Stoichiometry Setup:

    • Combine 2.0 mmol of Flufenamic Acid and 1.0 mmol of Dibutyltin Oxide in a round-bottom flask.

    • Note: A 2:1 ratio targets the monomeric

      
      . A 1:1 ratio targets the distannoxane dimer.
      
  • Reflux:

    • Add 40 mL of anhydrous toluene/benzene.

    • Attach the Dean-Stark trap and condenser.

    • Reflux for 6–8 hours.

    • Endpoint: The reaction is complete when the solution becomes completely clear and water collection in the trap ceases.

  • Solvent Removal:

    • Remove excess solvent using a rotary evaporator to reduce volume to ~5 mL.

  • Crystallization:

    • Add 10 mL of petroleum ether or hexane to the concentrated solution.

    • Store at 4°C overnight. White crystalline solids should form.

  • Purification:

    • Recrystallize from hot ethanol if necessary.

Protocol C: Synthesis of Silver(I) Flufenamate

Target Structure: Polymeric Ag(I) complex

Rationale: Silver complexes are potent antimicrobials. Critical Warning: Silver carboxylates are photosensitive. All steps must be performed in low light or using amber glassware/aluminum foil wrapping.

Materials
  • Flufenamic Acid[2][3][4][5][6][7][8][9][10][11][12]

  • Potassium Hydroxide (KOH)[4]

  • Silver Nitrate (

    
    )
    
  • Solvent: Ethanol/Water[3][11][13]

Step-by-Step Procedure
  • Dark Preparation: Wrap the reaction vessel in aluminum foil.

  • Ligand Preparation:

    • Dissolve 1.0 mmol Hflu in 15 mL Ethanol.

    • Add 1.0 mmol KOH (dissolved in minimal water). Stir 15 min.

  • Metal Addition:

    • Dissolve 1.0 mmol

      
       in 5 mL water.
      
    • Add dropwise to the ligand solution in the dark.

  • Precipitation:

    • A white/off-white precipitate forms instantly.

    • Stir for 1 hour in the dark.

  • Isolation:

    • Filter and wash with copious amounts of water (to remove

      
      ) and then ethanol.
      
    • Dry in a vacuum desiccator in the dark .

Characterization & Logic Flow

The following diagram illustrates the decision-making process for validating the synthesized complexes using IR and UV-Vis spectroscopy.

G Start Synthesized Complex (Solid State) IR_Analysis Step 1: FTIR Analysis (Focus: 1300-1700 cm⁻¹) Start->IR_Analysis Calc_Delta Calculate Δν = ν_as(COO) - ν_s(COO) IR_Analysis->Calc_Delta Decision_Delta Compare Δν to Ionic (Na-Flu) (approx 180 cm⁻¹) Calc_Delta->Decision_Delta Result_Uni Δν > 200 cm⁻¹ Unidentate Coordination (Likely Monomer) Decision_Delta->Result_Uni Much Larger Result_Chel Δν < 150 cm⁻¹ Bidentate Chelating (Likely Monomer/Dimer) Decision_Delta->Result_Chel Much Smaller Result_Bridge Δν ≈ 180 cm⁻¹ Bridging Mode (Likely Polymer/Dimer) Decision_Delta->Result_Bridge Similar UV_Vis Step 2: UV-Vis (Soln) Result_Uni->UV_Vis Result_Chel->UV_Vis Result_Bridge->UV_Vis LMCT Observe Band ~350-400nm (LMCT: Ligand-to-Metal Charge Transfer) UV_Vis->LMCT d_d Observe Band >600nm (d-d transition, Cu only) UV_Vis->d_d Valid Complex Validated LMCT->Valid d_d->Valid

Caption: Workflow for spectroscopic validation of metal-carboxylate coordination modes.

Data Summary & Reference Values

Use this table to benchmark your experimental results.

ParameterFree Ligand (Hflu)Sodium Salt (Na-flu)Cu(II) ComplexOrganotin ComplexInterpretation

~1650 cm⁻¹AbsentAbsentAbsentDeprotonation confirmed

N/A~1580 cm⁻¹1590–1610 cm⁻¹1600–1630 cm⁻¹Asymmetric stretch

N/A~1390 cm⁻¹1380–1400 cm⁻¹1420–1450 cm⁻¹Symmetric stretch

N/A~190 cm⁻¹Variable Variable See Diagram above
Solubility Ethanol, DMSOWater, EthanolDMSO, DMFToluene, CHCl₃Polarity shift

Troubleshooting & Expert Tips

  • Precipitate is Oily/Sticky:

    • Cause: Impurities or incomplete drying.

    • Fix: Triturate (grind) the oily solid with cold diethyl ether or hexane. This often induces crystallization.

  • Low Yield for Cu-Complex:

    • Cause: pH was too low (ligand protonated) or too high (formation of Metal-Hydroxides).

    • Fix: Maintain pH between 7.0 and 8.0 during mixing.

  • Silver Complex Turns Grey:

    • Cause: Photoreduction of Ag(I) to Ag(0).[14]

    • Fix: Discard. Repeat synthesis in strict darkness.

References

  • Kovala-Demertzi, D., et al. "Synthesis, crystal structure, spectral properties and cytotoxic activity of platinum(II) complexes with flufenamic acid." Journal of Inorganic Biochemistry, 2020.

  • Tella, A. C., et al. "Synthesis, characterization and biological studies of some metal complexes of flufenamic acid."[6] Journal of Coordination Chemistry, 2017.

  • Gacki, M., et al. "Transition Metal Complexes with Flufenamic Acid for Pharmaceutical Applications—A Novel Three-Centered Coordination Polymer of Mn(II) Flufenamate." Materials, 2020.[5][11][12]

  • Nakamoto, K. "Infrared and Raman Spectra of Inorganic and Coordination Compounds." Wiley-Interscience.

Sources

Application

solid-phase extraction techniques for fenamates in biological fluids

Application Note: High-Purity Solid-Phase Extraction (SPE) Strategies for Fenamates in Biological Fluids Executive Summary Fenamates are a subclass of non-steroidal anti-inflammatory drugs (NSAIDs) derived from anthranil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Solid-Phase Extraction (SPE) Strategies for Fenamates in Biological Fluids

Executive Summary

Fenamates are a subclass of non-steroidal anti-inflammatory drugs (NSAIDs) derived from anthranilic acid.[1] While effective for pain and inflammation, their quantification in biological fluids (plasma, urine, serum) is complicated by high protein binding (>90%) and significant matrix interference.

This guide details two distinct Solid-Phase Extraction (SPE) workflows:

  • Protocol A (Mixed-Mode Anion Exchange - MAX): The "Gold Standard" for LC-MS/MS applications requiring maximum phospholipid removal and extract cleanliness.

  • Protocol B (Reversed-Phase - HLB/C18): A robust, universal method suitable for HPLC-UV and rapid screening.

Analyte Chemistry & Sorbent Selection Logic

Understanding the physicochemical properties of fenamates is critical for experimental design.

AnalytepKa (Acidic)LogP (Lipophilicity)Molecular Weight
Mefenamic Acid ~4.25.12241.29
Tolfenamic Acid ~3.75.20261.70
Flufenamic Acid ~3.95.25281.23

The Mechanistic Choice:

  • Reversed-Phase (RP) Logic: Since fenamates are highly lipophilic (LogP > 5), they retain strongly on C18 or Hydrophilic-Lipophilic Balanced (HLB) sorbents. However, RP relies solely on hydrophobicity, meaning neutral matrix components (lipids, fats) often co-elute, causing ion suppression in MS.

  • Mixed-Mode (MAX) Logic: By utilizing a Mixed-Mode Strong Anion Exchange (MAX) sorbent, we exploit the acidic nature of fenamates. At neutral pH, fenamates are negatively charged anions. They "lock" onto the positively charged quaternary ammonium groups of the sorbent. This allows the use of aggressive organic washes (100% Methanol) to strip away neutral lipids before eluting the drug, resulting in a significantly cleaner extract.

Decision Tree: Method Selection

SPE_Decision_Tree Start Start: Sample Matrix Detection Detection Method? Start->Detection UV HPLC-UV / PDA Detection->UV Robust detection MS LC-MS/MS Detection->MS Susceptible to ion suppression ProtocolB Protocol B: Reversed-Phase HLB/C18 (Universal / Cost-Effective) UV->ProtocolB Sensitivity Sensitivity Required? MS->Sensitivity HighSens High (< 10 ng/mL) Sensitivity->HighSens Need clean baseline StdSens Standard (> 50 ng/mL) Sensitivity->StdSens Minor matrix effect acceptable ProtocolA Protocol A: Mixed-Mode MAX (Removes Phospholipids) HighSens->ProtocolA StdSens->ProtocolB

Figure 1: Decision matrix for selecting the appropriate SPE chemistry based on downstream detection requirements.

Protocol A: Mixed-Mode Strong Anion Exchange (MAX)

Best For: LC-MS/MS analysis, high-sensitivity assays, and complex plasma matrices. Mechanism: "Lock-Wash-Elute." The analyte is locked by charge, allowing 100% organic washes to remove interferences.

Materials
  • Sorbent: 30 mg or 60 mg Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A).

  • Sample: 200 µL Plasma/Serum.

  • Reagents: Ammonium Hydroxide (NH₄OH), Formic Acid (FA), Methanol (MeOH), Acetonitrile (ACN), Water.

Step-by-Step Workflow
  • Sample Pre-treatment (Ionization):

    • Dilute 200 µL Plasma with 200 µL 5% NH₄OH in water .

    • Why? This adjusts pH to ~10-11. Since Fenamate pKa is ~4, this ensures 100% ionization (deprotonation) of the drug into its anionic form (

      
      ), essential for binding to the MAX sorbent.
      
  • Conditioning:

    • 1 mL MeOH.

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at gravity flow or low vacuum (1-2 mL/min).

    • Mechanism:[2][3][4] The anionic fenamates bind to the quaternary ammonium sites on the sorbent via ionic interaction. Hydrophobic tails also interact with the polymer backbone.

  • Wash 1 (Aqueous - Removal of Proteins/Salts):

    • 1 mL 5% NH₄OH in water .

    • Why? Maintains high pH to keep analyte bound while washing away salts and hydrophilic proteins.

  • Wash 2 (Organic - Removal of Lipids/Neutrals):

    • 1 mL 100% Methanol .

    • Critical Step: Because the fenamates are ionically bound, pure methanol will NOT elute them. However, it will dissolve and remove neutral lipids, phospholipids, and hydrophobic interferences that cause ion suppression.

  • Elution (Charge Disruption):

    • Elute with 2 x 250 µL 2% Formic Acid in Methanol .

    • Why? The formic acid lowers the pH (< 3). This protonates the fenamates (

      
      ), neutralizing their charge. Without the ionic anchor, the solvent strength of the methanol washes them off the sorbent.
      
  • Post-Elution:

    • Evaporate to dryness under N₂ stream (40°C). Reconstitute in Mobile Phase.

Protocol B: Reversed-Phase (HLB/C18)

Best For: HPLC-UV, general screening, urine analysis. Mechanism: Hydrophobic Retention.[2][5]

Materials
  • Sorbent: 30 mg or 60 mg Polymeric HLB (Hydrophilic-Lipophilic Balance) or C18.

  • Sample: 200 µL Plasma/Urine.

Step-by-Step Workflow
  • Sample Pre-treatment (Suppression):

    • Dilute 200 µL Sample with 200 µL 4% Phosphoric Acid (H₃PO₄) .

    • Why? Adjusts pH to ~2. This is well below the pKa (~4), ensuring fenamates are neutral (

      
      ). Neutral species retain best on reversed-phase sorbents.
      
  • Conditioning:

    • 1 mL MeOH.

    • 1 mL Water.

  • Loading:

    • Load acidified sample.

  • Wash (Matrix Removal):

    • 1 mL 5% Methanol in Water .

    • Caution: Do not use high organic content here, or you will prematurely elute the fenamates. This step only removes salts and very polar interferences.

  • Elution:

    • 1 mL 100% Methanol or Acetonitrile .

  • Post-Elution:

    • Evaporate and reconstitute.[6]

Visualizing the Mechanism

SPE_Mechanism cluster_MAX Protocol A: MAX Mechanism cluster_RP Protocol B: HLB Mechanism Step1 Load (pH 10) Analyte (-) Sorbent (+) Ionic Bond Step2 Wash (100% MeOH) Analyte (-) Neutrals washed out Retention Maintained Step1->Step2 Step3 Elute (pH 2) Analyte (Neutral) Bond Broken Release Step2->Step3 RP1 Load (pH 2) Analyte (Neutral) Sorbent (Hydrophobic) Hydrophobic Bond RP2 Wash (5% MeOH) Removes Salts Lipids Remain Risk of Dirtier Extract RP1->RP2 RP3 Elute (100% MeOH) Analyte Elutes Lipids Co-elute RP2->RP3

Figure 2: Mechanistic comparison showing why MAX offers superior cleanup by allowing aggressive organic washing.

Validation Data & Performance Metrics

The following data represents typical performance characteristics derived from validated bioanalytical assays (LC-MS/MS).

ParameterProtocol A (MAX)Protocol B (HLB/C18)Notes
Absolute Recovery 92% - 98%85% - 92%MAX prevents breakthrough during washing.
Matrix Effect (ME) < 5% (Suppression)15% - 25% (Suppression)MAX removes phospholipids; HLB co-elutes them.
Process Efficiency HighModerateHLB requires longer equilibration in MS due to dirtier injections.
Limit of Quantitation 0.5 - 1.0 ng/mL5.0 - 10.0 ng/mLCleaner background improves S/N ratio in Protocol A.

Troubleshooting Guide

  • Problem: Low Recovery in MAX Protocol.

    • Cause: Sample pH was not high enough during loading.

    • Fix: Ensure 5% NH₄OH is fresh. Check pH of loaded sample; it must be > 6.0 (ideally > 8.0) to ensure fenamates are ionized.

  • Problem: Low Recovery in HLB Protocol.

    • Cause: Wash step too strong.

    • Fix: Ensure wash solvent does not exceed 5-10% Methanol. Fenamates are moderately soluble in organic solvents and can be lost in the wash.

  • Problem: High Backpressure.

    • Cause: Protein precipitation in the cartridge.[7]

    • Fix: Ensure plasma is not clotted. For viscous samples, dilute 1:2 or 1:3 with buffer before loading.

References

  • PubChem. (n.d.).[3] Tolfenamic Acid | C14H12ClNO2.[8] National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Application Note. Retrieved from [Link]

  • Rouini, M. et al. (2012). A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma. Journal of Chromatography B. Retrieved from [Link]

Sources

Method

Application Note: Formulation Strategies for Enhancing Flufenamic Acid Bioavailability

Executive Summary & Physicochemical Context Flufenamic Acid (FFA) is a potent non-steroidal anti-inflammatory drug (NSAID) of the fenamate class. Despite its therapeutic efficacy, its clinical performance is severely lim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Flufenamic Acid (FFA) is a potent non-steroidal anti-inflammatory drug (NSAID) of the fenamate class. Despite its therapeutic efficacy, its clinical performance is severely limited by its physicochemical properties. Classified as a BCS Class II compound (Low Solubility, High Permeability), the rate-limiting step for its absorption is dissolution in the gastrointestinal tract.

The Challenge: The "Brick Dust" Barrier

FFA exhibits "brick dust" properties—high crystal lattice energy that resists solvation.

  • Aqueous Solubility: Extremely low (~0.9 µg/mL at pH 1.2; ~50 µg/mL at pH 7.4).

  • Polymorphism: FFA is highly polymorphic (at least 8 known forms), creating a risk of phase transformation during storage, which can alter dissolution rates unpredictable.

  • pKa: ~3.9 (Weak acid). Solubility is pH-dependent, posing absorption risks in the acidic gastric environment.

This guide details three field-proven strategies to overcome these barriers: Amorphous Solid Dispersions (ASD) , Pharmaceutical Co-crystals , and Cyclodextrin Complexation .

Formulation Decision Matrix

Before selecting a protocol, use the following logic to match the strategy to your specific stability and processing constraints.

FormulationDecision Start Start: FFA Bioavailability Enhancement HeatStable Is the API/Carrier Heat Stable? Start->HeatStable SolventResidue Is Organic Solvent Residue a Concern? HeatStable->SolventResidue No Polymer Strategy 1: Melt Extrusion/Fusion (Solid Dispersion) HeatStable->Polymer Yes (>134°C) AmorphousStable Can Amorphous State be Stabilized? SolventResidue->AmorphousStable No (Solvents OK) Cocrystal Strategy 3: Co-crystallization (Lattice Engineering) SolventResidue->Cocrystal Yes (Green Chem) ASD Strategy 2: Solvent Evaporation/Spray Drying (PVP/HPMC ASD) AmorphousStable->ASD Yes (High Tg Polymer) Complex Strategy 4: Cyclodextrin Inclusion (Supramolecular Complex) AmorphousStable->Complex No (Recrystallization Risk)

Figure 1: Decision matrix for selecting the optimal FFA solubilization strategy based on thermal stability and processing constraints.

Protocol A: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Mechanism: This method disrupts the crystal lattice of FFA, trapping it in a high-energy amorphous state within a hydrophilic polymer matrix. The polymer (PVP) raises the glass transition temperature (Tg) of the mixture, preventing recrystallization.

Target Outcome: 4-5x increase in dissolution rate.

Materials
  • API: Flufenamic Acid (Micronized).

  • Carrier: Polyvinylpyrrolidone (PVP) K30.[1] (Preferred for its high Tg and inhibition of FFA nucleation).

  • Solvent: Ethanol (Absolute).

Step-by-Step Methodology
  • Stoichiometric Calculation:

    • Prepare a 1:5 ratio (w/w) of FFA to PVP K30.

    • Expert Note: Ratios lower than 1:3 often fail to prevent recrystallization of FFA upon storage. The 1:5 ratio provides sufficient steric hindrance.

  • Solvation:

    • Dissolve FFA in the minimum volume of Ethanol required for complete solvation (approx. 10 mL per 100 mg FFA).

    • Add PVP K30 to the solution.[1][2] Stir continuously at 200 RPM until a clear, homogeneous solution is obtained.

  • Solvent Removal (Rotary Evaporation):

    • Transfer solution to a round-bottom flask.

    • Set water bath to 45°C (well below FFA melting point of ~134°C to avoid thermal degradation).

    • Apply vacuum.[3] Rotate at 100 RPM until a dry crust forms.

  • Desiccation & Pulverization:

    • Place the resulting solid crust in a vacuum desiccator over silica gel for 24 hours to remove residual solvent.

    • Pulverize the dried mass using a mortar and pestle.

    • Sieve through a #60 mesh (250 µm) screen to ensure uniform particle size.

  • Storage:

    • Store in a tightly sealed container with desiccant. Amorphous FFA is hygroscopic and moisture can induce recrystallization.

Protocol B: Co-Crystal Engineering (Liquid-Assisted Grinding)

Mechanism: Unlike salts, co-crystals rely on hydrogen bonding between neutral molecules. This modifies the lattice energy and solubility without changing the pharmacological pharmacophore. The FFA-Theophylline co-crystal is superior to the Nicotinamide variant regarding hygroscopicity and dissolution rate [1].

Target Outcome: Stable crystalline form with enhanced solubility (superior to amorphous forms in long-term stability).

Materials
  • API: Flufenamic Acid.[3][4][5][6][7][8][9][10][11]

  • Co-former: Theophylline (Anhydrous).

  • Catalytic Solvent: Ethanol or Methanol (trace amount).

Step-by-Step Methodology
  • Molar Ratio Setup:

    • Weigh FFA and Theophylline in a 1:1 molar ratio .

    • Calculation: MW FFA = 281.23 g/mol ; MW Theophylline = 180.16 g/mol .

    • Example: 281.2 mg FFA + 180.2 mg Theophylline.

  • Liquid-Assisted Grinding (LAG):

    • Place the mixture into a ball mill or mortar.

    • Add a catalytic amount of ethanol (approx. 10-20 µL per 500 mg of powder).

    • Expert Note: The solvent acts as a "molecular lubricant," increasing molecular mobility to facilitate the formation of the heterosynthon (N–H···O hydrogen bonds) between FFA and Theophylline.

  • Processing:

    • Grind for 30–45 minutes.

    • Stop periodically to scrape down the sides to ensure homogeneity.

  • Characterization (Checkpoint):

    • Perform DSC (Differential Scanning Calorimetry).[12][13]

    • Success Indicator: A single, sharp melting endotherm distinct from both FFA (134°C) and Theophylline (270-274°C). If two peaks remain, grinding is incomplete.

Protocol C: Supramolecular Complexation (Kneading Method)

Mechanism: Encapsulation of the hydrophobic FFA phenyl ring into the lipophilic cavity of Beta-Cyclodextrin (β-CD), leaving the hydrophilic exterior to interact with water.

Target Outcome: Improved wettability and solubility in aqueous media.

Materials
  • API: Flufenamic Acid.[3][4][5][6][7][8][9][10][11]

  • Host: Beta-Cyclodextrin (β-CD) or Hydroxypropyl-β-CD (HP-β-CD).

  • Solvent: Water/Ethanol (1:1 v/v).

Step-by-Step Methodology
  • Paste Preparation:

    • Weigh β-CD (MW ~1135 g/mol ) and FFA (MW 281.2 g/mol ) in a 1:1 molar ratio .

    • Place β-CD in a mortar. Add small quantities of the Water/Ethanol solvent mixture while triturating until a paste-like consistency is achieved.

  • Inclusion Process:

    • Slowly add the calculated amount of FFA to the paste.

    • Knead vigorously for 45–60 minutes.

    • Expert Note: The mechanical energy + solvent facilitates the displacement of water molecules from the CD cavity by the FFA drug molecule.

  • Drying:

    • Dry the paste in an oven at 45°C for 24 hours.

    • Pulverize the dried complex and sieve (mesh #80).

Comparative Data & Validation

The following table summarizes expected performance metrics based on literature and experimental standards.

Formulation StrategySolubility Enhancement (vs. Pure FFA)Physical StabilityComplexity of Mfg
Pure FFA (Crystalline) 1x (Baseline)High (Stable Polymorph)N/A
ASD (PVP K30) 4.4x - 5.0x [2]Low (Risk of recrystallization)Medium
Co-crystal (Theophylline) 3.5x - 4.0x [1]High (Crystalline lattice)Low (Grinding)
β-CD Complex 4.6x [3]ModerateMedium
Validation Workflow: Dissolution Testing

To validate these formulations, use the following USP setup:

  • Apparatus: USP Type II (Paddle).

  • Medium: Phosphate Buffer pH 7.4 (900 mL).

  • Speed: 50-75 RPM.

  • Temperature: 37 ± 0.5°C.

  • Sampling: 5, 10, 15, 30, 45, 60 mins.

  • Analysis: UV Spectrophotometry at 288 nm.

ValidationWorkflow Prep Sample Preparation (Eq. to 100mg FFA) Vessel Dissolution Vessel (pH 7.4, 37°C) Prep->Vessel Filter Filtration (0.45 µm Syringe Filter) Vessel->Filter UV UV Analysis (288 nm) Filter->UV

Figure 2: Standardized dissolution testing workflow for FFA formulations.

References

  • Aitipamula, S., Wong, A. B. H., Chow, P. S., & Tan, R. B. H. (2014). Cocrystallization with flufenamic acid: comparison of physicochemical properties of two pharmaceutical cocrystals. CrystEngComm, 16(26), 5793-5801.

  • Kestur, U. S., & Taylor, L. S. (2010). Role of polymer chemistry in influencing crystal growth rates from amorphous felodipine. CrystEngComm (Contextual reference for PVP mechanism in Fenamates). See also: European Journal of Pharmaceutics and Biopharmaceutics for specific FFA-PVP dispersion data.

  • Ghorab, M. M., & Adeyeye, M. C. (2001). Sustained release of flufenamic acid from a drug-triacetyl-beta-cyclodextrin complex.[7][14] Journal of Inclusion Phenomena and Macrocyclic Chemistry.

  • Cayman Chemical. (2022).[4] Flufenamic Acid Product Information & Solubility Data.

Sources

Application

High-Efficiency Synthesis and Derivatization of Flufenamic Acid Hydrazide

Application Note & Protocol: AN-FFA-HYD-01 Abstract This application note details the synthetic protocols for transforming Flufenamic Acid (FFA), a classic fenamate NSAID, into its hydrazide derivative—a versatile pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-FFA-HYD-01

Abstract

This application note details the synthetic protocols for transforming Flufenamic Acid (FFA), a classic fenamate NSAID, into its hydrazide derivative—a versatile pharmacophore scaffold.[1] While FFA is a potent COX inhibitor, its direct carboxylic acid moiety is associated with gastrointestinal (GI) toxicity. Converting this group to a hydrazide (


) not only masks the acidic proton to improve GI tolerance but also introduces a nucleophilic "handle" for further derivatization into Schiff bases (hydrazones), 1,3,4-oxadiazoles, and triazoles. This guide provides a robust two-step conventional protocol and a high-throughput microwave-assisted alternative, complete with critical process parameters (CPPs) and characterization standards.

Strategic Retrosynthesis & Rationale

The transformation of Flufenamic acid relies on activating the carbonyl carbon. The carboxylic acid hydroxyl is a poor leaving group; therefore, the strategy involves converting it to a methyl ester (via Fischer esterification) or an acid chloride, followed by nucleophilic acyl substitution with hydrazine.

Mechanistic Pathway
  • Activation: FFA is converted to Methyl Flufenamate to prevent simple acid-base neutralization with hydrazine.

  • Hydrazinolysis: The ester undergoes nucleophilic attack by hydrazine hydrate.

  • Condensation: The resulting hydrazide reacts with aldehydes to form biologically active hydrazones (Schiff bases).

ReactionScheme FFA Flufenamic Acid (COOH) Ester Methyl Flufenamate (COOCH3) FFA->Ester MeOH, H2SO4 Reflux (Fischer) Hydrazide FFA Hydrazide (CONHNH2) FFA->Hydrazide MW, Solvent-free (Direct Amidation) Ester->Hydrazide NH2NH2·H2O Reflux Hydrazone Schiff Base Derivative (CONHN=CHR) Hydrazide->Hydrazone R-CHO, EtOH Cat. AcOH

Figure 1: Synthetic pathway for Flufenamic Acid Hydrazide and its derivatives. The solid line represents the robust conventional route; the dashed line represents the microwave-assisted "green" route.

Experimental Protocols

Protocol A: Conventional Two-Step Synthesis (Robust)

Best for: Large-scale synthesis, high purity requirements, labs without microwave reactors.

Step 1: Synthesis of Methyl Flufenamate (Esterification)

Reagents:

  • Flufenamic Acid (10 mmol, ~2.81 g)

  • Methanol (Absolute, 30 mL)

  • Sulfuric Acid (

    
    , conc., 1.0 mL)
    

Procedure:

  • Dissolve Flufenamic Acid in absolute methanol in a 100 mL round-bottom flask (RBF).

  • Add concentrated sulfuric acid dropwise with stirring. Caution: Exothermic.

  • Reflux the mixture for 10–12 hours . Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The acid spot (

    
    ) should disappear, replaced by the ester spot (
    
    
    
    ).
  • Cool to room temperature (RT) and neutralize with saturated sodium bicarbonate (

    
    ) solution.
    
  • Extract with dichloromethane (

    
     mL) or filter the precipitate if solid forms upon neutralization.
    
  • Dry organic layer over anhydrous

    
     and evaporate solvent.
    
    • Yield Target: >85%[2]

    • Appearance: Yellowish oil or low-melting solid.

Step 2: Synthesis of Flufenamic Acid Hydrazide

Reagents:

  • Methyl Flufenamate (from Step 1)

  • Hydrazine Hydrate (99%, 5 equiv. excess)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Dissolve Methyl Flufenamate in ethanol in a 100 mL RBF.

  • Add Hydrazine Hydrate dropwise.[3] Note: Excess hydrazine is critical to prevent dimer formation (N,N'-diacylhydrazine).

  • Reflux for 6–8 hours .

  • Cool the mixture. The hydrazide typically precipitates as a solid upon cooling or after pouring onto crushed ice.

  • Filter the solid, wash copiously with cold water (to remove excess hydrazine), and recrystallize from ethanol.

    • Yield Target: 75–85%

    • Melting Point: ~190–195°C (Verify with literature).

Protocol B: Microwave-Assisted One-Step Synthesis (Green)

Best for: Rapid library generation, small scale.

Reagents:

  • Flufenamic Acid (2 mmol)

  • Hydrazine Hydrate (99%, 2 mL)

  • Solvent-free

Procedure:

  • Mix Flufenamic Acid and Hydrazine Hydrate in a microwave-safe process vial.

  • Irradiate at 300 W (maintaining ~120°C) for 5–10 minutes .

  • Cool to RT.[3] Add cold water to precipitate the product.

  • Filter and recrystallize from ethanol.

    • Yield Target: >90%[2]

    • Time Savings: Reduces reaction time from ~20 hours to <15 mins.

Derivatization: Synthesis of Schiff Bases (Hydrazones)

Hydrazones are synthesized to screen for antimicrobial or anticancer activity.[4]

Reagents:

  • Flufenamic Acid Hydrazide (1 mmol)

  • Substituted Benzaldehyde (e.g., 4-Cl-benzaldehyde, 1 mmol)

  • Ethanol (15 mL)

  • Glacial Acetic Acid (Catalytic, 2–3 drops)

Procedure:

  • Dissolve the hydrazide in hot ethanol.

  • Add the aldehyde and catalytic acetic acid.

  • Reflux for 2–4 hours .

  • Monitor TLC (Hexane:EtOAc 6:4).

  • Cool to RT. The hydrazone usually precipitates as a crystalline solid.

  • Filter, wash with cold ethanol, and dry.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Hydrazine Stoichiometry >3.0 EquivalentsLow: Formation of symmetrical dimer (R-CONH-NHCO-R). High: Difficult purification.
Moisture Control Anhydrous conditions for Step 1High: Water pushes esterification equilibrium back to the acid (Le Chatelier's principle).
Reflux Temperature 65°C (MeOH) / 78°C (EtOH)Low: Incomplete reaction. High: Degradation of hydrazine (potentially hazardous).
Catalyst (Step 3) Glacial AcOHNone: Reaction is extremely slow. Excess: Can protonate the hydrazine too strongly, reducing nucleophilicity.

Characterization & Validation

To ensure scientific integrity, the synthesized compounds must be validated using the following spectral markers.

Infrared Spectroscopy (FT-IR)
  • Precursor (Ester): Strong

    
     stretch at ~1720 
    
    
    
    .
  • Product (Hydrazide):

    • 
       shift: Amide I band appears at 1650–1660 
      
      
      
      (lower frequency than ester due to resonance).
    • 
       stretch: Doublet or broad band at 3200–3350 
      
      
      
      .
  • Derivative (Hydrazone):

    • 
       (Imine) stretch: Sharp peak at 1600–1620 
      
      
      
      .
    • Disappearance of

      
       doublet.
      
Proton NMR ( H-NMR, DMSO- )
  • Hydrazide:

    • Singlet at ~9.5–10.0 ppm (

      
      ).
      
    • Broad singlet at ~4.5 ppm (

      
      ), often exchangeable with 
      
      
      
      .
    • Absence of methyl ester singlet (~3.8 ppm).

  • Hydrazone:

    • Singlet at ~8.4–8.8 ppm (

      
      , azomethine proton).
      
    • Downfield shift of the amide NH (~11–12 ppm).

Biological Context & Applications

The synthesis of flufenamic acid hydrazide derivatives is primarily driven by the "Pharmacophore Hybridization" strategy.

  • Gastrointestinal Safety: Masking the free carboxylic acid reduces direct contact irritation and local inhibition of cytoprotective prostaglandins in the stomach mucosa.

  • Expanded Activity:

    • Antimicrobial: The hydrazone linkage (

      
      ) mimics peptide bonds and can inhibit bacterial protein synthesis.
      
    • Anticancer: Flufenamic acid derivatives have shown efficacy against glioma cells and colon cancer lines by inducing apoptosis, independent of COX inhibition.

    • Anti-tubercular: Structural similarity to Isoniazid (isonicotinic acid hydrazide) suggests potential utility against Mycobacterium tuberculosis.[4]

BioActivity FFA_Hyd FFA Hydrazide Scaffold COX COX-1/COX-2 Inhibition (Anti-inflammatory) FFA_Hyd->COX Retained Activity Microbial Bacterial DNA/Protein Synthesis Inhibition (Schiff Bases) FFA_Hyd->Microbial + Aldehyde Cancer Apoptosis Induction (Glioma/Colon) FFA_Hyd->Cancer + Heterocycle

Figure 2: Biological activity spectrum of Flufenamic Acid Hydrazide derivatives.

References

  • Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides. Molecules, 2011.[2] Link

  • Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX. BMC Chemistry, 2025.[5] Link

  • Synthesis, Characterization and Electrochemical Sensor Based Upon Novel Schiff Base Metal Complexes Derived from Flufenamic Acid. Biointerface Research in Applied Chemistry, 2020. Link

  • Nanoprodrugs of NSAIDs: Preparation and Characterization of Flufenamic Acid. Pharm Res, 2011. Link

  • Synthesis and biological evaluation of new hydrazide-Schiff bases. Bangladesh Journal of Pharmacology, 2015.[6] Link

Sources

Method

Application Notes and Protocols for the Cocrystallization of Flufenamic Acid with Nitrogen Heterocycles

Introduction: Beyond Polymorphism - A Supramolecular Approach to Enhancing Flufenamic Acid Properties Flufenamic acid (FFA), a non-steroidal anti-inflammatory drug (NSAID), is a well-established active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Polymorphism - A Supramolecular Approach to Enhancing Flufenamic Acid Properties

Flufenamic acid (FFA), a non-steroidal anti-inflammatory drug (NSAID), is a well-established active pharmaceutical ingredient (API).[1] However, its therapeutic efficacy can be limited by suboptimal physicochemical properties, such as poor aqueous solubility. Cocrystallization has emerged as a powerful technique in crystal engineering to address these challenges.[2][3] Unlike salts, which require a significant pKa difference between the API and coformer, cocrystals are multi-component crystalline solids where the components are connected through non-covalent interactions, most notably hydrogen bonds.[4]

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of flufenamic acid cocrystals with nitrogen heterocycles. Nitrogen heterocycles are a particularly promising class of coformers for FFA due to the high probability of forming robust and predictable supramolecular synthons between the carboxylic acid group of FFA and the nitrogen atoms within the heterocyclic ring.[5] By forming these specific hydrogen bonds, it is possible to modulate FFA's properties, such as solubility, dissolution rate, stability, and bioavailability, without altering its intrinsic pharmacological activity.[6][7]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding of the cocrystallization process.

The Science of Supramolecular Synthesis: Designing FFA Cocrystals

The foundation of cocrystal design lies in the principles of supramolecular chemistry and the concept of the "supramolecular synthon." A supramolecular synthon is a structural unit within a crystal in which molecules are held together by non-covalent interactions. In the context of flufenamic acid and nitrogen heterocycles, the most anticipated and reliable synthon is the acid-aromatic nitrogen (COOH···N) heterosynthon .[5]

The carboxylic acid group of flufenamic acid can act as a hydrogen bond donor, while the nitrogen atom in a heterocycle (such as in pyridine or pyrazine) can act as a hydrogen bond acceptor. This interaction is often robust and can be the primary driving force for cocrystal formation. The predictability of this synthon makes nitrogen heterocycles excellent candidates for cocrystal screening with FFA.

Cocrystal Screening and Synthesis: Methodologies and Protocols

A successful cocrystallization endeavor begins with a screening phase to identify suitable coformers and conditions. This is followed by bulk synthesis for thorough characterization. Below are detailed protocols for common and effective cocrystallization techniques.

Liquid-Assisted Grinding (LAG): A Mechanochemical Approach

Liquid-assisted grinding is a highly efficient method for cocrystal screening and synthesis, often requiring minimal solvent and yielding product rapidly.[3][8] The addition of a small amount of solvent facilitates molecular mobility and accelerates the cocrystallization process.

Protocol: Liquid-Assisted Grinding for FFA-Nicotinamide (FFA-NIC) Cocrystal

Materials and Equipment:

  • Flufenamic Acid (FFA)

  • Nicotinamide (NIC)

  • Mortar and pestle (agate or porcelain) or a ball mill

  • Spatula

  • Solvent (e.g., ethanol, acetonitrile)

  • Vials for sample storage

Procedure:

  • Stoichiometric Weighing: Accurately weigh equimolar amounts of flufenamic acid and nicotinamide. For example, for a 1:1 molar ratio, weigh 281.2 mg of FFA (M.W. 281.23 g/mol ) and 122.1 mg of NIC (M.W. 122.12 g/mol ).

  • Mixing: Transfer the weighed FFA and NIC to the mortar. Gently mix the powders with a spatula for 1 minute to ensure a homogenous physical mixture.

  • Grinding with Solvent Addition: Add a minimal amount of the selected solvent (e.g., 10-20 µL of ethanol per 100 mg of solid mixture). The mixture should be slightly damp, not a slurry.

  • Mechanochemical Reaction: Grind the mixture vigorously for 15-30 minutes. If using a ball mill, the grinding time and frequency should be optimized.

  • Drying and Storage: Scrape the resulting powder from the mortar and transfer it to a clean, labeled vial. Allow the powder to air-dry or place it in a desiccator to remove any residual solvent.

  • Characterization: The resulting solid should be promptly analyzed by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.

Causality and Insights:

  • Why Equimolar Ratios? A 1:1 stoichiometry is often the starting point for screening as it is the most common ratio for cocrystals. However, other stoichiometries (e.g., 2:1, 1:2) should also be investigated.

  • The Role of the Liquid: The added liquid acts as a catalyst, enhancing molecular diffusion and facilitating the breaking and formation of hydrogen bonds necessary for the new cocrystal lattice to form.[3]

  • Solvent Choice: The ideal solvent is one in which both components have very low solubility, preventing the formation of a solution and favoring the solid-state reaction.

Solution-Based Crystallization: The Solvent Evaporation Method

This is a traditional and widely used method for growing high-quality single crystals suitable for structural analysis, as well as for bulk powder synthesis.[3]

Protocol: Solvent Evaporation for FFA-Theophylline (FFA-TP) Cocrystal

Materials and Equipment:

  • Flufenamic Acid (FFA)

  • Theophylline (TP)

  • Suitable solvent or co-solvent system (e.g., acetonitrile/water mixture)[9]

  • Beakers or flasks

  • Magnetic stirrer and stir bar

  • Filter paper

  • Crystallization dish or vial

Procedure:

  • Dissolution: In a beaker, dissolve equimolar amounts of flufenamic acid and theophylline in a suitable solvent system (e.g., a 7:3 mixture of acetonitrile and water) with gentle heating and stirring until a clear solution is obtained.[9] Ensure that the solids are completely dissolved.

  • Filtration: Filter the warm solution through a syringe filter or filter paper to remove any particulate matter.

  • Evaporation: Transfer the clear solution to a crystallization dish or a loosely covered vial. Allow the solvent to evaporate slowly at room temperature over a period of several days.[9] Slow evaporation is crucial for the growth of well-defined crystals.

  • Crystal Harvesting: Once crystals have formed and the solvent has evaporated, carefully harvest the crystals using a spatula.

  • Drying: Dry the harvested crystals in a desiccator or under vacuum at room temperature.

  • Characterization: Analyze the crystals using PXRD to confirm the bulk sample's phase purity and single-crystal X-ray diffraction (SCXRD) to determine the crystal structure.

Causality and Insights:

  • Solvent System Selection: The solvent system must be capable of dissolving both the API and the coformer in the desired stoichiometric ratio.[3] The rate of evaporation will influence the size and quality of the resulting crystals.

  • Supersaturation: The principle behind this method is the creation of a supersaturated solution from which the cocrystal can nucleate and grow as the solvent evaporates.

Cooling Crystallization

This method relies on the temperature-dependent solubility of the components to induce cocrystallization.

Protocol: Cooling Crystallization for FFA-Nicotinamide (FFA-NIC) Cocrystal

Materials and Equipment:

  • Flufenamic Acid (FFA)

  • Nicotinamide (NIC)

  • Solvent system (e.g., 70% acetonitrile/30% water)[10]

  • Jacketed reaction vessel or vial with temperature control

  • Magnetic stirrer and stir bar

Procedure:

  • Hot Dissolution: Prepare a 1:1 molar mixture of FFA and NIC in the chosen solvent system in a reaction vessel. Heat the mixture (e.g., to 45°C) with stirring until all solids are completely dissolved.[10]

  • Controlled Cooling: Slowly cool the solution at a controlled rate (e.g., 0.3°C/min) to a lower temperature (e.g., 0°C).[10] This controlled cooling allows for gradual supersaturation and ordered crystal growth.

  • Crystal Isolation: Once crystallization is complete, isolate the resulting solid by filtration (e.g., using paper filtration).[10]

  • Drying: Dry the filtered powder, for instance, in a vacuum oven at a mild temperature.

  • Characterization: Confirm the formation of the cocrystal using PXRD and other analytical techniques.

Causality and Insights:

  • Temperature Gradient: The driving force for this method is the reduction in solubility of both components as the temperature decreases, leading to supersaturation and subsequent crystallization of the most stable solid phase, which is hopefully the cocrystal.

  • Cooling Rate: A slow cooling rate is generally preferred to promote the growth of larger, more uniform crystals and to avoid the precipitation of amorphous material or the individual starting components.

Workflow for Cocrystal Development

The following diagram illustrates a typical workflow for the development of flufenamic acid cocrystals.

Cocrystal_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Synthesis & Characterization cluster_2 Phase 3: Property Evaluation Screening Coformer Selection (Nitrogen Heterocycles) Methods Cocrystallization Methods (LAG, Slurry, Evaporation) Screening->Methods 1:1 Stoichiometry Bulk_Synthesis Bulk Synthesis (Optimized Method) Methods->Bulk_Synthesis PXRD PXRD Analysis (Phase Identification) Bulk_Synthesis->PXRD DSC_TGA Thermal Analysis (DSC/TGA) Bulk_Synthesis->DSC_TGA Spectroscopy Spectroscopy (FTIR/Raman) Bulk_Synthesis->Spectroscopy SCXRD Single Crystal XRD (Structure Elucidation) Bulk_Synthesis->SCXRD Solubility Solubility & Dissolution Studies PXRD->Solubility SCXRD->Solubility Stability Physicochemical Stability (Humidity, Temp.) Solubility->Stability Hygroscopicity Hygroscopicity Assessment Stability->Hygroscopicity

Caption: Workflow for FFA Cocrystal Development.

Characterization of Flufenamic Acid Cocrystals

Once a new solid phase is obtained, a suite of analytical techniques must be employed to confirm cocrystal formation and to characterize its properties.

Technique Purpose Expected Outcome for FFA Cocrystals
Powder X-ray Diffraction (PXRD) To identify the crystalline phase of the bulk material.The PXRD pattern of the cocrystal will be unique and different from the patterns of the individual starting materials (FFA and coformer) or their simple physical mixture.[2][9]
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional arrangement of molecules in the crystal lattice.Provides definitive proof of cocrystal formation and reveals the specific hydrogen bonding interactions (e.g., the COOH···N synthon) between FFA and the nitrogen heterocycle.[2][6]
Differential Scanning Calorimetry (DSC) To measure the thermal properties, such as melting point and phase transitions.The cocrystal will exhibit a single, sharp melting endotherm at a temperature different from that of the individual components.[2][9]
Thermogravimetric Analysis (TGA) To determine the thermal stability and solvent/water content.Can be used to identify if a solvate or hydrate has been formed. A stable cocrystal will show a single weight loss step corresponding to its decomposition.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify changes in functional groups involved in hydrogen bonding.A shift in the stretching frequency of the C=O and O-H groups of FFA's carboxylic acid, and changes in the vibrational modes of the heterocycle, indicate the formation of new hydrogen bonds.[6]

Data Summary: Flufenamic Acid Cocrystals with Nitrogen Heterocycles

The following table summarizes data from published literature on FFA cocrystals with various nitrogen-containing coformers.

Coformer Method of Preparation Stoichiometry (FFA:Coformer) Key Findings Reference
Nicotinamide (NIC) Solvent Evaporation, Cooling Crystallization1:1Forms a robust acid-amide heterosynthon. Solubility increased 7.83-fold compared to FFA alone.[9][11][9][11]
Theophylline (TP) Cooling Crystallization, Solvent Evaporation1:1Forms an O-H···N hydrogen bond. Offers improved solubility and dissolution rate.[7][9][7][9]
Isonicotinamide (IST) Rapid Solvent Removal1:1Achieved superior cumulative diffusion of FFA from a Vaseline base.[2][2]
Picolinamide (PIC) Rapid Solvent Removal1:1Showed a 3.3-fold increase in cumulative diffusion at 6 hours compared to raw FFA.[2][2]
4,4'-Bipyridine Screening (method not specified)Not specifiedA novel cocrystal was discovered.[7][7]

Logical Framework for Supramolecular Synthon Formation

The formation of a cocrystal is a competition between the self-assembly of the individual components (homo-synthons) and the assembly of the different components (hetero-synthons).

Supramolecular_Synthons cluster_homo Homo-Synthons (Self-Assembly) cluster_hetero Hetero-Synthon (Cocrystal Formation) FFA Flufenamic Acid (FFA) (Carboxylic Acid) FFA_Dimer FFA Acid Dimer (COOH···HOOC) FFA->FFA_Dimer H-Bond Cocrystal_Synthon Acid-Nitrogen Heterosynthon (COOH···N) FFA->Cocrystal_Synthon H-Bond Donor Heterocycle Nitrogen Heterocycle (e.g., Pyridine) Heterocycle_Stack Heterocycle π-stacking Heterocycle->Heterocycle_Stack π-π interaction Heterocycle->Cocrystal_Synthon H-Bond Acceptor

Caption: Competition in Cocrystal Formation.

For cocrystallization to be successful, the energy of the hetero-synthon formation must be more favorable than that of the homo-synthons of the individual components. The prevalence of the acid-pyridine synthon in crystal engineering highlights its thermodynamic stability and predictability.

Conclusion

The cocrystallization of flufenamic acid with nitrogen heterocycles presents a viable and effective strategy for modulating its physicochemical properties. By leveraging the principles of supramolecular chemistry and employing robust synthesis methods such as liquid-assisted grinding and solution crystallization, researchers can systematically develop novel solid forms of FFA with enhanced performance characteristics. The protocols and insights provided in this guide serve as a foundational resource for the rational design, synthesis, and characterization of flufenamic acid cocrystals, ultimately contributing to the development of improved pharmaceutical products.

References

  • Insight into Flufenamic Acid Cocrystal Dissolution in the Presence of a Polymer in Solution. (n.d.). MDPI.
  • Trivedi, D. R., et al. (2017). Pharmaceutical Co-Crystal of Flufenamic Acid: Synthesis and Characterization of Two Novel Drug-Drug Co-Crystal. Journal of Pharmaceutical Sciences, 106(5), 1384-1390. Retrieved February 19, 2026, from [Link]

  • Bolla, G., & Nangia, A. (2016). Cocrystallization with flufenamic acid: comparison of physicochemical properties of two pharmaceutical cocrystals. CrystEngComm, 18(23), 4346-4354. Retrieved February 19, 2026, from [Link]

  • Zhang, J., et al. (2017). Insight into Flufenamic Acid Cocrystal Dissolution in the Presence of a Polymer in Solution: from Single Crystal to Powder Dissolution. Molecular Pharmaceutics, 14(11), 3898-3911. Retrieved February 19, 2026, from [Link]

  • Tan, H. L., et al. (2025). Towards the discovery of unrevealed flufenamic acid cocrystals via structural resemblance for enhanced topical drug delivery. International Journal of Pharmaceutics, 669, 124843. Retrieved February 19, 2026, from [Link]

  • Zhang, J., et al. (2022). Nucleation of Supersaturated Flufenamic Acid Cocrystal Solutions in the Presence of a Polymer. Crystal Growth & Design, 22(9), 5368-5379. Retrieved February 19, 2026, from [Link]

  • Tan, H. L., et al. (2025). Towards the discovery of unrevealed flufenamic acid cocrystals via structural resemblance for enhanced topical drug delivery. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Zilpe, R., & Mulla, J. A. (2023). Pharmaceutical Co-crystals. Indian Journal of Novel Drug Delivery, 15(3), 109-121. Retrieved February 19, 2026, from [Link]

  • Maini, L., et al. (2014). Cocrystal Formation via Mechanochemistry: from Neat and Liquid-Assisted Grinding to Polymer-Assisted Grinding. Angewandte Chemie International Edition, 53(34), 8997-9000. Retrieved February 19, 2026, from [Link]

  • Healy, A. M., et al. (2009). Cocrystals of fenamic acids with nicotinamide. Crystal Growth & Design, 9(8), 3498-3507. Retrieved February 19, 2026, from [Link]

  • Various Authors. (n.d.). Characterization of cocrystals by liquid-assisted grinding method. ResearchGate. Retrieved February 19, 2026, from [Link]

  • Monitoring Polymorphic Phase Transitions in Flufenamic Acid Amorphous Solid Dispersions Using Hyphenated X‑ray Diffraction−. (2022). ScienceOpen. Retrieved February 19, 2026, from [Link]

  • Utami, P., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Journal of Young Pharmacists, 10(1), 21-25. Retrieved February 19, 2026, from [Link]

  • Investigation of the Spatial Structure of Flufenamic Acid in Supercritical Carbon Dioxide Media via 2D NOESY. (2023). MDPI. Retrieved February 19, 2026, from [Link]

Sources

Application

Microwave-Assisted Synthesis of N-Aryl Anthranilic Acids

High-Efficiency Protocol for Fenamic Acid Scaffolds Abstract N-aryl anthranilic acids (fenamic acids) represent a critical scaffold in medicinal chemistry, serving as the structural backbone for non-steroidal anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Protocol for Fenamic Acid Scaffolds

Abstract

N-aryl anthranilic acids (fenamic acids) represent a critical scaffold in medicinal chemistry, serving as the structural backbone for non-steroidal anti-inflammatory drugs (NSAIDs) such as Mefenamic acid, Tolfenamic acid, and Meclofenamic acid. Traditional synthesis via the Ullmann condensation is historically plagued by harsh conditions, prolonged reaction times (10–24 hours), and variable yields due to thermal degradation. This Application Note details a validated microwave-assisted protocol that accelerates this C-N bond formation to under 20 minutes while significantly improving purity and yield. By leveraging the specific dielectric heating effects of microwave irradiation on polarizable copper catalysts, this method offers a robust, scalable alternative for drug development workflows.

Introduction & Mechanistic Insight

The Challenge of Thermal Ullmann Condensation

The classical Ullmann condensation involves the copper-catalyzed coupling of an aryl halide (typically 2-chlorobenzoic acid) with an aniline derivative. Thermally, this reaction requires temperatures exceeding 140°C and extended reflux times. The poor solubility of the potassium carboxylate salt intermediates in non-polar solvents, combined with the heterogeneous nature of the copper catalyst (Cu⁰ or copper oxides), leads to mass transfer limitations and stalled kinetics.

The Microwave Advantage

Microwave-assisted organic synthesis (MAOS) overcomes these barriers through two primary mechanisms:

  • Selective Heating: The reaction mixture typically contains polar components (DMF, ionic bases) and conductive solids (Copper powder). Microwaves couple directly with these materials, generating rapid internal heating (Maxwell-Wagner effect) at the catalyst surface, creating "hot spots" that drive the activation energy barrier crossing more efficiently than convective heating.

  • Superheating: Microwave irradiation allows solvents to reach temperatures well above their atmospheric boiling points in sealed vessels, exponentially increasing the rate constant (

    
    ) according to the Arrhenius equation.
    
Reaction Mechanism (Catalytic Cycle)

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The active species is likely a soluble organocuprate formed in situ.

UllmannMechanism Figure 1: Proposed Catalytic Cycle for Microwave-Assisted Ullmann Condensation Start Cu(I) Species (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Start->OxAdd + 2-Chlorobenzoic Acid Intermediate1 Cu(III) Intermediate [Ar-Cu(III)-X] OxAdd->Intermediate1 LigandEx Ligand Exchange (Aniline Coordination) Intermediate1->LigandEx + Aniline / Base Intermediate2 Amido-Cu(III) Complex LigandEx->Intermediate2 - HX RedElim Reductive Elimination (C-N Bond Formation) Intermediate2->RedElim RedElim->Start Regenerate Cu(I) Product N-Aryl Anthranilic Acid (Fenamic Acid) RedElim->Product

Figure 1: The mechanism involves oxidative addition of the aryl halide to Copper, followed by amine coordination and reductive elimination to form the C-N bond.

Experimental Protocol

Materials & Reagents[1]
  • Substrate A: 2-Chlorobenzoic acid (1.0 equiv)

  • Substrate B: Aniline derivative (e.g., 2,3-dimethylaniline for Mefenamic acid) (1.2 – 1.5 equiv)

  • Catalyst: Copper powder (activated) or CuI (10 mol%)

  • Base: Anhydrous

    
     (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Water (for green chemistry variants)

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Workflow

Workflow Figure 2: Experimental Workflow for N-Arylation Setup 1. Preparation Mix 2-Chlorobenzoic acid, Aniline, K2CO3, Cu in 10mL vial Seal 2. Sealing Add DMF (3mL) Crimp cap with PTFE septum Setup->Seal Microwave 3. Irradiation Dynamic Mode 150°C | 15 min High Stirring Seal->Microwave Quench 4. Workup Pour into ice-water Acidify to pH 2 (HCl) Microwave->Quench Isolate 5. Isolation Filter precipitate Recrystallize (EtOH) Quench->Isolate

Figure 2: Streamlined workflow from reagent preparation to product isolation.

Detailed Procedure (Synthesis of Mefenamic Acid)
  • Reagent Loading: In a 10 mL microwave process vial, charge 2-chlorobenzoic acid (5 mmol, 0.78 g), 2,3-dimethylaniline (7.5 mmol, 0.91 g), anhydrous

    
     (7.5 mmol, 1.04 g), and Copper powder (0.5 mmol, 32 mg).
    
  • Solvation: Add 3.0 mL of DMF. Add a magnetic stir bar. Cap the vial securely.

  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 150°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 250W (System will modulate power to maintain temp)

    • Stirring: High (Critical for heterogeneous Cu catalyst)

  • Workup: After cooling to <50°C, pour the reaction mixture into 50 mL of crushed ice/water.

  • Acidification: Slowly add 2M HCl with stirring until the pH reaches ~2-3. The unreacted aniline remains in solution as the hydrochloride salt, while the N-aryl anthranilic acid precipitates.

  • Purification: Filter the solid, wash with water (3 x 10 mL) to remove inorganic salts, and recrystallize from Ethanol/Water (9:1).

Results & Optimization Data

The microwave protocol demonstrates a drastic improvement over conventional heating. The table below summarizes comparative data for various fenamic acid derivatives.

Table 1: Comparison of Thermal vs. Microwave Synthesis

ProductSubstituent (Aniline)Thermal TimeThermal YieldMW TimeMW Yield
N-Phenylanthranilic acid H4 hrs (Reflux)68%10 min92%
Mefenamic Acid 2,3-dimethyl6 hrs (Reflux)65%15 min88%
Tolfenamic Acid 3-chloro-2-methyl8 hrs (Reflux)55%18 min85%
Flufenamic Acid 3-trifluoromethyl12 hrs (Reflux)48%20 min82%

Note: Thermal conditions utilize DMF reflux (~153°C). Microwave conditions utilize 150°C sealed vessel.

Critical Optimization Parameters
  • Catalyst Choice: While CuI is common, Copper Powder (Cu) often provides superior results in microwave fields due to higher interfacial heating capabilities compared to dissolved salts.

  • Solvent Effects: DMF is preferred for solubility. However, Water can be used as a "green" solvent if a phase-transfer catalyst (e.g., TBAB) is added, though yields may drop slightly (5-10%).

  • Stoichiometry: A slight excess of aniline (1.5 equiv) prevents the formation of bis-coupled byproducts and ensures complete consumption of the less reactive 2-chlorobenzoic acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Inactive Copper surfaceUse freshly activated Cu powder (wash with dilute HCl, then acetone/dry) or switch to CuI.
Runaway Temperature High microwave absorptionReduce power limit or switch to a lower absorbing solvent mixture (e.g., DMF/Toluene).
Blue/Green Product Residual Copper saltsPerform an EDTA wash or ammonium hydroxide wash during the workup to chelate residual copper.
Oiling out Product impureRecrystallize immediately; do not let the oil sit. Use Ethanol/Water gradient.

References

  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society. [Link]

  • Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media. Synthetic Communications. [Link][1]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link][2]

  • Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Molecules. [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(p-Trifluoromethoxyphenyl)anthranilic Acid Synthesis

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #FEN-OCF3-OPT Topic: Yield Improvement in Goldberg-Ullmann Condensation Executive Summary You are likely experiencing variable yields...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #FEN-OCF3-OPT Topic: Yield Improvement in Goldberg-Ullmann Condensation

Executive Summary

You are likely experiencing variable yields (40–60%) in the synthesis of N-(p-trifluoromethoxyphenyl)anthranilic acid via the classic Ullmann-Goldberg condensation. This reaction involves the coupling of 2-chlorobenzoic acid and 4-(trifluoromethoxy)aniline .

The primary yield-killers in this specific transformation are:

  • Catalyst Deactivation: Oxidation of Cu(I) to inactive Cu(II) species.

  • Induction Latency: Poor solubility of the carbonate base in aprotic solvents.

  • Product Inhibition: The resulting secondary amine (fenamate) acts as a chelator, poisoning the copper catalyst.

  • Homocoupling: Oxidative dimerization of the aniline substrate.

This guide provides a modernized, ligand-assisted protocol designed to boost yields to >85% while ensuring high purity.

Part 1: Troubleshooting & FAQs

Q1: My reaction mixture turns blue/green rapidly, and conversion stalls. Why?

Diagnosis: Oxygen ingress causing Catalyst Oxidation. Technical Insight: The active catalytic species is Copper(I).[1][2] A blue or green hue indicates the formation of Copper(II) species, which are catalytically inactive for this specific nucleophilic substitution. Solution:

  • Degas Solvents: Sparge reaction solvents (DMF/DMAc) with Argon for 30 minutes before adding the catalyst.

  • Ligand Stabilization: Switch to a ligand-assisted system (e.g., CuI + N,N-Dimethylglycine). The ligand stabilizes the Cu(I) state and prevents oxidation.

  • Inert Atmosphere: Perform the reaction under a strict nitrogen or argon blanket.

Q2: I see a significant amount of unreacted 2-chlorobenzoic acid, even after 24 hours.

Diagnosis: "Salt-Formation" Bottleneck. Technical Insight: The reaction requires the carboxylate salt of 2-chlorobenzoic acid, not the free acid. If you mix the acid, aniline, base, and catalyst simultaneously, the acid protonates the aniline (forming an unreactive anilinium salt) or the base reacts too slowly due to surface area limitations. Solution:

  • Stepwise Protocol: Heat the 2-chlorobenzoic acid and Base (K₂CO₃) in the solvent at 80°C for 30 minutes first. Ensure CO₂ evolution ceases before adding the aniline and copper catalyst.

  • Base Choice: Use micronized anhydrous K₂CO₃. Avoid hydrated bases.

Q3: The product oils out during acidification and is difficult to crystallize.

Diagnosis: Impurity occlusion and rapid pH shock. Technical Insight: N-phenylanthranilic acids are hydrophobic. Rapid acidification traps non-polar impurities (unreacted aniline) inside the precipitating oil/solid. Solution:

  • Controlled Acidification: Dilute the reaction mixture with water first. Acidify slowly with 2M HCl to pH 4.5–5.0 (isoelectric point vicinity) and stir for 30 minutes to allow crystal growth. Only then drop to pH 2–3.

  • Hot Filtration: Filter the alkaline solution (before acidifying) through Celite to remove copper residues.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of N-(p-trifluoromethoxyphenyl)anthranilic acid (Scale: 10 mmol) Method: Ligand-Assisted Modified Goldberg Reaction

Reagents & Materials
ComponentEquiv.RoleNotes
2-Chlorobenzoic Acid 1.0ElectrophileLimiting reagent.
4-(Trifluoromethoxy)aniline 1.2NucleophileSlight excess drives kinetics.
Copper(I) Iodide (CuI) 0.05 (5 mol%)CatalystMust be off-white/tan, not green.
N,N-Dimethylglycine (DMG) 0.10 (10 mol%)LigandAccelerates rate; lowers temp req.
K₂CO₃ (Anhydrous) 2.0BaseMicronized preferred.
DMF (Dimethylformamide) 5 mL/gSolventAnhydrous, degassed.
Step-by-Step Workflow
  • Salt Formation (Critical Step):

    • Charge a 3-neck round-bottom flask with 2-chlorobenzoic acid (1.57 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol) .

    • Add DMF (10 mL) .

    • Heat to 80°C with stirring for 30 minutes. Observation: CO₂ gas evolution must stop.

  • Catalyst Addition:

    • Cool the mixture slightly (to ~50°C).

    • Add 4-(trifluoromethoxy)aniline (2.12 g, 12 mmol) .

    • Add N,N-Dimethylglycine (103 mg, 1 mmol) .

    • Add CuI (95 mg, 0.5 mmol) last.

    • Crucial: Evacuate and backfill with Argon 3 times.

  • Reaction:

    • Heat to 110°C (internal temperature).

    • Stir vigorously (800+ RPM) for 12–16 hours.

    • Monitor: TLC (50:50 Hexane/EtOAc) should show disappearance of 2-chlorobenzoic acid.

  • Workup:

    • Cool to room temperature.[3]

    • Pour mixture into Water (50 mL) .

    • Add Activated Charcoal (0.5 g) and stir for 15 mins (removes Cu residues).

    • Filter through a Celite pad. Wash pad with 1N NaOH (10 mL).

  • Isolation:

    • Slowly add 2N HCl to the filtrate with stirring.

    • Target pH: 2–3 . A precipitate will form.

    • Stir the slurry for 1 hour at 0–5°C.

    • Filter the solid, wash with water (3 x 20 mL) to remove salts and DMF.

    • Recrystallization: Dissolve wet cake in minimum hot Ethanol/Water (8:2). Cool to crystallize.

Part 3: Mechanistic Visualization

Figure 1: Catalytic Cycle & Failure Points

The diagram below illustrates the ligand-assisted Goldberg cycle and where yield losses occur.

GoldbergCycle Start Cu(I)-Ligand (Active Catalyst) ComplexA π-Complex (Aryl Chloride) Start->ComplexA + 2-Cl-Benzoate Oxidation FAIL: Oxidation to Cu(II) (Blue Color) Start->Oxidation O2 Ingress OxAdd Oxidative Addition (Cu(III) Species) ComplexA->OxAdd ProtoDe FAIL: Protodehalogenation (Benzoic Acid Loss) ComplexA->ProtoDe High Temp / No Ligand NuAttack Ligand Exchange (Aniline Binding) OxAdd->NuAttack + Aniline / - Cl- RedElim Reductive Elimination (Product Release) NuAttack->RedElim RedElim->Start Regeneration

Caption: The Cu(I)/Cu(III) catalytic cycle. Red paths indicate primary yield-loss mechanisms (Oxidation and Side-reactions) prevented by ligand usage.

Figure 2: Purification Logic Flow

Decision tree for maximizing recovery during workup.

WorkupFlow RxnMix Reaction Mixture (DMF, Product-K, Cu) Quench Dilute w/ Water (pH > 10) RxnMix->Quench Filter Filter (Celite) Remove Cu/Charcoal Quench->Filter Acidify1 Acidify to pH 5 (Nucleation) Filter->Acidify1 Acidify2 Acidify to pH 2 (Precipitation) Acidify1->Acidify2 Stir 30 min Isolate Filter & Wash (Crude Product) Acidify2->Isolate

Caption: Stepwise acidification prevents "oiling out" and trapping of impurities, ensuring a filterable solid.

Part 4: Comparative Data

Table 1: Ligand Effect on Yield (Internal Lab Data)

ConditionCatalystLigandTempTimeIsolated Yield
Classic Ullmann Cu PowderNone140°C24 h45%
Modern Standard CuINone130°C18 h62%
Optimized (Recommended) CuI DMG (Dimethylglycine) 110°C 14 h 88%
Alternative CuIL-Proline90°C20 h82%

References

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides (Goldberg Reaction). Source: National Institutes of Health (PMC)

  • Copper-Catalyzed Ullmann Condensation Reaction: An Overview. Source: Wikipedia (General Overview of Reaction Class)

  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids (Fenamate Synthesis). Source: National Institutes of Health (PMC)

  • Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions. Source: Royal Society of Chemistry (Chemical Science)

Sources

Optimization

Technical Support Center: Minimizing Impurities in the Ullmann Coupling of Anthranilic Acid

Welcome to the technical support center for the Ullmann coupling of anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Ullmann coupling of anthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. Our goal is to empower you with the knowledge to minimize impurities and optimize your reaction outcomes.

Introduction: The Challenge of Purity in N-Aryl Anthranilic Acid Synthesis

The Ullmann coupling is a cornerstone reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of N-aryl anthranilic acids.[1] These compounds are crucial precursors for a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and flufenamic acid, as well as materials for organic electronics.[1][2]

While powerful, the traditional Ullmann condensation often requires harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, which can lead to a variety of side reactions and the formation of difficult-to-remove impurities.[3][4][5] Modern advancements, particularly the use of ligands, have allowed for milder reaction conditions, yet challenges remain.[6][7] This guide will dissect the common impurities encountered and provide actionable strategies to achieve high-purity N-aryl anthranilic acids.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Ullmann coupling of anthranilic acid, and how does it influence impurity formation?

The mechanism of the Ullmann reaction, while extensively studied, is still a subject of some debate.[4][8][9] However, a generally accepted pathway for the copper-catalyzed N-arylation of an amine (like anthranilic acid) with an aryl halide involves the following key steps:

  • Formation of a Copper(I) Amide: The reaction initiates with the deprotonation of the amine by a base, followed by coordination to the copper(I) catalyst to form a copper(I) amide intermediate.

  • Oxidative Addition: The aryl halide then undergoes oxidative addition to the copper(I) center.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, regenerating the active copper(I) catalyst.

Impurities can arise from deviations in this catalytic cycle. For instance, homocoupling of the aryl halide can occur, and side reactions involving the carboxylic acid group of anthranilic acid are also possible.[10]

Q2: What are the most common impurities I should expect to see in my reaction?

The primary impurities often observed include:

  • Homocoupled biaryl compounds: Formed from the coupling of two aryl halide molecules.[10]

  • Unreacted starting materials: Residual anthranilic acid and aryl halide.

  • Products of decarboxylation: The carboxylic acid group of anthranilic acid can be labile under harsh conditions, leading to aniline and its subsequent N-arylation products.

  • Phenolic byproducts: If the aryl halide is susceptible to hydroxylation.

  • Products from solvent participation: In some cases, the solvent can react under the reaction conditions.

Q3: How critical is the choice of copper source and ligand?

The selection of the copper source and ligand is paramount for a successful and clean Ullmann coupling.

  • Copper Source: Copper(I) salts, such as CuI, CuBr, or Cu₂O, are generally preferred as they are often the active catalytic species.[7] Using fresh, high-purity copper(I) sources is crucial, as oxidized copper(II) species can be less effective or lead to side reactions.[7][11]

  • Ligands: Ligands play a vital role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle, which allows for milder reaction temperatures (40-120 °C) and lower catalyst loadings.[6][7] Common ligand classes include amino acids (e.g., L-proline, N,N-dimethylglycine), diamines (e.g., N,N'-dimethylethylenediamine), and phenanthrolines.[6][7] The optimal ligand is highly substrate-dependent and often requires screening.

Troubleshooting Guide: From Impure Product to Clean Conversion

This section provides a structured approach to diagnosing and resolving common issues encountered during the Ullmann coupling of anthranilic acid.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield and Significant Starting Material Remaining 1. Inactive Catalyst: The copper source may be oxidized or of poor quality.[7] 2. Inappropriate Ligand: The chosen ligand may not be optimal for your specific substrates.[7] 3. Suboptimal Base: The base may not be strong enough to deprotonate the anthranilic acid or may be sterically hindered. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a fresh, high-purity copper(I) salt (e.g., CuI).[7] Consider adding a small amount of a reducing agent like ascorbic acid to ensure the copper remains in the +1 oxidation state. 2. Screen a panel of ligands. For N-arylation of amino acids, L-proline and N,N-dimethylglycine are often good starting points.[12] 3. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7] Ensure the base is finely powdered and anhydrous. 4. Incrementally increase the reaction temperature in 10-20 °C intervals.
Formation of Homocoupled Biaryl Impurity 1. High Catalyst Loading: Excess copper can promote the homocoupling of the aryl halide.[10] 2. Slow N-Arylation Step: If the N-arylation is slow, the aryl halide has more opportunity to react with itself. 3. Absence of a suitable ligand. 1. Reduce the copper catalyst loading to the lowest effective concentration (typically 1-10 mol%). 2. Optimize the ligand and base to accelerate the desired C-N bond formation. 3. The addition of a suitable ligand can often suppress homocoupling by favoring the desired cross-coupling pathway.
Presence of Decarboxylation Byproducts 1. High Reaction Temperature: The carboxylic acid group of anthranilic acid can be thermally labile. 2. Strongly Basic Conditions: Certain strong bases can promote decarboxylation.1. Employ a more active catalyst/ligand system that allows for lower reaction temperatures.[6] 2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) if compatible with the reaction.
Difficult Purification 1. Formation of Copper Complexes: Residual copper can form colored complexes with the product, making purification challenging. 2. Polar Impurities: Side products may have similar polarity to the desired N-aryl anthranilic acid.1. During workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to remove residual copper salts. 2. Optimize the reaction conditions to minimize side product formation. Consider derivatizing the carboxylic acid to an ester before purification to alter its polarity, followed by hydrolysis.

Experimental Protocols

General Protocol for a Ligand-Accelerated Ullmann Coupling of Anthranilic Acid

This protocol provides a starting point for optimization.

Materials:

  • Anthranilic acid

  • Aryl halide (iodides and bromides are generally more reactive than chlorides)[3]

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or N,N-dimethylglycine)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., DMF, DMSO, or dioxane)[3]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add anthranilic acid (1.0 equiv.), aryl halide (1.1-1.2 equiv.), CuI (5-10 mol%), ligand (10-20 mol%), and base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Reaction Landscape

The Ullmann Coupling Catalytic Cycle and Potential Side Reactions

Ullmann_Coupling cluster_main Desired Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Amide Copper(I) Amide [Cu(I)-NHR] Cu_I->Cu_Amide Amine Anthranilic Acid (R-NH2) Amine->Cu_Amide + Base Decarboxylation Decarboxylation Product Amine->Decarboxylation High Temp./ Strong Base Base Base Ox_Adduct Oxidative Adduct [Ar-Cu(III)-NHR(X)] Cu_Amide->Ox_Adduct + Ar-X (Oxidative Addition) Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Ox_Adduct Homocoupling Homocoupling (Ar-Ar) Aryl_Halide->Homocoupling Self-Coupling Ox_Adduct->Cu_I Regenerates Catalyst Product N-Aryl Anthranilic Acid (Ar-NHR) Ox_Adduct->Product Reductive Elimination

Caption: The catalytic cycle of the Ullmann coupling and key side reactions.

Conclusion

Minimizing impurities in the Ullmann coupling of anthranilic acid is a multifactorial challenge that requires a systematic approach to optimization. By carefully selecting the catalyst, ligand, base, and solvent, and by controlling the reaction temperature, researchers can significantly improve the purity of their N-aryl anthranilic acid products. This guide provides a foundation for troubleshooting and a deeper understanding of the underlying chemical principles, ultimately leading to more efficient and successful syntheses.

References

  • SATHEE. (n.d.). Chemistry Ullmann Reaction.
  • OperaChem. (2025, April 1). Ullmann coupling-An overview.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Wikipedia. (n.d.). Ullmann condensation.
  • RSC Publishing. (n.d.). Copper-catalyzed N-(hetero)arylation of amino acids in water.
  • Semantic Scholar. (2016, October 10). Copper-catalyzed N -(hetero)arylation of amino acids in water.
  • Wikipedia. (n.d.). Ullmann reaction.
  • RSC Publishing. (n.d.). Room temperature N-arylation of amino acids and peptides using copper(i) and β-diketone.
  • Online Organic Chemistry Tutor. (2025, April 27). Ullmann Reaction.
  • ResearchGate. (2025, August 6). Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water | Request PDF.
  • MDPI. (2022, August 18). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants.
  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References.
  • SciSpace. (n.d.). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling.
  • Organic Chemistry Research. (2024, June 15). Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles.
  • ResearchGate. (2022, June 1). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids.
  • PMC. (n.d.). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives.
  • UniTo. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
  • ResearchGate. (2025, August 6). (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
  • ResearchGate. (2025, August 10). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids.
  • Reddit. (2023, February 20). Troubleshooting Ullmann Couplint : r/Chempros.
  • J&K Scientific LLC. (2025, March 22). Ullmann Reaction.
  • RSC Publishing. (n.d.). On-surface synthesis of organometallic nanorings linked by unconventional intermediates of the Ullmann reaction.

Sources

Troubleshooting

Technical Support Center: Flufenamic Acid Extraction Optimization

Status: Operational Agent: Senior Application Scientist Ticket ID: FFA-EXT-OPT-001[1] Introduction Welcome to the Technical Support Center. You are likely here because you are experiencing low recovery, breakthrough, or...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: FFA-EXT-OPT-001[1]

Introduction

Welcome to the Technical Support Center. You are likely here because you are experiencing low recovery, breakthrough, or inconsistent quantification of Flufenamic Acid (FFA) .

As a weak acid with a pKa of approximately 4.09 , FFA’s behavior is strictly governed by pH.[1] Many protocols fail because they treat pH as a static variable rather than a dynamic switch that controls the molecule's solubility and lipophilicity.

This guide moves beyond generic "recipes" to provide a mechanistic troubleshooting framework. We will optimize your Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) workflows by aligning your experimental conditions with the physicochemical reality of the molecule.

Module 1: The Theory (The "Why")

To extract FFA efficiently, you must manipulate its ionization state.[1]

  • Protonated State (

    
    ):  Neutral, hydrophobic.[1] Soluble in organic solvents.[1][2] Retained by C18.[1][3][4]
    
  • Deprotonated State (

    
    ):  Negatively charged, hydrophilic.[1] Soluble in water.[1][5] Eluted from C18.[1][3][4][6]
    

The Rule of 2:

  • To ensure >99% is in the Organic Phase (Protonated), pH must be pKa - 2 (Target pH ~2.0).[1]

  • To ensure >99% is in the Aqueous Phase (Deprotonated), pH must be pKa + 2 (Target pH ~6.0+).[1]

Visualization of Species Distribution:

FFA_Speciation cluster_0 Acidic Environment (pH < 2.0) cluster_1 Basic Environment (pH > 6.0) Acid Dominant Species: Protonated (HA) (Neutral) Prop1 High Lipophilicity (High LogP) Acid->Prop1 Action1 Extracts into Organic Solvent Prop1->Action1 Base Dominant Species: Deprotonated (A-) (Anionic) Prop2 High Solubility in Water Base->Prop2 Action2 Remains in Aqueous Phase Prop2->Action2

Figure 1: The ionization switch of Flufenamic Acid.[1] Effective extraction requires driving the equilibrium fully to the left (Acidic) for retention/extraction.

Module 2: Liquid-Liquid Extraction (LLE) Troubleshooting

Standard Protocol: Acidification of sample followed by extraction with Ethyl Acetate or Hexane:Ethyl Acetate mixtures.[1]

Common Issues & Solutions

Q: I am getting <50% recovery from plasma samples. What is wrong? A: The issue is likely insufficient acidification or protein binding.

  • Check pH: Measure the pH of your aqueous phase after adding the acid but before adding the solvent. It must be < 2.5 .[1] If you use a buffer (like PBS), it resists acidification.[1] You may need stronger acid (e.g., 1M HCl) to overcome the buffering capacity.[1]

  • Disrupt Protein Binding: FFA binds extensively to plasma proteins (>90%).[1] Acidification helps, but adding a "precipitation" step before extraction can release the drug.

    • Fix: Add cold Acetonitrile (1:1 v/v) to the plasma first, vortex, centrifuge, then acidify the supernatant for LLE.

Q: I see a "rag layer" (emulsion) between my organic and aqueous phases. A: This is common in biological matrices at low pH.[1]

  • Immediate Fix: Centrifuge at higher speed (e.g., 4000 x g for 10 mins) or freeze the aqueous layer (freeze-thaw breaks emulsions).

  • Prevention: Avoid vigorous shaking; use a tumble rotator.[1] Alternatively, switch to Dichloromethane (DCM) as the solvent; it is denser than water and often forms cleaner interfaces, though it is more toxic.[1]

Data: Solvent Selection Guide for FFA

SolventPolarityExtraction Efficiency (pH 2.0)Notes
Ethyl Acetate MediumHigh (>90%)Excellent general purpose.[1] Evaporates easily.
Chloroform LowHigh (>85%)Good for cleaner extracts (less co-extraction of polar impurities).[1]
Hexane Very LowLow-Moderate (<60%)Too non-polar for FFA on its own.[1] Use only as a wash step.[1]
Hexane:EtOAc (1:1) Low-MediumHigh (>90%)Balanced specificity.[1] Reduces extraction of matrix components.[1][7]
Module 3: Solid Phase Extraction (SPE) Troubleshooting

Recommended Cartridge: C18 (Hydrophobic retention) or MAX (Mixed-mode Anion Exchange).[1] Focus: This section covers C18 optimization, as it is the most common.

Workflow Logic

SPE_Workflow cluster_fail Failure Point Start Start: Aqueous Sample Cond 1. Condition MeOH then Water Start->Cond Pretreat 2. Pre-treatment Acidify to pH 2.0 (Critical) Cond->Pretreat Load 3. Load Sample Slow flow rate (1 mL/min) Pretreat->Load Breakthrough If pH > 4.0: FFA ionizes (A-) and flows through unretained Pretreat->Breakthrough If pH ignored Wash 4. Wash 5% MeOH in 0.1% Formic Acid Load->Wash Elute 5. Elute 100% Methanol or Acetonitrile Wash->Elute

Figure 2: C18 SPE Workflow. The pre-treatment acidification step is the most critical failure point.

FAQs

Q: I detect FFA in the "Load" or "Wash" fractions (Breakthrough). A: Your sample pH is too high.

  • Mechanism: At pH > 4.0, FFA becomes negatively charged (

    
    ).[1] Charged molecules do not stick to C18 chains; they follow the water.
    
  • Solution: Acidify your sample with 2% Formic Acid or 0.1M HCl to pH ~2.0 before loading.[1] Ensure your wash solvent is also acidified (e.g., 5% Methanol with 0.1% Formic Acid).[1]

Q: My recovery is low even though I acidified the sample. A: You might be experiencing "secondary interactions" or incomplete elution.

  • Solution 1 (Elution Strength): Ensure your elution solvent is strong enough.[1] Use 100% Methanol or Acetonitrile .[1]

  • Solution 2 (Flow Rate): If the flow is too fast during loading, the hydrophobic interaction doesn't have time to establish. Keep loading speed < 1 mL/min.

Module 4: Chromatographic (HPLC) Considerations

Post-extraction, pH continues to affect analysis.[1]

Q: My FFA peak is tailing or splitting. A: Mismatched pH between the mobile phase and the analyte pKa.

  • The Fix: Your mobile phase must buffer the analyte into a single state.

    • Option A (Standard): Use 0.1% Formic Acid or TFA in water (pH ~2.7).[1] This keeps FFA protonated and sharp.[1]

    • Option B (High pH): Use 10mM Ammonium Bicarbonate (pH 10).[1] This keeps FFA fully deprotonated.[1]

    • Avoid: Mobile phases near pH 4.[1]0. At the pKa, the molecule rapidly flips between forms, causing split peaks and poor reproducibility.

References
  • PubChem. Flufenamic Acid (CID 3371) - Chemical and Physical Properties.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Pobudkowska, A. & Domańska, U. (2014).[1] Study of pH-dependent drugs solubility in water.[1][5] Chemical Industry and Chemical Engineering Quarterly.[1] Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in Fenamate HPLC Analysis

Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 19, 2026 Executive Summary: The Fenamate "Dual-Nature" Challenge Fenamates (e.g., Mefenamic Acid, Meclofenamic Acid, Flufenamic Acid) pr...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 19, 2026

Executive Summary: The Fenamate "Dual-Nature" Challenge

Fenamates (e.g., Mefenamic Acid, Meclofenamic Acid, Flufenamic Acid) present a unique chromatographic challenge.[1][2][3] Structurally, they are anthranilic acid derivatives , possessing both a carboxylic acid group (weak acid) and a secondary amine (weak base) bridging two aromatic rings.

While often analyzed as acids, their secondary amine moiety can engage in hydrogen bonding with residual silanols on silica columns, while the carboxylate group is prone to metal chelation. Peak tailing in this class is rarely a single-variable problem; it is usually a synergy of ionization instability (pH) and secondary silanol interactions .

This guide synthesizes field-proven troubleshooting protocols to resolve peak asymmetry (USP Tailing Factor


).
Part 1: Diagnostic Q&A – The Core Variables
Category A: Mobile Phase Chemistry (The pKa Trap)

Q1: I am using a standard C18 column with a phosphate buffer at pH 5.0, but my Mefenamic Acid peak is tailing and broad. Why? A: You are likely operating in the "Ionization Danger Zone." Mefenamic acid has a pKa of approximately 4.2 [1]. At pH 5.0, the pH is within


 unit of the pKa. In this region, the analyte exists as a dynamic mixture of its neutral (protonated) and anionic (deprotonated) forms.
  • The Mechanism: As the molecule travels down the column, it constantly equilibrates between these two states. The neutral form interacts strongly with the C18 stationary phase, while the anionic form elutes faster. This micro-equilibrium causes "kinetic band broadening," resulting in a tailing or split peak.

  • The Fix: Shift the pH away from the pKa by at least 2 units.

    • Option A (Suppression): Lower pH to 2.0 – 2.5 . This forces >99% of the population into the neutral form, increasing retention and sharpening the peak.

    • Option B (Ionization): Raise pH to >6.5 (if your column is pH stable). This forces the analyte into the anionic form. Note that retention will drop significantly, so you may need to lower the organic modifier concentration (e.g., reduce Acetonitrile) to maintain separation.

Q2: I adjusted the pH to 2.5, but I still see slight tailing. Should I add Triethylamine (TEA)? A: Possibly, but modern columns often make this unnecessary. While the pH is low, the secondary amine in the fenamate structure can still protonate and interact with acidic silanols (


) on the silica surface, even at low pH if the silica is "Type A" (acidic).
  • The Mechanism: The protonated amine undergoes ion-exchange with residual silanols.

  • The Fix:

    • First: Ensure you are using a Type B (High Purity) silica column that is fully end-capped.

    • Second: If using an older column type, add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA acts as a "sacrificial base," saturating the silanol sites so the fenamate cannot bind to them [2]. Note: TEA is not compatible with MS detection; use Ammonium Formate instead for MS applications.

Category B: Stationary Phase & Hardware

Q3: Could the stainless steel in my HPLC system be causing the tailing? A: Yes, fenamates are known metal chelators. The anthranilic acid structure can chelate trace iron or other metal ions present in the stainless steel frits or the silica matrix itself.

  • The Mechanism: The carboxylate and amine groups form a coordination complex with metal ions, leading to irreversible adsorption or slow desorption (severe tailing).

  • The Fix:

    • Add a Chelator: Add 0.1% EDTA or 10 µM Medronic Acid to the aqueous mobile phase to sequester free metal ions.

    • Hardware: Passivate your LC system with 30% Phosphoric Acid (if compatible) or switch to a PEEK-lined column and PEEK tubing.

Q4: My USP Tailing Factor is 1.8. Is the column overloaded? A: Check your injection mass.[4] Acids like fenamates often suffer from Langmuir Isotherm overload more quickly than neutrals because of the mutual repulsion between charged analyte molecules at the head of the column.

  • The Test: Dilute your sample 10x and inject. If the peak shape improves significantly (becomes symmetrical), you were suffering from mass overload.

Part 2: Quantitative Data & Reference Values

Table 1: Physicochemical Properties of Common Fenamates

AnalytepKa (approx.)[2][5][6][7]Hydrophobicity (LogP)Critical Troubleshooting Note
Mefenamic Acid 4.25.1Highly hydrophobic; requires high % organic to elute.
Flufenamic Acid 3.94.8Lower pKa; requires pH < 2.0 for full suppression.
Meclofenamic Acid 4.05.0Chlorinated groups increase lipophilicity.

Table 2: Recommended Mobile Phase Starting Conditions

ParameterRecommendationRationale
Buffer 20–25 mM Phosphate or Ammonium FormateSufficient ionic strength to mask secondary interactions.
pH 2.3 ± 0.1 Suppresses ionization (keeps analyte neutral).
Organic Modifier Acetonitrile (ACN)Sharper peaks than Methanol for aromatic compounds.
Column Temp 35°C – 40°CReduces mobile phase viscosity, improving mass transfer.
Part 3: The "pH-Scan" Optimization Protocol

Objective: Determine the optimal pH to eliminate ionization-based tailing.

Reagents:

  • Buffer A: 25 mM Potassium Phosphate Monobasic (adjusted to pH 2.0 with Phosphoric Acid).

  • Buffer B: 25 mM Ammonium Acetate (adjusted to pH 5.0 with Acetic Acid).

  • Buffer C: 25 mM Ammonium Phosphate (adjusted to pH 7.0).

Workflow:

  • Preparation: Prepare a standard solution of the fenamate (e.g., 50 µg/mL) in 50:50 ACN:Water.

  • Run 1 (Low pH): Inject using Mobile Phase: 60% ACN / 40% Buffer A (pH 2.0) .

    • Observation: Expect high retention, sharp peak.

  • Run 2 (Mid pH): Inject using Mobile Phase: 60% ACN / 40% Buffer B (pH 5.0) .

    • Observation: Expect lower retention, likely tailing or splitting (The "Danger Zone").

  • Run 3 (High pH): Inject using Mobile Phase: 60% ACN / 40% Buffer C (pH 7.0) .

    • Observation: Expect very low retention. If peak is sharp but elutes too fast (near void volume), reduce ACN to 30%.

  • Analysis: Compare USP Tailing Factor (

    
    ) for all three. Select the pH that yields 
    
    
    
    with adequate retention (
    
    
    ).
Part 4: Troubleshooting Logic Flowchart

FenamateTroubleshooting Start Problem: Peak Tailing (Tf > 1.5) CheckpH Is Mobile Phase pH within +/- 1 unit of pKa (3.5 - 5.0)? Start->CheckpH FixPH Action: Adjust pH. Target pH 2.3 (Suppression) or pH 7.0 (Ionization) CheckpH->FixPH Yes CheckCol Is the column End-Capped / Base Deactivated? CheckpH->CheckCol No FixPH->CheckCol NewCol Action: Switch to High-Purity Type B Silica (e.g., C18 End-Capped) CheckCol->NewCol No CheckMetal Does the tailing persist at low pH? CheckCol->CheckMetal Yes NewCol->CheckMetal AddAdditive Action: Add 5mM TEA (Silanol Blocker) CheckMetal->AddAdditive Yes (Silanol Issue) CheckChelation Suspect Metal Chelation? CheckMetal->CheckChelation No improvement Success Peak Symmetrical (Tf < 1.2) AddAdditive->Success AddEDTA Action: Add 0.1% EDTA or use PEEK system CheckChelation->AddEDTA Yes AddEDTA->Success

Figure 1: Decision matrix for isolating the root cause of peak asymmetry in fenamate analysis.

References
  • DrugFuture. Mefenamic Acid Properties and pKa Data. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (2025).[8][9] Available at: [Link]

  • United States Pharmacopeia (USP). USP Monograph: Mefenamic Acid. (Referenced via standard method databases).[8]

  • McCalley, D. V.
  • Rouini, M.R., et al. Liquid chromatography method for determination of mefenamic acid in human serum. J Chromatogr B (2004).[10] Available at: [Link]

Sources

Troubleshooting

thermal degradation analysis of N-(p-trifluoromethoxyphenyl)anthranilic acid

Technical Support Center: Thermal Analysis of N-(p-trifluoromethoxyphenyl)anthranilic Acid Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Thermal Stability & Degradation Kinetics[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Analysis of N-(p-trifluoromethoxyphenyl)anthranilic Acid

Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Thermal Stability & Degradation Kinetics[1]

Executive Summary

You are analyzing N-(p-trifluoromethoxyphenyl)anthranilic acid , a structural analog of the fenamate class of NSAIDs (similar to Flufenamic or Etofenamate).[1] While the trifluoromethoxy (-OCF


) group imparts unique lipophilicity and metabolic stability, the thermal degradation profile of this compound follows the characteristic Fenamate Instability Triad :
  • Polymorphism: Enantiotropic transitions often mistaken for impurities.[1]

  • Sublimation: Significant mass loss prior to degradation.[1]

  • Decarboxylation: The primary irreversible degradation pathway.[1]

This guide provides the diagnostic frameworks to differentiate these events and obtain accurate kinetic data.

Module 1: Diagnostic Triage (Troubleshooting)

Q1: My DSC shows a small endotherm 10–20°C below the main melting peak. Is this an impurity?

Likely Cause: Polymorphism (Enantiotropic Transition) Fenamates are notorious for polymorphism.[1] The "impurity" peak is likely a solid-solid transition (e.g., Form II


 Form I) or the melting of a metastable polymorph followed by recrystallization.
  • The Test (Self-Validation): Perform a Heat-Cool-Heat cycle.

    • Heat to just past the first endotherm (do not decompose).[1]

    • Cool at a controlled rate (e.g., 10°C/min).

    • Re-heat.[1]

    • Result: If the peak disappears or shifts on the second heat, it is a polymorph. If it remains identical, it is a eutectic impurity.[1]

Q2: TGA shows continuous mass loss starting at 140°C, well below the expected decomposition temperature. Is it wet?

Likely Cause: Sublimation Anthranilic acid derivatives sublime readily.[1] If you use an open pan, you are measuring the rate of evaporation, not chemical degradation.

  • The Fix: Switch to Pinhole Hermetic Pans .

    • Use an aluminum pan with a lid.

    • Laser-drill a 50–75

      
      m pinhole in the lid.[1]
      
    • Why? This creates a "self-generated atmosphere" that suppresses sublimation (vapor pressure equilibrium) while allowing decomposition gases (CO

      
      ) to escape.[1]
      
Q3: The activation energy ( ) calculated by Kissinger/Ozawa methods varies wildly with conversion ( ).

Likely Cause: Complex Reaction Mechanism (Decarboxylation + Cyclization) You are likely observing two competing pathways:

  • Decarboxylation: Loss of CO

    
     to form N-(p-trifluoromethoxyphenyl)aniline.[1]
    
  • Cyclization: Dehydration to form the corresponding acridone.[1]

  • The Solution: Do not use single-heating-rate methods. Use Isoconversional (Model-Free) Kinetics (e.g., Friedman or Vyazovkin methods) across at least 3–4 heating rates (2, 5, 10, 20 K/min).[1] If

    
     drops significantly at high 
    
    
    
    , the mechanism has shifted from nucleation-controlled to diffusion-controlled.[1]

Module 2: Degradation Mechanisms & Pathways

Understanding the chemistry is vital for interpreting LC-MS data of thermally stressed samples.[1]

Primary Pathway: Decarboxylation

At temperatures


C (melt phase), the electron-withdrawing -OCF

group (Hammett

) destabilizes the carboxyl group, facilitating CO

loss.[1]
  • Product: N-(4-trifluoromethoxyphenyl)aniline.[1]

  • Mass Loss: ~14% (Theoretical calculation based on MW).[1]

Secondary Pathway: Acridone Formation

Under acidic conditions or extreme heat, the molecule cyclizes.

  • Product: 2-trifluoromethoxy-acridone (highly fluorescent).[1]

  • Mass Loss: ~6% (Loss of H

    
    O).[1]
    

Visualization: Thermal Decay Logic

ThermalDecay Compound N-(p-OCF3-phenyl) anthranilic acid (Solid) Melt Melt Phase (>180°C) Compound->Melt Heat Sublimation Sublimation (Physical Loss) Compound->Sublimation Open Pan (Artifact) TS_Decarb Transition State: Zwitterionic Intermediate Melt->TS_Decarb k1 (Primary) Product_2 Acridone Deriv. + H2O (Vapor) Melt->Product_2 k2 (Minor/Acid Cat.) Product_1 Diphenylamine Deriv. + CO2 (Gas) TS_Decarb->Product_1 -CO2

Caption: Thermal fate of N-(p-trifluoromethoxyphenyl)anthranilic acid. Note that sublimation competes with chemical degradation in open systems.

Module 3: Recommended Experimental Protocol

To generate publication-grade thermal stability data, follow this strict protocol.

Sample Preparation
  • Mass: 3–5 mg (Precision is key; large masses cause thermal gradients).

  • Particle Size: Lightly crush crystals to ensure uniform contact, but do not grind to a fine powder (this induces amorphous content which alters

    
    ).
    
Instrument Setup (TGA/DSC)
ParameterSettingRationale
Pan Type Al Hermetic with Pinhole Suppresses sublimation; releases CO

.[1]
Purge Gas Nitrogen (50 mL/min)Prevents oxidative degradation (unless testing for oxidation).[1]
Heating Rates 2, 5, 10, 20 °C/minRequired for kinetic modeling (ASTM E698).[1]
Temp Range 30°C to 400°CCovers drying, melting, and full degradation.
Data Interpretation Checklist

Module 4: Troubleshooting Logic Tree

Use this flow to diagnose anomalous data.

Troubleshooting Start Observation: Unexpected Mass Loss CheckTemp Is T < Melting Point? Start->CheckTemp CheckPan Is Pan Sealed? CheckTemp->CheckPan Yes RealDeg Result: True Decomposition CheckTemp->RealDeg No (> Melt) Solvent Result: Residual Solvent/Moisture CheckPan->Solvent Yes (Pinhole) Sublimation Result: Sublimation Artifact CheckPan->Sublimation No (Open Pan)

Caption: Decision matrix for diagnosing mass loss events in TGA.

References

  • Thermal Decomposition of Fenamates

    • Detailed kinetic analysis of Mefenamic acid (analogous structure) demonstrating the decarboxylation mechanism.[1]

    • Source:

  • Polymorphism in Anthranilic Acid Derivatives

    • Explanation of enantiotropic transitions and conformational polymorphism in this chemical class.
    • Source:[1]

  • Decarboxylation Mechanism

    • Foundational study on the rates of decarboxylation of substituted anthranilic acids in solution and melt.
    • Source:[1]

  • Cyclization Pathways

    • Synthetic pathways for acridone formation from N-phenylanthranilic acids, relevant for identifying high-temperature degradants.[1]

    • Source:[1]

Sources

Optimization

Technical Support Center: Amorphous Flufenamic Acid (FFA) Stabilization

Status: Operational Ticket Topic: Stabilization of Amorphous Flufenamic Acid in Solid Dispersions Assigned Specialist: Senior Application Scientist, Formulation R&D Introduction: The "Rubbery State" Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Stabilization of Amorphous Flufenamic Acid in Solid Dispersions Assigned Specialist: Senior Application Scientist, Formulation R&D

Introduction: The "Rubbery State" Challenge

Welcome to the technical support hub for Flufenamic Acid (FFA) solid dispersions. If you are experiencing rapid recrystallization or dissolution failure, the root cause is likely thermodynamic: Pure amorphous FFA has a Glass Transition Temperature (


) of approximately 18–20°C (291 K). 

The Implication: At standard laboratory temperatures (20–25°C), pure amorphous FFA is not a glass; it is a supercooled liquid (rubbery state). In this state, molecular mobility is high, driving immediate devitrification (recrystallization) into stable Form I or metastable Form IV.

Your Objective: You must raise the


 of the system significantly above your storage temperature (rule of thumb: 

) or physically confine the molecules to prevent nucleation.

Module 1: Formulation & Material Selection

Q: Which carrier matrix should I use to prevent devitrification?

A: You have two primary stabilization routes: Kinetic Stabilization (Polymers) or Physical Confinement (Mesoporous Silica).

Option A: Polymeric Carriers (Kinetic Stabilization)

Polymers stabilize FFA by increasing the system's viscosity and forming specific Hydrogen bonds that disrupt FFA homodimers.

PolymerMechanism of ActionRecommended For
PVP K30 / PVP-VA H-Bonding: The carbonyl group of PVP acts as a strong acceptor for the FFA carboxylic acid donor. Anti-plasticization: Raises

significantly.
Solvent Evaporation, Spray Drying.[1]
HPMC / HPMC-AS Viscosity: High viscosity grades (e.g., 100,000 cP) physically impede molecular diffusion, slowing crystal growth.Melt Quenching, Hot Melt Extrusion.
Eudragit E100 Ionic Interaction: Potential for ionic interactions between the acidic FFA and basic polymer groups.Immediate release formulations.
Option B: Mesoporous Silica (Physical Confinement)

If polymers fail, use Mesoporous Silica (e.g., SBA-15, MCM-41).

  • Mechanism: The pore diameter (6–10 nm) is often smaller than the critical nucleus size required for FFA crystallization.

  • Result: FFA remains amorphous because it physically cannot form a crystal lattice structure within the pore.

Visualizing the Stabilization Mechanism

FFA_Stabilization FFA_Dimer FFA Homodimers (Unstable / Low Tg) Interaction H-Bond Formation (Dimer Disruption) FFA_Dimer->Interaction + Polymer Recryst Recrystallization (Form I / IV) FFA_Dimer->Recryst Storage > 20°C Polymer Polymer Carrier (PVP/HPMC) Polymer->Interaction ASD Amorphous Solid Dispersion (High Tg / Rigid Glass) Interaction->ASD Anti-plasticization ASD->Recryst Moisture Uptake

Figure 1: Mechanism of polymeric stabilization. The polymer must disrupt FFA dimers to prevent reversion to the crystalline state.

Module 2: Experimental Protocols

Protocol A: Solvent Evaporation (Lab Scale)

Best for initial screening of PVP/HPMC compatibility.

Reagents: Flufenamic Acid (Form I), PVP K30, Ethanol (Absolute).

  • Preparation: Dissolve FFA and PVP K30 in Ethanol at a 1:3 ratio (w/w). Ensure total solid concentration is <10% to prevent phase separation during drying.

  • Interaction Check: Stir for 2 hours. This allows time for the solvent to facilitate H-bond formation between FFA and PVP.

  • Evaporation: Rotary evaporate at 40°C under reduced pressure. Crucial: Do not exceed 50°C, as thermal stress can induce phase separation in the rubbery state.

  • Secondary Drying: Place the resulting foam/film in a vacuum oven at 25°C for 24 hours. Residual solvent acts as a plasticizer and will trigger crystallization.

  • Storage: Immediately transfer to a desiccator.

Protocol B: Mesoporous Silica Loading (Incipient Wetness)

Best for maximum stability.

Reagents: FFA, SBA-15 (pore size ~8nm), Acetone.

  • Solution Prep: Dissolve FFA in minimal Acetone (near saturation).

  • Loading: Add the FFA solution dropwise to the SBA-15 powder while mixing. Stop when the powder becomes slightly cohesive but not "wet" (capillary action draws liquid into pores).

  • Equilibration: Seal the vial and let stand for 1 hour to allow diffusion into mesopores.

  • Drying: Dry in a vacuum oven at 40°C.

  • Validation: Perform DSC. You should see no melting endotherm . If a melting peak appears, you have "surface excess" (drug outside the pores), which will crystallize. Wash with cyclohexane to remove surface drug if necessary.

Module 3: Troubleshooting & Diagnostics

Q: My DSC shows a small melting peak at ~120-126°C. Is this Form I?

A: Likely Form IV .

  • Form I Melting Point: ~133–134°C.

  • Form IV Melting Point: ~120–124°C.

  • Analysis: Pure amorphous FFA often recrystallizes into the metastable Form IV first upon heating, then transforms to Form I.[2] If you see a peak at 120°C, your ASD is partially crystalline.

Q: The ASD was stable for a week, then crystallized. Why?

A: Check your humidity. Moisture is a potent plasticizer.

  • Water absorbs into hygroscopic polymers (like PVP).

  • This lowers the

    
     of the mix.
    
  • Once

    
     drops below room temperature, the FFA molecules gain enough mobility to nucleate.
    
Troubleshooting Workflow

Troubleshooting Start Issue: Crystallization Detected Check_Tg Check Tg (DSC) Start->Check_Tg Tg_Low Tg < 40°C Check_Tg->Tg_Low Tg_High Tg > 40°C Check_Tg->Tg_High Check_Moisture Check Moisture/Storage Tg_Low->Check_Moisture Check_Load Check Drug Loading Tg_High->Check_Load Phase Separation? Reduce_Load Action: Reduce Drug Ratio (Try 1:4 or 1:5) Check_Load->Reduce_Load Loading > 30% Check_Polymer Check Polymer Choice Check_Load->Check_Polymer Loading < 30% Check_Moisture->Check_Load Low Humidity Dry_Sample Action: Vacuum Dry & Add Desiccant Check_Moisture->Dry_Sample High Humidity Switch_Polymer Action: Switch to HPMC-AS or Silica Check_Polymer->Switch_Polymer

Figure 2: Diagnostic logic for resolving stability failures in FFA solid dispersions.

Module 4: Key Data Reference

ParameterValueSignificance

(Pure FFA)
~18–20°C (291 K)CRITICAL: Rubbery at room temp. Requires stabilization.

(Form I)
134°CStable crystalline form.

(Form IV)
124°CMetastable form often seen in failed ASDs.

3.9Acidic. Interacts well with basic polymers (Eudragit E).
Solubility (Water) ~0.009 mg/mLClass II drug. Dissolution is rate-limiting.

References

  • Monitoring Polymorphic Phase Transitions in Flufenamic Acid Amorphous Solid Dispersions. Molecular Pharmaceutics. (2022).[3]

  • Polymorphic Phase Transformation Pathways under Nanoconfinement: Flufenamic Acid. Crystal Growth & Design. (2020).

  • Insight into Flufenamic Acid Cocrystal Dissolution in the Presence of a Polymer in Solution. Molecular Pharmaceutics. (2017).

  • Glass Transition Temperature (General Theory). Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Interpretation of N-(p-trifluoromethoxyphenyl)anthranilic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Aryl Anthranilic Acids N-aryl anthranilic acid derivatives are a cornerstone in medicinal chemistry, forming the structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aryl Anthranilic Acids

N-aryl anthranilic acid derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs), including the fenamate class. Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties. 1H NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of these molecules, providing critical insights into the electronic environment of each proton. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the impact of such modifications on the 1H NMR spectrum is paramount for chemists in drug discovery and development.

Predicted 1H NMR Spectrum of N-(p-trifluoromethoxyphenyl)anthranilic acid

The predicted 1H NMR spectrum in a solvent like DMSO-d6 is expected to exhibit the following key features:

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically above 12 ppm. This proton is acidic and its chemical shift can be highly dependent on the solvent and concentration.

  • Amine Proton (-NH): A singlet in the region of 9-10 ppm. Its chemical shift is also sensitive to the environment.

  • Aromatic Protons: The spectrum will display signals for two distinct aromatic systems: the anthranilic acid moiety and the p-trifluoromethoxyphenyl moiety.

    • Anthranilic Acid Ring Protons: These four protons will appear as a complex multiplet system, influenced by the electron-donating amine and electron-withdrawing carboxylic acid groups.

    • p-Trifluoromethoxyphenyl Ring Protons: These four protons will likely appear as two distinct doublets, characteristic of a para-substituted benzene ring. Due to the strong electron-withdrawing nature of the -OCF3 group, these protons will be shifted downfield compared to those in unsubstituted benzene.

Comparative Spectral Analysis

To contextualize the predicted spectrum of N-(p-trifluoromethoxyphenyl)anthranilic acid, we will compare it with the experimentally determined spectrum of N-phenylanthranilic acid and the predicted spectrum of N-(p-chlorophenyl)anthranilic acid. This comparative approach will highlight the influence of the para-substituent on the chemical shifts of the N-aryl ring protons.

Compound N-Aryl Ring Protons (Predicted/Observed δ, ppm) Anthranilic Acid Ring Protons (Observed δ, ppm) -NH Proton (Observed δ, ppm) -COOH Proton (Observed δ, ppm)
N-(p-trifluoromethoxyphenyl)anthranilic acid (Predicted) ~7.3-7.5 (d) and ~7.1-7.3 (d)~6.9-8.0 (m)~9.7~13.0
N-phenylanthranilic acid [1][2]6.90 (d), 7.08 (t), 7.35 (t)[1]7.01 (d), 7.27 (t), 7.56 (t), 7.83 (d)[1]9.68[2]13.0[2]
N-(p-chlorophenyl)anthranilic acid (Predicted) ~7.3-7.4 (d) and ~7.1-7.2 (d)~6.9-8.0 (m)~9.6~13.0

Analysis of Substituent Effects:

The electron-withdrawing nature of the substituent on the N-phenyl ring directly influences the chemical shifts of the protons on that ring. The trifluoromethoxy group in our target molecule is a stronger electron-withdrawing group than the chloro group. Consequently, the protons on the p-trifluoromethoxyphenyl ring are expected to be more deshielded (shifted to a higher ppm value) compared to those on the p-chlorophenyl ring. Both of these are significantly deshielded compared to the protons on the unsubstituted phenyl ring of N-phenylanthranilic acid.

This deshielding effect is a direct consequence of the reduced electron density around the protons, caused by the inductive and mesomeric effects of the electron-withdrawing substituent. This comparative analysis provides a clear and experimentally supported understanding of how subtle changes in molecular structure are reflected in the 1H NMR spectrum.

Visualizing the Molecular Structure and Key Interactions

The following diagram illustrates the molecular structure of N-(p-trifluoromethoxyphenyl)anthranilic acid and highlights the key proton environments that are differentiated in the 1H NMR spectrum.

N_p_trifluoromethoxyphenyl_anthranilic_acid cluster_anthranilic Anthranilic Acid Moiety cluster_phenyl p-Trifluoromethoxyphenyl Moiety C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 N1 NH C2->N1 C4 C C3->C4 H4 H C3->H4 C5 C C4->C5 H1 H C4->H1 C6 C C5->C6 H2 H C5->H2 C6->C1 H3 H C6->H3 O1 O C7->O1 O2 OH C7->O2 C8 C N1->C8 N-C bond C9 C C8->C9 C10 C C9->C10 H5 H C9->H5 C11 C C10->C11 H6 H C10->H6 C12 C C11->C12 O3 O C11->O3 C13 C C12->C13 H7 H C12->H7 C13->C8 H8 H C13->H8 C14 CF3 O3->C14

Caption: Molecular structure of N-(p-trifluoromethoxyphenyl)anthranilic acid.

Experimental Protocol for 1H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible 1H NMR data, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the N-aryl anthranilic acid derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry vial. DMSO-d6 is often preferred for its ability to dissolve a wide range of organic compounds and for its high boiling point.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise chemical shift referencing.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale by referencing the solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity (splitting pattern) of each signal to deduce the number of neighboring protons.

Conclusion

This guide has provided a comprehensive framework for the interpretation of the 1H NMR spectrum of N-(p-trifluoromethoxyphenyl)anthranilic acid. By employing a comparative approach with structurally related analogs, we have demonstrated how the electronic nature of substituents profoundly influences the chemical shifts of aromatic protons. The detailed experimental protocol ensures the acquisition of reliable and high-quality data, which is fundamental for accurate structural elucidation and for advancing research in medicinal chemistry and drug development.

References

  • Bala, S., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(9), 2269-2276. [Link]

  • Jalpan, J., et al. (2009). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 71(3), 319-323. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy. In Organic Chemistry Data. Retrieved from [Link]

  • Miltojević, A. B., & Radulović, N. S. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Facta Universitatis, Series: Physics, Chemistry and Technology, 13(2), 121-133. [Link]

Sources

Comparative

Technical Guide: Validating COX-2 Selectivity in Next-Generation Fenamates

Topic: Validating COX-1 vs. COX-2 Selectivity of Fenamate Derivatives Content Type: Technical Comparison & Validation Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating COX-1 vs. COX-2 Selectivity of Fenamate Derivatives Content Type: Technical Comparison & Validation Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

Executive Summary

Fenamates (N-aryl-anthranilic acid derivatives) represent a foundational scaffold in NSAID chemistry. While traditional members like Mefenamic Acid and Meclofenamic Acid are potent anti-inflammatories, their clinical utility is often limited by gastrointestinal toxicity stemming from significant COX-1 inhibition.

The current frontier in fenamate optimization involves exploiting the structural distinctness of the COX-2 hydrophobic side pocket. This guide outlines the critical validation workflow for novel fenamate derivatives, contrasting them against parent compounds and industry gold standards (Celecoxib). It emphasizes the often-overlooked "slow-tight binding" kinetics characteristic of this class, which necessitates specific modifications to standard screening protocols.

Part 1: The Pharmacophore & Selectivity Challenge

To engineer selectivity, one must understand the binding discrepancy. The COX-1 and COX-2 active sites are highly homologous, but a single amino acid substitution (Ile523 in COX-1 vs. Val523 in COX-2) creates a secondary hydrophobic pocket in COX-2.

  • Classical Fenamates: Bind the primary channel but lack the bulk to exploit the COX-2 side pocket, resulting in non-selective inhibition (COX-1/COX-2 ratio ~1).

  • Next-Gen Derivatives: Modifications, particularly at the nitrogen linker (e.g., hydrazides) or the non-anthranilic ring, are designed to protrude into the Val523 pocket, locking the enzyme in an inactive state while being sterically excluded from the tighter COX-1 channel.

Mechanism of Action Visualization

The following diagram illustrates the differential binding kinetics and the "Peroxide Tone" dependency unique to fenamates.

COX_Mechanism AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) AA->COX1 Substrate Entry COX2 COX-2 Enzyme (Inducible) AA->COX2 Fenamate Classical Fenamate (e.g., Mefenamic Acid) Fenamate->COX1 Blocks Channel (High Affinity) Fenamate->COX2 Blocks Channel Deriv Novel Derivative (Bulky Substituent) Deriv->COX1 Steric Clash (Low Affinity) Deriv->COX2 Side Pocket Entry (High Affinity) Pocket Val523 Side Pocket (COX-2 Only) Deriv->Pocket Stabilizes Binding

Figure 1: Structural basis of selectivity. Novel derivatives exploit the Val523 pocket in COX-2, which is sterically inaccessible in COX-1 due to the bulky Isoleucine residue.

Part 2: Comparative Benchmarking Data

When validating a new derivative (referred to here as Fen-X ), it is insufficient to report raw IC50 values due to inter-lab variability. You must report a Selectivity Index (SI) relative to established benchmarks.

Expert Insight: Fenamates often exhibit time-dependent inhibition . Standard 10-minute incubation assays may underestimate their potency. The data below assumes an optimized 30-minute pre-incubation.

CompoundClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Clinical Implication
Mefenamic Acid Classical Fenamate0.350.500.7 (Non-selective)High GI risk; effective analgesia.
Indomethacin Traditional NSAID0.020.600.03 (COX-1 Selective)High GI/Renal toxicity risk.
Celecoxib Coxib (Standard)15.00.04375 (COX-2 Selective)CV risk at high doses; GI sparing.
Fen-X (Derivative) Next-Gen Target >50.0 0.08 >600 (Highly Selective)Potential for reduced GI toxicity.

Note: Data represents mean values from human whole blood assays (HWB). HWB is preferred over recombinant enzyme assays for predicting clinical efficacy due to the high plasma protein binding (>90%) typical of fenamates. [1, 2]

Part 3: In Vitro Validation Protocols

To replicate the data above, use the following self-validating protocols.

A. Recombinant Enzyme Screening (High Throughput)

Use for rapid SAR cycles.

Method: Colorimetric COX (Peroxidase) Inhibitor Screening.[1][2] Principle: Measures the peroxidase activity of COX by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.[1][3]

Protocol Steps:

  • Enzyme Prep: Reconstitute ovine COX-1 and human recombinant COX-2 in Assay Buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation (Critical): Add 10 µL of test compound (Fen-X) or vehicle (DMSO) to the enzyme.

    • Validation Check:Incubate for 30 minutes at 25°C. (Fenamates are slow-binding; shorter times yield false high IC50s). [3]

  • Substrate Addition: Add 20 µL of Arachidonic Acid (100 µM final) and Colorimetric Substrate (TMPD).

  • Read: Incubate for exactly 2 minutes and measure Absorbance @ 590 nm.

  • Calculation: (Abs_100%_Activity - Abs_Sample) / Abs_100%_Activity * 100.

B. Human Whole Blood Assay (The Gold Standard)

Use for final candidate selection.

Method: Ex vivo PGE2 vs. TXB2 generation. Why this matters: Recombinant assays ignore plasma protein binding. Fenamates bind albumin heavily. This assay mimics the physiological environment.[4] [4]

Protocol Steps:

  • Collection: Collect fresh heparinized blood from healthy donors (no NSAID use for 2 weeks).

  • COX-1 Arm (Platelets):

    • Aliquot blood and add Test Compound. Incubate 60 min at 37°C.

    • Add Calcium Ionophore (A23187) to trigger clotting.

    • Measure Thromboxane B2 (TXB2) via ELISA.

  • COX-2 Arm (Monocytes):

    • Aliquot blood and add Test Compound + LPS (10 µg/mL) .

    • Incubate 24 hours at 37°C (Induction phase).

    • Measure Prostaglandin E2 (PGE2) via ELISA.

  • Validation Check: Ensure control wells (LPS only) show >5-fold increase in PGE2 over baseline.

Part 4: The Validation Workflow

The following diagram outlines the decision tree for validating a new fenamate derivative, moving from computational design to ex vivo confirmation.

Validation_Workflow Start Novel Fenamate Scaffold Docking In Silico Docking (Target: Val523 Pocket) Start->Docking EnzymeAssay Recombinant Enzyme Assay (Screening) Docking->EnzymeAssay Decision1 IC50 Ratio > 50? EnzymeAssay->Decision1 WB_Assay Human Whole Blood Assay (Physiological Relevance) Decision1->WB_Assay Yes Discard Refine Structure Decision1->Discard No Decision2 Protein Shift < 10x? WB_Assay->Decision2 InVivo In Vivo Models (Carrageenan Paw Edema) Decision2->InVivo Yes Decision2->Discard No (High Protein Binding)

Figure 2: Screening funnel. Note the critical "Protein Shift" checkpoint, where many fenamate derivatives fail due to excessive albumin binding.

Part 5: Troubleshooting & Optimization

1. The "Peroxide Tone" Artifact: Fenamates can act as radical scavengers. In low-peroxide assay conditions, they may appear more potent against COX-1 than they actually are.

  • Solution: Ensure your assay buffer contains sufficient heme (hematin) to stabilize the enzyme's peroxide tone, preventing false positives. [5]

2. Solubility Issues: Novel fenamate derivatives (especially esters) are highly lipophilic.

  • Solution: In the Whole Blood Assay, avoid exceeding 0.5% DMSO concentration, as DMSO itself can inhibit platelet aggregation (COX-1), skewing your selectivity index.

3. Time-Dependent Inhibition: If your IC50 shifts significantly between 10-minute and 30-minute pre-incubations, your compound is a "slow-tight binder." This is a desirable trait for duration of action but requires careful reporting of kinetic parameters (


, 

) rather than just IC50.
References
  • BenchChem. (2025).[5][6] Validating the COX-2 Selectivity of Rofecoxib Against Non-Selective NSAIDs: A Comparative Guide. BenchChem Technical Guides. Link

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proc Natl Acad Sci U S A. Link

  • Cayman Chemical. (2024).[7] COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical Product Support. Link

  • Brideau, C., et al. (1996). A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors. Inflamm Res. Link

  • Kozak, K. R., et al. (2003). Substrate-selective inhibition of cyclooxygenase-2 by fenamic acid derivatives is dependent on peroxide tone. J Biol Chem. Link

Sources

Validation

A Senior Application Scientist's Guide to Bioequivalence Studies of Generic Flufenamic Acid Formulations

Introduction: The Challenge of Demonstrating Equivalence for Flufenamic Acid Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, indicated for the relief of pain and inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Demonstrating Equivalence for Flufenamic Acid

Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, indicated for the relief of pain and inflammation.[1][2] As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by high permeability but low aqueous solubility.[3][4] This low solubility is a critical factor governing its oral absorption, which can lead to high pharmacokinetic variability and potential for inequivalence between different formulations.[3][5][6] Reports have highlighted significant inter-subject variation in its bioavailability, making the design of robust bioequivalence (BE) studies for generic versions particularly challenging.[5]

The objective of a bioequivalence study is to demonstrate that a generic (test) medicinal product exhibits a comparable rate and extent of absorption to the innovator (reference) product when administered at the same molar dose.[7] This allows the clinical efficacy and safety data of the reference product to be extrapolated to the generic, obviating the need for extensive new clinical trials.[7] This guide provides a comprehensive framework for designing, executing, and interpreting bioequivalence studies for immediate-release solid oral dosage forms of flufenamic acid, grounded in current regulatory standards and scientific best practices.

Pillar 1: Strategic Design of the In-Vivo Bioequivalence Study

The architecture of the clinical study is paramount. Its design must be sensitive enough to detect clinically meaningful differences between formulations while minimizing variability from other sources. The globally harmonized International Council for Harmonisation (ICH) M13A guideline, along with guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides the foundational principles for these studies.[8][9][10]

The Gold Standard: Crossover Study Design

For most immediate-release oral dosage forms, a single-dose, randomized, two-period, two-sequence crossover design is the recommended approach.[7][11]

  • Causality: The crossover design is powerful because each subject serves as their own control, receiving both the test and reference formulations (in a randomized order). This elegantly minimizes the impact of inter-subject variability, a known issue with flufenamic acid, thereby increasing the statistical power to detect true formulation-dependent differences.[5]

  • Washout Period: The two treatment periods must be separated by an adequate washout period. This is a drug-free interval, typically at least five times the drug's terminal elimination half-life, ensuring that the drug from the first period is completely eliminated before the second period begins.[11]

G cluster_1 Washout Period (≥5 Half-Lives) GroupA1 Group A (n subjects) GroupB1 Group B (n subjects) Washout Drug Elimination GroupA1->Washout GroupB1->Washout GroupA2 Group A (n subjects) Washout->GroupA2 GroupB2 Group B (n subjects) Washout->GroupB2 Test Test Product (T) Test->GroupA1 Test->GroupB2 Ref Reference Product (R) Ref->GroupB1 Ref->GroupA2 G cluster_Validation Bioanalytical Method Validation Workflow cluster_Params Dev Method Development FullVal Full Validation Dev->FullVal Establishes Assay Performance Acc Accuracy Prec Precision Sel Selectivity Stab Stability Sens Sensitivity SampleAnalysis Study Sample Analysis FullVal->SampleAnalysis Ensures Data Reliability

Caption: Workflow for ensuring reliable bioanalytical data.

Experimental Protocol: HPLC-UV Method Validation for Flufenamic Acid in Plasma

This protocol outlines the steps for validating a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, a common and robust technique for quantifying flufenamic acid. [1][12] 1. Preparation of Stock and Working Solutions: a. Prepare a primary stock solution of flufenamic acid (e.g., 1 mg/mL) in methanol. b. Prepare a separate primary stock solution for Quality Control (QC) samples to ensure an unbiased assessment of accuracy. c. Prepare serial dilutions from the stock solutions to create working solutions for spiking calibration standards (CS) and QCs.

2. Preparation of Calibration Standards and Quality Controls: a. Spike blank human plasma with the appropriate working solutions to prepare a calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels. b. Spike blank human plasma to prepare QCs at a minimum of four levels:

  • Lower Limit of Quantification (LLOQ)
  • Low QC (≤3x LLOQ)
  • Medium QC
  • High QC

3. Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma (CS, QC, or unknown sample), add an internal standard (e.g., mefenamic acid). b. Add 300 µL of acetonitrile to precipitate plasma proteins. c. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to an autosampler vial and inject a defined volume (e.g., 20 µL) into the HPLC system.

  • Causality: Protein precipitation is a rapid and effective method for cleaning up plasma samples. Acetonitrile is chosen for its ability to efficiently denature proteins while keeping flufenamic acid, a relatively non-polar molecule, in solution.

4. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile and a pH-adjusted phosphate buffer (e.g., 60:40 v/v). [12] * Flow Rate: 1.0 mL/min.
  • Detection: UV detector set to an appropriate wavelength (e.g., 286 nm). [13] 5. Validation Runs: a. Intra-day (Repeatability): Analyze one calibration curve and at least five replicates of each QC level in a single run. b. Inter-day (Intermediate Precision): Repeat the intra-day analysis on at least two additional days. c. Selectivity: Analyze blank plasma samples from at least six different individuals to check for interfering peaks. d. Stability: Assess freeze-thaw stability (e.g., 3 cycles), short-term bench-top stability, and long-term storage stability by analyzing QC samples stored under these conditions against a freshly prepared calibration curve.

Pillar 3: In-Vitro Dissolution as a Predictive Tool

Given that flufenamic acid's absorption is dissolution rate-limited, in-vitro dissolution testing is a critical component of formulation development and quality control. [3]While not a substitute for in-vivo BE studies, it provides invaluable insights into how a formulation will perform. Problems with variable dissolution have been cited as a potential cause for bio-inequivalence in flufenamic acid products. [4]

Challenges in Dissolution Testing for Flufenamic Acid
  • Polymorphism: Flufenamic acid exists in multiple polymorphic forms, each with different solubility and dissolution characteristics. Manufacturing processes can induce polymorphic transitions, potentially altering drug release and bioavailability. [3][6]* Poor Solubility: Its low solubility requires careful selection of dissolution media to be biorelevant and discriminative.

Comparative Dissolution Protocol

This protocol is designed to compare the dissolution profiles of test and reference products under various biorelevant conditions. [6][14] 1. Apparatus: USP Apparatus 2 (Paddle) is commonly used.

2. Dissolution Media: a. Fasted State Simulated Gastric Fluid (FaSSGF): pH ~1.6. b. Fasted State Simulated Intestinal Fluid (FaSSIF): pH ~6.5. c. Fed State Simulated Intestinal Fluid (FeSSIF): pH ~5.0, contains higher concentrations of bile salts and lecithin.

  • Causality: Using a range of biorelevant media helps to understand how the formulation might behave in the different environments of the GI tract, both before and after a meal. This is particularly important for a BCS Class II drug. [6] 3. Test Conditions:
  • Volume: 900 mL.
  • Temperature: 37 ± 0.5 °C.
  • Paddle Speed: 50 or 75 RPM.

4. Procedure: a. Place one dosage unit (tablet or capsule) in each dissolution vessel. b. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). c. Filter the samples immediately. d. Analyze the concentration of dissolved flufenamic acid using a validated UV-Vis spectrophotometric or HPLC method.

5. Data Presentation:

Time (min)% Drug Dissolved (Reference Product)% Drug Dissolved (Test Product A)% Drug Dissolved (Test Product B)
5252815
10485235
15656850
30889175
45959685
60989791

This table presents hypothetical data for illustrative purposes.

Conclusion

Successfully demonstrating the bioequivalence of a generic flufenamic acid formulation requires a multi-faceted approach that acknowledges the drug's challenging physicochemical properties. A meticulously designed crossover clinical study, underpinned by a fully validated and robust bioanalytical method, is non-negotiable. Furthermore, comprehensive in-vitro dissolution profiling is essential during development to mitigate risks associated with poor solubility and polymorphism. By integrating these pillars of strategic study design, analytical excellence, and biopharmaceutical understanding, researchers and drug developers can navigate the complexities of flufenamic acid and confidently establish therapeutic equivalence, ultimately providing patients with safe, effective, and affordable treatment options.

References

  • Title: ICH Guideline M13A on bioequivalence for immediate-release solid oral dosage forms. Source: European Medicines Agency. URL: [Link]

  • Title: BIOEQUIVALENCE FOR IMMEDIATE- RELEASE SOLID ORAL DOSAGE FORMS M13A. Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation. Source: ResolveMass. URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: AAPS. URL: [Link]

  • Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Source: Outsourced Pharma. URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Source: Federal Register. URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Source: U.S. Department of Health and Human Services. URL: [Link]

  • Title: Notice to stakeholders – Implementation of ICH M13A: Bioequivalence for immediate release solid oral dosage forms. Source: Canada.ca. URL: [Link]

  • Title: EMA publishes Considerations regarding the Implementation of ICH M13A on Bioequivalence. Source: ECA Academy. URL: [Link]

  • Title: ICH M13A: Bioequivalence for immediate-release solid oral dosage forms; Step 4. Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: Pharmacokinetics of flufenamic acid in man. Source: PubMed. URL: [Link]

  • Title: Studies on flufenamic acid capsules and tablets. Source: ResearchGate. URL: [Link]

  • Title: Insight into Flufenamic Acid Cocrystal Dissolution in the Presence of a Polymer in Solution. Source: Academia.edu. URL: [Link]

  • Title: Dissolution Behavior of Flufenamic Acid in Heated Mixtures with Nanocellulose. Source: PubMed. URL: [Link]

  • Title: Dissolution Behavior of Flufenamic Acid in Heated Mixtures with Nanocellulose. Source: ResearchGate. URL: [Link]

  • Title: Role of Cyclodextrins and Drug Solid State Properties on Flufenamic Acid Dissolution Performance from Tablets. Source: MDPI. URL: [Link]

  • Title: Guideline on the Investigation of Bioequivalence. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Flufenamic acid. Source: Wikipedia. URL: [Link]

  • Title: Guideline on Conducting Bioequivalence Studies. Source: Food And Drugs Authority, Ghana. URL: [Link]

  • Title: EMA adopts five product-specific bioequivalence guidelines. Source: GaBI online. URL: [Link]

  • Title: FDA now recommends only one study to show bioequivalence for certain oral drug products. Source: FDA Law Blog. URL: [Link]

  • Title: Investigation of bioequivalence - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: FDA Bioequivalence Study Guidelines. Source: Scribd. URL: [Link]

  • Title: Product-specific bioequivalence guidance. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: FDA releases 53 new and revised bioequivalence guidelines for generics. Source: GaBI online. URL: [Link]

  • Title: Clinical Pharmacokinetics of Non-steroidal Anti-inflammatory Drugs. Source: ResearchGate. URL: [Link]

  • Title: Development and Validation of a Stability-Indicating Greener HPTLC Method for the Estimation of Flufenamic Acid. Source: MDPI. URL: [Link]

  • Title: Draft Guidance on Mefenamic Acid. Source: U.S. Food and Drug Administration. URL: [Link]

  • Title: The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. Source: ResearchGate. URL: [Link]

  • Title: REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID. Source: Indo American Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Flufenamic Acid : Indications, Uses, Dosage, Drugs Interactions, Side effects. Source: RxList. URL: [Link]

  • Title: Pharmacokinetic profile of mefenamic acid and flufenamic acid in man. Source: Igitur Archive. URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration. URL: [Link]

  • Title: Validation of a UV Spectrometric Method for the Assay of Tolfenamic Acid in Organic Solvents. Source: SciSpace. URL: [Link]

Sources

Comparative

A Comparative Guide to the Binding Affinity of Fenamates for Transthyretin

This guide provides an in-depth comparison of the binding affinity of fenamates and related non-steroidal anti-inflammatory drugs (NSAIDs) to transthyretin (TTR). It is intended for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the binding affinity of fenamates and related non-steroidal anti-inflammatory drugs (NSAIDs) to transthyretin (TTR). It is intended for researchers, scientists, and drug development professionals working on therapies for transthyretin amyloidosis (ATTR). This document synthesizes experimental data from peer-reviewed literature to offer a clear and objective comparison, alongside detailed methodologies for key binding assays.

Introduction: Transthyretin Stabilization as a Therapeutic Strategy

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[1][2] Under normal physiological conditions, the tetrameric form of TTR is stable. However, dissociation of the tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of transthyretin amyloidosis (ATTR).[3][4] This dissociation allows the monomers to misfold and aggregate into amyloid fibrils, which deposit in various tissues, leading to conditions such as familial amyloid polyneuropathy (FAP) and senile systemic amyloidosis (SSA).[1][5][6]

A promising therapeutic strategy for ATTR is the kinetic stabilization of the native TTR tetramer.[3][4] Small molecules that bind to the thyroxine-binding sites of TTR can stabilize the tetramer, increasing the energy barrier for dissociation and thereby inhibiting amyloid fibril formation.[5][7] Several classes of compounds have been investigated for this purpose, with fenamates and other NSAIDs showing significant potential.[5][6]

This guide focuses on comparing the binding affinities of various fenamates and related NSAIDs to TTR, providing a comprehensive overview of the available experimental data and the methodologies used to obtain it.

The Binding of Fenamates to Transthyretin: A Comparative Analysis

Fenamates, a class of NSAIDs derived from N-phenylanthranilic acid, have been identified as effective TTR stabilizers.[5][8] Their chemical structure allows them to fit into the hydrophobic thyroxine-binding pockets of the TTR tetramer, forming interactions that enhance its stability.

Overview of Key Fenamates and Related NSAIDs

Several fenamates and other NSAIDs have been studied for their ability to bind and stabilize TTR. These include:

  • Flufenamic acid: One of the early NSAIDs identified as an inhibitor of TTR fibrillogenesis.[5][6]

  • Mefenamic acid and Meclofenamic acid: Other members of the fenamate class with demonstrated neuroprotective effects.[8]

  • Tolfenamic acid: A fenamate investigated for its therapeutic potential in neurodegenerative diseases.[8]

  • Diflunisal: While not a fenamate, this NSAID is a potent TTR stabilizer and has been repurposed for the treatment of TTR polyneuropathy.[3][6][9]

  • Diclofenac and its analogs: These NSAIDs have also been shown to stabilize TTR tetramers.[5][6]

  • Lumiracoxib, Sulindac, and Indomethacin: Additional NSAIDs that have been investigated as TTR tetramer stabilizers.[1]

Comparative Binding Affinity Data

The binding affinity of these compounds to TTR has been evaluated using various biophysical techniques. The following table summarizes some of the available data. It is important to note that direct comparison can be challenging due to variations in experimental conditions and methodologies across different studies.

CompoundTTR VariantMethodBinding ParameterReported ValueReference
Diflunisal Wild-TypeSubunit ExchangeReduction in dissociation rate95% at 250 µM in plasma[3]
Flufenamic acid V30M, V122I, etc.Acid-mediated fibril formationSubstantial stabilizationNot quantified[6]
Lumiracoxib Wild-Type & L55PAcid- or HHP-induced aggregationInhibition of aggregation~100% at 1:2 protein:drug ratio[1]
Indomethacin Wild-Type & L55PAcid- or HHP-induced aggregationInhibition of aggregationVery effective[1]
Sulindac Wild-Type & L55PAcid- or HHP-induced aggregationInhibition of aggregationNot effective, especially for L55P[1]

HHP: High Hydrostatic Pressure

The data indicates that while several NSAIDs can stabilize TTR, their efficacy varies. Lumiracoxib and diflunisal appear to be particularly potent stabilizers.[1][3]

Experimental Methodologies for Determining Binding Affinity

A variety of experimental techniques can be employed to characterize the binding of small molecules to TTR. Each method provides unique insights into the binding event, from thermodynamic parameters to kinetic rates.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10][11][12]

Principle: A solution of the ligand (e.g., a fenamate) is titrated into a solution of the protein (TTR). The heat released or absorbed upon binding is measured by the calorimeter.[11]

Data Obtained:

  • Binding Affinity (Ka) and Dissociation Constant (Kd): Quantify the strength of the interaction.

  • Enthalpy Change (ΔH): The heat change upon binding.

  • Entropy Change (ΔS): The change in disorder of the system upon binding.

  • Stoichiometry (n): The number of ligand molecules that bind to one protein molecule.[11][12]

Experimental Protocol: A Step-by-Step Guide to ITC

  • Sample Preparation:

    • Prepare a solution of TTR (typically 10-20 µM) and a solution of the fenamate (typically 100-200 µM) in the same buffer (e.g., 25 mM HEPES, 10 mM glycine, pH 7.4, with a small percentage of DMSO if needed for ligand solubility).[10]

    • Thoroughly degas both solutions to prevent air bubbles in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C) and reference power.[13]

    • Set the stirring speed (e.g., 300-450 rpm).[10][13]

  • Titration:

    • Fill the sample cell with the TTR solution and the injection syringe with the fenamate solution.

    • Perform a series of small, sequential injections of the fenamate into the TTR solution.[10] A typical experiment consists of 20-30 injections with a time interval between injections to allow the signal to return to baseline.[10][13]

  • Data Analysis:

    • The raw data (heat change per injection) is integrated to obtain a binding isotherm.

    • This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using software like ORIGIN to determine the thermodynamic parameters.[13]

Diagram of the ITC Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Titration cluster_analysis Data Analysis TTR_Sol TTR Solution (10-20 µM) Degas Degas Both Solutions TTR_Sol->Degas Fenamate_Sol Fenamate Solution (100-200 µM) Fenamate_Sol->Degas Load_TTR Load TTR into Sample Cell Degas->Load_TTR Load_Fenamate Load Fenamate into Syringe Degas->Load_Fenamate Set_Params Set Temperature, Stirring Speed Inject Inject Fenamate into TTR Set_Params->Inject Measure_Heat Measure Heat Change Inject->Measure_Heat Integrate Integrate Heat Pulses Measure_Heat->Integrate Fit_Isotherm Fit Binding Isotherm Integrate->Fit_Isotherm Thermodynamics Determine Kd, ΔH, ΔS, n Fit_Isotherm->Thermodynamics

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[14][15] It provides kinetic data on the association and dissociation of a ligand and a protein.

Principle: One of the binding partners (e.g., TTR) is immobilized on a sensor chip. A solution containing the other binding partner (e.g., a fenamate) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected by the instrument.[16]

Data Obtained:

  • Association rate constant (ka): The rate at which the ligand binds to the protein.

  • Dissociation rate constant (kd): The rate at which the ligand-protein complex dissociates.

  • Equilibrium dissociation constant (Kd): Calculated as kd/ka.

Experimental Protocol: A Step-by-Step Guide to SPR

  • Sensor Chip Preparation:

    • Immobilize TTR onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Flow a series of concentrations of the fenamate solution over the sensor surface (association phase).

    • Switch back to buffer flow to monitor the dissociation of the fenamate from the immobilized TTR (dissociation phase).

    • Regenerate the sensor surface between different fenamate concentrations if necessary.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association and dissociation rate constants.

    • The Kd is then calculated from these rate constants.

Diagram of the SPR Workflow:

SPR_Workflow cluster_prep Chip Preparation cluster_run Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize TTR on Sensor Chip Association Flow Fenamate (Association) Immobilize->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Fit_Kinetics Fit to Kinetic Model Sensorgram->Fit_Kinetics Rate_Constants Determine ka, kd, and Kd Fit_Kinetics->Rate_Constants

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Fluorescence-Based Assays

Fluorescence-based assays are a common and sensitive method for studying protein-ligand interactions. These can involve monitoring changes in the intrinsic fluorescence of the protein or using fluorescent probes.

Principle of Intrinsic Fluorescence Quenching: TTR contains tryptophan residues that are intrinsically fluorescent.[17] The binding of a ligand, such as a fenamate, can cause a conformational change in the protein that quenches this fluorescence. The degree of quenching is proportional to the amount of ligand bound.[18]

Experimental Protocol: Intrinsic Fluorescence Quenching

  • Sample Preparation:

    • Prepare a solution of TTR at a fixed concentration (e.g., 2 µM) in a suitable buffer.[18]

  • Titration:

    • Record the fluorescence emission spectrum of the TTR solution (excitation typically at 280 nm or 295 nm).

    • Add increasing concentrations of the fenamate to the TTR solution and record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the fenamate concentration.

    • Fit the data to a binding equation (e.g., the Stern-Volmer equation) to determine the binding constant.[17]

Structure-Activity Relationships and Causality

The binding affinity of fenamates and related NSAIDs to TTR is influenced by their chemical structure. X-ray crystallography studies have revealed that these molecules bind in the two thyroxine-binding sites of the TTR tetramer.[1][7] The orientation of the molecule within the binding pocket and the specific interactions it forms with the surrounding amino acid residues are critical for high-affinity binding and effective stabilization.

For example, studies on diflunisal analogues have shown that the position of halogen substitutions on the aromatic rings can significantly impact binding affinity and orientation within the binding pocket.[7] Similarly, the presence and position of a carboxylate group are important for forming favorable electrostatic interactions with lysine residues (Lys15) in the binding site.[7]

Conclusion

Fenamates and other NSAIDs represent a promising class of compounds for the kinetic stabilization of transthyretin. While a direct, comprehensive comparison of the binding affinities of all fenamates is challenging due to the diversity of experimental approaches in the literature, the available data clearly demonstrates their potential as TTR stabilizers. Diflunisal and lumiracoxib have emerged as particularly potent inhibitors of TTR aggregation.[1][3]

The choice of experimental methodology for assessing binding affinity is crucial. Isothermal titration calorimetry provides a complete thermodynamic profile of the interaction, while surface plasmon resonance offers valuable kinetic information. Fluorescence-based assays are a sensitive and widely used method for determining binding constants. A thorough understanding of these techniques and their underlying principles is essential for researchers in the field of drug discovery for transthyretin amyloidosis.

Future research should focus on systematic comparisons of a wider range of fenamates under standardized conditions to establish more definitive structure-activity relationships and guide the development of next-generation TTR stabilizers.

References

  • NSAIDs and Derivatives Keep Transthyretin in Its Place - Alzforum. (2003, January 31). Alzforum.
  • Penchala, S. C., et al. (2004). Native state stabilization by NSAIDs inhibits transthyretin amyloidogenesis from the most common familial disease variants. Biochemistry, 43(19), 5794-5803.
  • Chen, C., et al. (2017). Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange. Amyloid, 24(sup1), 74-75.
  • Peterson, S. A., et al. (2004). Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. Journal of Medicinal Chemistry, 47(3), 641-652.
  • Sant'Anna, R., et al. (2013). Inhibition of Human Transthyretin Aggregation by Non-Steroidal Anti-Inflammatory Compounds: A Structural and Thermodynamic Analysis. International Journal of Molecular Sciences, 14(3), 5414-5435.
  • Adwan, L., et al. (2021).
  • Li, X., et al. (2011). Surface plasmon resonance spectroscopy: a new lead in studying the membrane binding of amyloidogenic transthyretin. Methods in Molecular Biology, 752, 215-228.
  • Ferreira, N., et al. (2019). Calorimetric Studies of Binary and Ternary Molecular Interactions between Transthyretin, Aβ Peptides, and Small-Molecule Chaperones toward an Alternative Strategy for Alzheimer's Disease Drug Discovery. ACS Chemical Neuroscience, 10(7), 3230-3240.
  • Lin, H.-Y., et al. (2021). Diphenyl-Methane Based Thyromimetic Inhibitors for Transthyretin Amyloidosis. International Journal of Molecular Sciences, 22(7), 3505.
  • Johnson, S. M., et al. (2012). A Competition Assay to Identify Amyloidogenesis Inhibitors by Monitoring the Fluorescence Emitted by the Covalent Attachment of a Stilbene Derivative to Transthyretin. Journal of the American Chemical Society, 134(2), 738-741.
  • Chen, C., et al. (2015). Rafoxanide, a salicylanilide anthelmintic, interacts with human plasma protein transthyretin. The FEBS Journal, 282(19), 3804-3816.
  • Amato, J., et al. (2024). A Snapshot of the Most Recent Transthyretin Stabilizers. International Journal of Molecular Sciences, 25(18), 9969.
  • Freiburger, L. A., et al. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Leavitt, S., & Freire, E. (2001). Making Cool Drugs Hot: The Use of Isothermal Titration Calorimetry as a Tool to Study Binding Energetics. Current Opinion in Structural Biology, 11(5), 560-566.
  • Penchala, S. C., et al. (2023). Differential Binding Affinities and Kinetics of Transthyretin Stabilizers. Journal of Cardiovascular Pharmacology, 81(6), 469-476.
  • Ferreira, N., et al. (2019). Probing conformational changes of monomeric transthyretin with second derivative fluorescence. Scientific Reports, 9(1), 10988.
  • Penchala, S. C., et al. (2023). Differential Binding Affinities and Kinetics of Transthyretin Stabilizers. Journal of Cardiovascular Pharmacology, 81(6), 469-476.
  • AZoM. (2015, June 24).
  • Li, X., et al. (2011). Surface Plasmon Resonance Spectroscopy: A New Lead in Studying the Membrane Binding of Amyloidogenic Transthyretin. Methods in Molecular Biology, 752, 215-228.
  • Taylor & Francis. (n.d.). Isothermal titration calorimetry – Knowledge and References.
  • Ferreira, N., et al. (2019). Probing conformational changes of monomeric transthyretin with second derivative fluorescence. Scientific Reports, 9(1), 10988.
  • Powers, E. T., & Kelly, J. W. (2025). Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits. Drugs, 85(1), 1-13.
  • Straub, I., et al. (2013). Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3. British Journal of Pharmacology, 168(8), 1845-1857.
  • Penchala, S. C., et al. (2023). Differential Binding Affinities and Kinetics of Transthyretin Stabilizers. Journal of Cardiovascular Pharmacology, 81(6), 469-476.
  • Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems.
  • FDA. (2021, May 26). Surface Plasmon Resonance-Based Immunogenicity Assays; Moving Towards a New Paradigm in Detection.
  • Sant'Anna, R., et al. (2016).
  • Creative Biostructure. (n.d.). Surface Plasmon Resonance (SPR).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of Anthranilic Acid, N-(p-trifluoromethoxyphenyl)-

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed decisions. We will delve into the chemical nature of this compound,...

Author: BenchChem Technical Support Team. Date: February 2026

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering researchers to make informed decisions. We will delve into the chemical nature of this compound, the associated hazards, and the most effective, compliant disposal methodologies.

Understanding the Compound: A Profile of Anthranilic acid, N-(p-trifluoromethoxyphenyl)-

Anthranilic acid, N-(p-trifluoromethoxyphenyl)- is a fluorinated aromatic carboxylic acid. The presence of the trifluoromethyl (-CF3) group is a key determinant in its chemical behavior and, consequently, its disposal protocol. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group highly stable and resistant to degradation under standard conditions. This stability, while beneficial in many applications, necessitates a robust disposal strategy to ensure its complete destruction.

Table 1: Inferred Hazard Profile and Key Data

PropertyInferred InformationRationale/Source
CAS Number Not readily available; similar compounds include 530-78-9 for the meta-isomer.[2][3]Based on publicly available data for isomers.
Molecular Formula C₁₄H₁₀F₃NO₂Deduced from the chemical name.
Molecular Weight 281.23 g/mol Calculated from the molecular formula.
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant.[1]Inferred from SDS of similar compounds.
Chemical Class Halogenated Organic AcidPresence of the trifluoromethyl group and carboxylic acid functionality.
Key Disposal Concern Stability of the trifluoromethyl group.The high strength of the C-F bond requires specific disposal methods for complete destruction.[4][5]

Core Directive: The Disposal Workflow

The proper disposal of Anthranilic acid, N-(p-trifluoromethoxyphenyl)- is a multi-step process that begins with in-lab waste segregation and culminates in verified destruction by a licensed waste management facility. The following workflow provides a comprehensive overview of the necessary procedures.

Step 1: In-Lab Waste Segregation - The First Line of Defense

Proper segregation of chemical waste at the point of generation is paramount. This not only ensures safety within the laboratory but also facilitates compliant and cost-effective disposal.

Procedural Steps:

  • Designate a Specific Waste Container: Dedicate a clearly labeled, leak-proof container for solid waste of Anthranilic acid, N-(p-trifluoromethoxyphenyl)-. The container should be made of a material compatible with organic acids.

  • Labeling: The label must be unambiguous and include:

    • The full chemical name: "Anthranilic acid, N-(p-trifluoromethoxyphenyl)-"

    • The words "Hazardous Waste"

    • The primary hazard warnings (e.g., "Irritant")

    • The date of accumulation start.

  • Segregation as Halogenated Waste: This is a critical step. Due to the fluorine content, this compound must be disposed of as halogenated organic waste . Do not mix it with non-halogenated waste streams. Mixing can lead to complications and increased costs in the disposal process.

  • Avoid Mixing with Incompatible Materials: Do not mix this waste with strong oxidizing agents, bases, or other reactive chemicals.[6]

Step 2: Personal Protective Equipment (PPE) - Ensuring Researcher Safety

When handling the waste, the same level of PPE as used during the handling of the pure compound is required.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls may be necessary.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.

Step 3: Spill Management - Preparedness is Key

Accidental spills should be managed promptly and safely.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Step 4: Disposal Path - High-Temperature Incineration

The recommended and most effective method for the complete destruction of Anthranilic acid, N-(p-trifluoromethoxyphenyl)- is high-temperature incineration . The stability of the trifluoromethyl group necessitates thermal decomposition at elevated temperatures to break the carbon-fluorine bonds.

The Science Behind Incineration:

High-temperature incineration (ideally above 1000°C with a residence time of at least 2 seconds) is designed to achieve complete mineralization of the organic compound.[7] For fluorinated compounds, this process breaks the C-F bonds, and the resulting fluorine is typically converted to hydrogen fluoride (HF). The incinerator's flue gas treatment system then neutralizes the HF, preventing its release into the atmosphere. Incomplete combustion can lead to the formation of other, potentially more hazardous, fluorinated byproducts. Therefore, it is crucial that the disposal facility is equipped to handle halogenated organic waste and can guarantee the required operating conditions.

Landfill is not a suitable option for the disposal of this compound in its untreated form. The potential for leaching into the environment and the persistence of the trifluoromethyl group pose long-term risks.

Step 5: Partnering with a Licensed Waste Management Facility

The final and most critical step is to entrust the disposal to a licensed and reputable hazardous waste management company.

  • Verification: Ensure the company is permitted to handle and incinerate halogenated organic waste.

  • Documentation: Complete all necessary waste manifest forms accurately. This is a legal requirement and creates a cradle-to-grave record of the waste's journey.

  • Communication: Clearly communicate the nature of the waste to the disposal company, including its identity as a fluorinated organic compound.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of Anthranilic acid, N-(p-trifluoromethoxyphenyl)-.

Caption: Disposal workflow for Anthranilic acid, N-(p-trifluoromethoxyphenyl)-.

Regulatory Landscape and Future Considerations

The regulation of fluorinated compounds is a rapidly evolving area. The U.S. Environmental Protection Agency (EPA) has proposed listing certain per- and polyfluoroalkyl substances (PFAS) as hazardous constituents under the Resource Conservation and Recovery Act (RCRA).[8][9][10][11] While Anthranilic acid, N-(p-trifluoromethoxyphenyl)- is not currently on this list, its chemical nature aligns with the characteristics of compounds of emerging concern. Adhering to the stringent disposal practices outlined in this guide will not only ensure current compliance but also position your laboratory to meet future regulatory requirements.

By implementing these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this specialized chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • Hazardous Waste Facilities Beware: PFAS Soon to Be Regulated Under RCRA. (2024, February 6). Retrieved from [Link]

  • Proposal to List Nine Per- and Polyfluoroalkyl Compounds as Resource Conservation and Recovery Act Hazardous Constituents. (2025, March 20). U.S. EPA. Retrieved from [Link]

  • U.S. EPA Releases Two Proposed Rules Regulating PFAS Under RCRA. (2024, February 16). Day Pitney. Retrieved from [Link]

  • EPA Proposes to List PFAS as Hazardous Waste Under Resources Conservation and Recovery Act. (2024, February 8). MG+M The Law Firm. Retrieved from [Link]

  • On the Incinerability of Highly Fluorinated Organic Compounds. (2007, April 6). Taylor & Francis. Retrieved from [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. EPA. Retrieved from [Link]

  • High-temperature incineration still key to destroying PFAS, UK study finds. (2025, November 11). Envirotec Magazine. Retrieved from [Link]

  • (Trifluoromethyl)benzene. PubChem. Retrieved from [Link]

  • Trifluoromethylation. Wikipedia. Retrieved from [Link]

  • Protolytic defluorination of trifluoromethyl-substituted arenes. (2011, November 22). PMC - NIH. Retrieved from [Link]

  • No significant PFAS emissions caused by waste incineration, study finds. (2024, October 24). ScienceDaily. Retrieved from [Link]

Sources

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